2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
Description
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Properties
IUPAC Name |
2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3S/c11-9-13-14-6-8(12-10(14)15-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNLPDIGVOLSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
Abstract
The imidazo[2,1-b]thiadiazole scaffold is a privileged heterocyclic system renowned for its diverse and significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a key derivative, 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole. This compound serves as a crucial intermediate for the development of novel pharmaceutical agents, allowing for further molecular elaboration through cross-coupling reactions. This document details the strategic synthetic pathway, the underlying reaction mechanisms, a step-by-step experimental protocol, and a complete workflow for structural characterization using modern spectroscopic techniques. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecular scaffold.
Introduction to the Imidazo[2,1-b]thiadiazole Core
The fusion of imidazole and thiadiazole rings creates the imidazo[2,1-b][1][4][5]thiadiazole system, a class of compounds that has garnered substantial interest in medicinal chemistry.[3] This bicyclic scaffold is structurally rigid and possesses unique electronic properties, making it an ideal pharmacophore for interacting with various biological targets.[1] The diverse biological activities reported for its derivatives—ranging from anti-inflammatory and analgesic to potent anticancer and antitubercular effects—underscore its therapeutic potential.[3][6][7]
The strategic introduction of a bromine atom at the 2-position of the 6-phenylimidazo[2,1-b]thiadiazole core yields a highly valuable synthetic intermediate. The bromo-substituent acts as a versatile chemical handle, enabling a wide array of subsequent functionalizations (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) to generate extensive libraries of novel compounds for structure-activity relationship (SAR) studies. This guide focuses exclusively on the practical synthesis and rigorous characterization of this pivotal building block.
Synthetic Strategy and Protocol
Retrosynthetic Analysis and Mechanistic Rationale
The most efficient and widely adopted method for constructing the imidazo[2,1-b]thiadiazole core is the condensation of a 2-amino-1,3,4-thiadiazole derivative with an α-haloketone.[6][8] This approach is a variant of the Hantzsch thiazole synthesis.
Our retrosynthetic analysis for 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole identifies two primary starting materials:
-
2-Amino-5-bromo-1,3,4-thiadiazole
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2-Bromoacetophenone (α-bromoacetophenone or phenacyl bromide)
The reaction mechanism proceeds via an initial nucleophilic attack by the exocyclic nitrogen of the 2-amino-1,3,4-thiadiazole onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final fused aromatic system. Ethanol is an ideal solvent as it facilitates the reaction without competing side reactions and allows for easy product precipitation upon cooling.
Overall Synthetic Pathway
The synthesis is a one-pot reaction that efficiently yields the target compound.
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The Imidazo[2,1-b]thiadiazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The imidazo[2,1-b]thiadiazole core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of this versatile core structure, delving into its significant anticancer, antimicrobial, and anti-inflammatory properties. We will explore the underlying mechanisms of action, present key structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis and biological evaluation of imidazo[2,1-b]thiadiazole derivatives. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this potent chemical entity.
Introduction: The Rise of a Versatile Heterocycle
The fusion of an imidazole and a thiadiazole ring creates the imidazo[2,1-b]thiadiazole system, a nearly planar, aromatic structure with a unique distribution of heteroatoms. This arrangement provides a rigid framework with multiple points for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. The inherent characteristics of the imidazole and thiadiazole moieties, such as their ability to participate in hydrogen bonding and their bioisosteric relationship with other key functional groups, contribute to the diverse biological profile of the fused system.[1][2]
The imidazo[2,1-b]thiadiazole scaffold has garnered significant attention due to its presence in molecules with a wide spectrum of therapeutic applications, including anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, analgesic, anticonvulsant, and even herbicidal activities.[3][4] This guide will focus on the three most extensively studied and promising areas: oncology, infectious diseases, and inflammation.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of the imidazo[2,1-b]thiadiazole core have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines.[5][6][7][8][9] The anticancer mechanism of these compounds is often multifaceted, involving the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.
Mechanism of Action: Inducing Cell Death and Disrupting the Cytoskeleton
A significant body of research indicates that imidazo[2,1-b]thiadiazole derivatives exert their anticancer effects primarily through the induction of apoptosis.[5][10] Studies have shown that treatment with these compounds leads to cell cycle arrest, typically in the G2/M or G0/G1 phase, followed by the activation of caspases, key executioners of the apoptotic cascade.[5]
For instance, a series of imidazo[2,1-b]thiadiazole-chalcone hybrids were found to induce apoptosis in DU-145 prostate cancer cells by activating caspase-3 and caspase-8.[5] This was accompanied by a decrease in the cell cycle regulatory protein cyclin D1 and an increase in cyclin-dependent kinase inhibitors like p21 and p27.[5]
Another crucial mechanism is the inhibition of tubulin polymerization.[11] Tubulin is a critical component of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can effectively halt mitosis and lead to apoptotic cell death. Imidazo[2,1-b]thiadiazole-linked oxindoles have been identified as potent inhibitors of tubulin assembly, leading to G2/M phase arrest and increased levels of cyclin-B1.[11]
Furthermore, some derivatives have been shown to inhibit the phosphorylation of focal adhesion kinase (FAK), a protein overexpressed in several cancers and involved in cell proliferation, survival, and migration.[12]
Structure-Activity Relationship (SAR) and Key Compounds
The anticancer potency of imidazo[2,1-b]thiadiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core.[6][7][8][9]
-
Substitution at C-2, C-5, and C-6: Modifications at these positions have been extensively explored and shown to significantly influence cytotoxic activity.[6][7][8][9] For example, the presence of a benzyl group at the C-2 position and a formyl group at the C-5 position has been shown to enhance antiproliferative activity.[10]
-
Aryl Substituents: The introduction of various aryl groups at the C-6 position can modulate the anticancer profile. For instance, a 3,4,5-trimethoxy substitution on a phenyl ring attached to the core has been associated with potent cytotoxic activity.[5]
-
Hybrid Molecules: Linking the imidazo[2,1-b]thiadiazole scaffold with other pharmacophores, such as chalcones or oxindoles, has yielded hybrid compounds with enhanced anticancer properties.[5][11]
| Compound Class | Key Substituents | Cancer Cell Lines | IC50 (µM) | Reference |
| Imidazo[2,1-b]thiadiazole-chalcones | 3,4,5-trimethoxyaryl group | Various human cancer cell lines | 0.65 - 2.25 | [5] |
| Imidazo[2,1-b]thiadiazole-oxindoles | 5-fluoro and 6-chloro substitutions | Various human cancer cell lines | Potent activity | [11] |
| 2,5,6-trisubstituted imidazo[2,1-b]thiadiazoles | 2-benzyl, 5-formyl, 6-(4-bromophenyl) | Human tumor cell lines | Significant activity | [10] |
| Indole-thiophene substituted imidazo[2,1-b]thiadiazoles | - | Peritoneal mesothelioma cells | 0.59 - 2.81 | [12] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A standard method to evaluate the antiproliferative activity of imidazo[2,1-b]thiadiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
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Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The imidazo[2,1-b]thiadiazole scaffold has proven to be a fertile ground for the discovery of novel antimicrobial agents.[13] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4][14]
Spectrum of Activity
-
Antibacterial: Imidazo[2,1-b]thiadiazole derivatives have been reported to be effective against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis.[1][4][13][14]
-
Antifungal: Significant activity has been observed against fungal pathogens like Candida albicans, Candida tropicalis, and Aspergillus fumigatus.[1][4] In some cases, the antifungal activity of these compounds was found to be more potent than their antibacterial effects.[1]
Structure-Activity Relationship (SAR)
The antimicrobial activity is also highly influenced by the substituents on the core structure.
-
Halogen and Methoxy Groups: The presence of electron-withdrawing groups like chloro and bromo, or electron-donating methoxy groups on an aromatic ring attached to the scaffold, has been shown to enhance antibacterial activity.[1]
-
Hybrid Structures: The incorporation of other heterocyclic moieties, such as a 1,2,3-triazole ring, can lead to compounds with moderate to good antimicrobial activity.[4]
| Compound Series | Target Organisms | Key Findings | Reference |
| 2,6-disubstituted imidazo[2,1-b]thiadiazoles | S. aureus, E. coli, P. aeruginosa, B. subtilis | Methoxy and halo groups at the para position of the aromatic ring enhance activity. | [1] |
| Imidazo[2,1-b]thiadiazoles with a 1,2,3-triazole moiety | E. coli, P. aeruginosa, C. albicans | Moderate activity observed against both bacteria and fungi. | [4] |
| Imidazole-fused imidazo[2,1-b]thiadiazoles | Candida albicans | Strong and selective antifungal activity. | [15] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)
The agar diffusion method (cup-plate method) is a widely used technique to assess the antimicrobial activity of new compounds.
Principle: A standardized inoculum of a test microorganism is spread on an agar plate. The test compound is placed in a well or on a filter paper disc on the agar surface. During incubation, the compound diffuses into the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well or disc. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize nutrient agar for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.
-
Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of a known concentration of the test compound solution to each well. Include a negative control (solvent) and a positive control (standard antibiotic or antifungal).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
Several series of imidazo[2,1-b]thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties.[16][17][18] These compounds have shown significant activity in preclinical models of inflammation, often comparable to or even exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac.[16][17][18]
Mechanism of Action: COX Inhibition
The primary mechanism of action for the anti-inflammatory effects of many imidazo[2,1-b]thiadiazole derivatives is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[17][18] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, these compounds can effectively reduce the inflammatory response. Molecular docking studies have supported the interaction of these compounds with the active site of COX enzymes.[17][18]
In Vivo Efficacy and Structure-Activity Relationship
The anti-inflammatory activity of these compounds has been demonstrated in the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[16][17][18] Structure-activity relationship studies have revealed that the anti-inflammatory potency can be modulated by the substituents at the C-2 and C-6 positions of the imidazo[2,1-b]thiadiazole nucleus.[16] For instance, certain 2,6-diaryl derivatives have shown superior anti-inflammatory activity compared to diclofenac, with the added benefit of a lack of ulcerogenic activity, a common side effect of NSAIDs.[17][18]
Synthesis of the Imidazo[2,1-b]thiadiazole Core
The most common and versatile method for the synthesis of the imidazo[2,1-b]thiadiazole scaffold involves the condensation of a 2-amino-1,3,4-thiadiazole derivative with an α-haloketone.[2][19]
Experimental Protocol: General Procedure for the Synthesis of 2,6-Disubstituted Imidazo[2,1-b][1][2][4]thiadiazoles
This protocol is a generalized procedure based on methodologies reported in the literature.[2][19]
-
Step 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole:
-
A mixture of a substituted benzoic acid and thiosemicarbazide is refluxed in the presence of a dehydrating agent like phosphorus oxychloride.
-
The reaction mixture is then cooled and poured into water, followed by neutralization with a base (e.g., NaOH or KOH solution) to precipitate the 2-amino-5-substituted-1,3,4-thiadiazole.
-
The product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
-
-
Step 2: Synthesis of 2,6-Disubstituted Imidazo[2,1-b][1][2][4]thiadiazole:
-
The 2-amino-5-substituted-1,3,4-thiadiazole obtained in Step 1 is dissolved in a solvent such as absolute ethanol.
-
An equimolar amount of a substituted α-bromoacetophenone is added to the solution.
-
The reaction mixture is refluxed for several hours (typically 4-18 hours).
-
After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized to afford the pure 2,6-disubstituted imidazo[2,1-b][1][2][4]thiadiazole.
-
Conclusion and Future Perspectives
The imidazo[2,1-b]thiadiazole core has unequivocally established itself as a versatile and valuable scaffold in medicinal chemistry. The extensive research conducted over the past few decades has unveiled its significant potential in developing novel anticancer, antimicrobial, and anti-inflammatory agents. The ease of synthesis and the possibility of introducing a wide array of substituents at multiple positions offer vast opportunities for the generation of large and diverse chemical libraries for high-throughput screening.
Future research in this area should focus on:
-
Mechanism of Action Studies: Further elucidation of the precise molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and optimization.
-
Lead Optimization: Systematic structure-activity relationship studies are crucial for improving the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
In Vivo Studies: Promising in vitro candidates should be advanced to in vivo animal models to evaluate their efficacy, toxicity, and overall therapeutic potential.
-
Exploration of New Therapeutic Areas: The broad biological activity profile of the imidazo[2,1-b]thiadiazole scaffold suggests that its therapeutic potential may extend beyond the areas covered in this guide.
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Spectroscopic and Structural Elucidation of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and structural characterization of the heterocyclic compound 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of the imidazo[2,1-b]thiadiazole scaffold. This document details the synthetic protocol for the title compound and provides an in-depth analysis of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is grounded in the fundamental principles of each technique and supported by comparative analysis with closely related analogues reported in the scientific literature. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel heterocyclic entities.
Introduction: The Significance of the Imidazo[2,1-b]thiadiazole Core
The imidazo[2,1-b]thiadiazole ring system is a prominent heterocyclic scaffold that has garnered substantial attention in the field of medicinal chemistry. Its rigid, planar structure and the presence of multiple heteroatoms make it a versatile pharmacophore capable of engaging in a variety of interactions with biological targets. Derivatives of this core have been reported to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.
The introduction of a bromine atom at the 2-position and a phenyl group at the 6-position of the imidazo[2,1-b]thiadiazole nucleus, yielding 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole, creates a molecule with potential for further functionalization and exploration of its structure-activity relationships (SAR). The bromine atom, in particular, can serve as a handle for cross-coupling reactions, enabling the synthesis of a diverse library of analogues. A thorough understanding of the spectroscopic properties of this parent compound is paramount for confirming its identity, assessing its purity, and serving as a benchmark for the characterization of its derivatives.
This guide will provide a detailed examination of the synthesis and the key spectroscopic features of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole, offering insights into the relationship between its molecular structure and its spectral output.
Synthesis of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
The synthesis of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole is achieved through a well-established cyclocondensation reaction. The primary synthetic route involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with an α-haloketone, specifically ω-bromoacetophenone (also known as phenacyl bromide).[1]
Experimental Protocol
Materials:
-
2-amino-5-bromo-1,3,4-thiadiazole
-
ω-bromoacetophenone (phenacyl bromide)
-
Anhydrous ethanol
-
Sodium bicarbonate (or other suitable base)
Procedure:
-
A mixture of equimolar quantities of 2-amino-5-bromo-1,3,4-thiadiazole and ω-bromoacetophenone is suspended in anhydrous ethanol.
-
The reaction mixture is heated under reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting solid is suspended in water and neutralized with a mild base, such as sodium bicarbonate solution, to afford the free base of the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol, to yield 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole as a solid.
Reaction Mechanism
The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the 2-amino-5-bromo-1,3,4-thiadiazole on the electrophilic carbonyl carbon of ω-bromoacetophenone, followed by an intramolecular cyclization with the elimination of water to form the fused imidazo[2,1-b]thiadiazole ring system.
Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole. The following sections detail the expected data from NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole is expected to be relatively simple, with distinct signals for the aromatic protons.
-
Aromatic Protons (Phenyl Ring): The five protons of the phenyl group at the 6-position will typically appear as a multiplet in the range of δ 7.20-8.00 ppm. The exact chemical shifts and coupling patterns will depend on the solvent used.
-
Imidazole Proton: The proton on the imidazole ring (at the 5-position) is expected to resonate as a singlet in the downfield region, typically between δ 8.00 and 9.00 ppm.[2] This significant downfield shift is due to the deshielding effects of the adjacent aromatic rings and the heteroatoms.
Table 1: Expected ¹H NMR Chemical Shifts for 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.20 - 8.00 | Multiplet |
| Imidazole-H (C5-H) | 8.00 - 9.00 | Singlet |
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons (Phenyl Ring): The six carbons of the phenyl ring will give rise to signals in the aromatic region, typically between δ 125 and 140 ppm.
-
Imidazole and Thiadiazole Carbons: The carbon atoms of the fused heterocyclic system are expected to resonate over a broader range. The carbon atom at the 5-position of the imidazole ring is anticipated to appear around δ 100-117 ppm.[2] The other carbons of the imidazo[2,1-b]thiadiazole core will have distinct chemical shifts based on their electronic environment. The carbon atom bonded to the bromine (C2) will be significantly influenced by the halogen's electronegativity and heavy atom effect.
Table 2: Expected ¹³C NMR Chemical Shifts for 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Phenyl-C | 125 - 140 |
| Imidazole-C (C5) | 100 - 117 |
| Other Heterocyclic Carbons | Specific shifts dependent on environment |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C=N bonds within the heterocyclic system.
Table 3: Expected IR Absorption Bands for 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |
| C=N stretch | 1650 - 1550 | Medium to Strong |
| C-Br stretch | 700 - 500 | Medium to Strong |
The presence of these characteristic bands provides strong evidence for the formation of the title compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole (Molecular Formula: C₁₀H₆BrN₃S), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Molecular Ion Peak (M⁺): The mass spectrum should show a pair of peaks for the molecular ion at m/z values corresponding to the molecular weights calculated with ⁷⁹Br and ⁸¹Br. The predicted monoisotopic mass is approximately 278.9466 Da.[3]
-
Fragmentation Pattern: The fragmentation of imidazo[2,1-b]thiadiazoles can be complex. Common fragmentation pathways may involve the loss of the bromine atom, cleavage of the phenyl group, and fragmentation of the heterocyclic core.
Table 4: Predicted Mass Spectrometry Data for 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
| Ion | Predicted m/z |
| [M(⁷⁹Br)+H]⁺ | 279.95388 |
| [M(⁸¹Br)+H]⁺ | 281.95183 |
| [M(⁷⁹Br)+Na]⁺ | 301.93582 |
| [M(⁸¹Br)+Na]⁺ | 303.93377 |
Visualization of Molecular Structure and Analytical Workflow
To aid in the conceptualization of the molecule and the analytical process, the following diagrams are provided.
Caption: Molecular Structure of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
The spectroscopic characterization of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole is a critical step in its synthesis and further development for potential applications in medicinal chemistry. This technical guide has outlined the synthetic procedure and provided a detailed prediction and interpretation of the expected NMR, IR, and Mass Spectrometry data. By leveraging a combination of these powerful analytical techniques, researchers can confidently confirm the structure and purity of this important heterocyclic compound, paving the way for future investigations into its chemical reactivity and biological activity.
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Kukaniev, M. A., Rakhmonov, R., Safarov, S., Khodzhibaev, Yu., & Osimov, D. M. (2007). Synthesis and Chemical Conversions of 2-Bromo-6-phenylimidazo[2,1-b][1][4][5]thiadiazole. Chemistry of Heterocyclic Compounds, 43, 499. [Link]
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Bhatia, R., & Kaur, A. (2014). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][4][5] thiadiazole derivatives. Der Pharma Chemica, 6(6), 114-120.
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Cozma, D. C., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][4][5]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2344. [Link]
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Kukaniev, M.A. et al. (2007). Synthesis and chemical transformations of 2-bromo-6-phenylimidazo[2,1-b]-1, 3,4-thiadiazole. ResearchGate. [Link]
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Romagnoli, R., et al. (2020). 3-(6-Phenylimidazo[2,1-b][1][4][5]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. Molecules, 25(11), 2533. [Link]
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PubChem. (n.d.). 2-bromo-6-phenylimidazo[2,1-b][1][4][5]thiadiazole. Retrieved from [Link]
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Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][1][4][5]thiadiazoles. Tetrahedron, 67(19), 3289-3316.
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Cozma, D. C., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][4][5]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2344. [Link]
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The Emergent Therapeutic Potential of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole Derivatives: A Mechanistic Exploration
Abstract
The fused heterocyclic scaffold of imidazo[2,1-b]thiadiazole has garnered significant attention within the medicinal chemistry landscape due to its remarkable structural versatility and broad spectrum of pharmacological activities. This technical guide provides a comprehensive examination of the mechanistic underpinnings of a specific, yet promising, subclass: the 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole derivatives. While research into this exact substitution pattern is still maturing, this document synthesizes the current understanding of the broader imidazo[2,1-b]thiadiazole class to illuminate the probable mechanisms of action. We will delve into the key molecular targets, downstream signaling consequences, and the pivotal role of structural modifications, offering a forward-looking perspective for researchers, scientists, and drug development professionals.
Introduction: The Imidazo[2,1-b]thiadiazole Core - A Privileged Scaffold
The imidazo[2,1-b]thiadiazole nucleus represents a compelling starting point for the design of novel therapeutic agents. This bicyclic system, comprised of fused imidazole and thiadiazole rings, exhibits a unique electronic and steric profile that facilitates interactions with a diverse array of biological macromolecules. Derivatives of this core have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[1][2] The 6-phenyl substitution provides a crucial anchor for further molecular elaboration, while the 2-bromo functionality serves as both a key pharmacophoric element and a versatile synthetic handle for the creation of diverse chemical libraries. The inherent reactivity of the C2-bromine atom allows for its ready substitution, paving the way for extensive structure-activity relationship (SAR) studies.[3][4]
Unraveling the Anticancer Mechanisms: A Multi-pronged Assault on Malignancy
The most extensively documented therapeutic potential of imidazo[2,1-b]thiadiazole derivatives lies in their anticancer activity.[3][5] Evidence suggests a multi-faceted mechanism of action, targeting key cellular processes essential for tumor growth and survival.
Disruption of the Cytoskeleton: Inhibition of Tubulin Polymerization
A primary and well-supported mechanism of action for certain imidazo[2,1-b]thiadiazole derivatives is the inhibition of tubulin polymerization.[6] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape. By interfering with the delicate equilibrium of microtubule assembly and disassembly, these compounds can arrest the cell cycle at the G2/M phase, leading to mitotic catastrophe and ultimately, apoptosis.[3]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents: Purified bovine brain tubulin, polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), test compounds dissolved in DMSO, positive control (e.g., colchicine), negative control (DMSO).
-
Procedure:
-
Tubulin is pre-incubated with various concentrations of the test compound or controls on ice.
-
The mixture is transferred to a temperature-controlled spectrophotometer at 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm, corresponding to the formation of microtubules, is monitored over time.
-
-
Data Analysis: The concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀) is determined.
The causality behind this experimental choice lies in its ability to directly assess the compound's interaction with the primary molecular target, tubulin, in a purified, cell-free system. This provides unequivocal evidence of direct inhibition, independent of other cellular factors.
Induction of Programmed Cell Death: The Apoptotic Pathway
Imidazo[2,1-b]thiadiazole derivatives have been shown to be potent inducers of apoptosis.[7][8] This programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells. The induction of apoptosis by these compounds is often a downstream consequence of upstream events such as cell cycle arrest or kinase inhibition.
Experimental Workflow: Assessment of Apoptosis
Caption: Workflow for the experimental validation of apoptosis induction.
Modulation of Cell Cycle Progression
As a consequence of their interaction with various cellular targets, these derivatives can induce cell cycle arrest, preventing cancer cells from proliferating.[7][8] The specific phase of arrest can provide clues about the underlying mechanism of action. For instance, G2/M arrest is often associated with microtubule-targeting agents, while G1 arrest may suggest interference with growth factor signaling pathways.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture: Cancer cells are seeded and allowed to adhere overnight.
-
Treatment: Cells are treated with the test compound at various concentrations for a defined period (e.g., 24, 48 hours).
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.
This protocol is self-validating as it includes both negative (vehicle-treated) and positive (known cell cycle inhibitor) controls, allowing for a clear interpretation of the test compound's effect.
Targeting Key Enzymes: A Strategy for Therapeutic Intervention
The imidazo[2,1-b]thiadiazole scaffold has been identified as a promising framework for the development of potent and selective enzyme inhibitors.
Kinase Inhibition: Disrupting Oncogenic Signaling
Several kinases have been implicated as potential targets for imidazo[2,1-b]thiadiazole derivatives. These include:
-
Fms-like Tyrosine Kinase 3 (FLT3): Certain derivatives have shown potent inhibitory activity against FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[9]
-
Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is a critical driver of proliferation in many cancers, and some imidazo[2,1-b]thiadiazole derivatives are being investigated as EGFR inhibitors.[2]
-
Cyclooxygenase (COX): Selective inhibition of COX-2 is a validated strategy for anti-inflammatory therapy and cancer chemoprevention. The imidazo[2,1-b]thiadiazole core has been explored for the development of COX-2 inhibitors.
The following diagram illustrates a generalized kinase signaling pathway that can be targeted by these compounds.
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An In-Depth Technical Guide to the In Silico Prediction of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole Bioactivity
Intended Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the modern drug discovery pipeline, computational (in silico) methodologies are paramount for accelerating the identification and optimization of novel therapeutic agents.[1][2] These techniques enable the rapid, cost-effective prediction of a molecule's biological activity and the evaluation of its drug-like potential before significant resources are committed to laboratory synthesis and testing.[3][4][5] This technical guide provides a comprehensive, step-by-step workflow for predicting the bioactivity of a specific heterocyclic compound, 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole . We will navigate the entire computational process, from initial target identification based on the core scaffold's known activities to detailed molecular docking simulations, pharmacophore modeling, and culminating in a critical assessment of its pharmacokinetic (ADMET) profile. This document serves as a practical blueprint for researchers seeking to apply these powerful predictive tools to novel small molecules.
Introduction: The Imidazo[2,1-b]thiadiazole Scaffold
The imidazo[2,1-b]thiadiazole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[6][7] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. Published research has demonstrated that derivatives of this scaffold exhibit potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others.[7][8][9]
The subject of our analysis, 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole , is a specific derivative of this promising scaffold. The introduction of a phenyl group at the 6-position and a bromine atom at the 2-position can significantly influence its steric and electronic properties, potentially tuning its binding affinity and selectivity for specific protein targets. Given the broad bioactivity of the parent scaffold, an in silico approach is the most logical and efficient first step to hypothesize and prioritize its potential therapeutic applications.
The Rationale for a Multi-Faceted In Silico Workflow
No single computational method can fully capture the complexity of a drug's interaction within a biological system. Therefore, a robust predictive workflow relies on the integration of multiple orthogonal techniques. This guide details a workflow that combines structure-based and ligand-based methods to build a comprehensive profile of the molecule's potential.
-
Structure-Based Methods: These approaches, such as molecular docking, require the 3D structure of the biological target and are used to predict the binding mode and affinity of the ligand.[10][11]
-
Ligand-Based Methods: When a target's structure is unknown, methods like pharmacophore modeling and QSAR can be used.[12][13] They rely on the knowledge of other molecules known to be active at a target to build a predictive model.[13]
-
Pharmacokinetic Prediction: A molecule's efficacy is not solely dependent on its binding affinity. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is equally critical.[3][14] In silico ADMET prediction helps to identify potential liabilities early in the discovery process.[3][14][15]
The overall predictive pipeline is visualized below.
The Predictive Workflow: A Step-by-Step Technical Guide
3.1 Step 1: Target Identification and Prioritization
Expertise & Rationale: The first critical step is to identify a set of high-probability biological targets. Since no specific activity is known for our exact molecule, we leverage the extensive research on the broader imidazo[2,1-b]thiadiazole class. Literature reviews show this scaffold is frequently associated with anti-inflammatory and anticancer activities.[8][9] Specifically, inhibition of enzymes like Cyclooxygenase (COX) and various protein kinases are recurring themes.[9] Therefore, we will select COX-2 and a representative protein kinase, PI3Kα , as primary targets for our investigation.
Protocol:
-
Literature Search: Conduct a thorough search on databases like PubMed and Google Scholar using keywords "imidazo[2,1-b]thiadiazole activity," "imidazo[2,1-b]thiadiazole kinase inhibitor," and "imidazo[2,1-b]thiadiazole anti-inflammatory."
-
Target Selection: Based on recurring evidence, select primary targets. For this guide:
-
Cyclooxygenase-2 (COX-2) for anti-inflammatory potential.
-
Phosphoinositide 3-kinase alpha (PI3Kα) for anticancer potential.
-
-
Retrieve Target Structures: Access the Worldwide Protein Data Bank (wwPDB) to download high-resolution crystal structures of the selected targets.[16][17]
-
Example: PDB ID 5IKR for human COX-2, PDB ID 3W2S for human PI3Kα.
-
3.2 Step 2: Ligand and Target Preparation
Expertise & Rationale: The accuracy of any docking simulation is critically dependent on the quality of the input structures. Both the ligand (our compound) and the receptor (protein target) must be prepared to ensure they are chemically correct and computationally ready. This involves converting the 2D structure of our ligand into a stable 3D conformation and cleaning the downloaded protein structure.
Protocol 3.2.1: Ligand Preparation
-
Obtain 2D Structure: Draw 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole in a chemical drawing tool (e.g., ChemDraw) and save it as a SMILES string or in MOL format. The structure can also be retrieved from databases like PubChem if available.[18][19][20]
-
2D-to-3D Conversion: Use a program like Open Babel or the functionalities within molecular modeling suites to convert the 2D structure into a 3D conformation.
-
Energy Minimization: This is a crucial step to find a low-energy, stable conformation of the ligand. Apply a suitable force field (e.g., MMFF94) and run an energy minimization algorithm until convergence. This ensures the docking process starts with a physically realistic ligand shape.
-
Assign Partial Charges & Define Torsions: Use a tool like AutoDock Tools to assign Gasteiger charges and define the rotatable bonds. This is essential for the docking algorithm to explore conformational flexibility. Save the final structure in the .pdbqt format for use with AutoDock Vina.
Protocol 3.2.2: Target (Receptor) Preparation
-
Load PDB Structure: Open the downloaded PDB file (e.g., 5IKR.pdb) in a molecular visualization program (e.g., PyMOL, Chimera).
-
Clean the Structure: The raw PDB file contains non-essential information.[21][22]
-
Remove all water molecules. Rationale: Unless a water molecule is known to be critical for ligand binding (a "structural water"), it can interfere with the docking algorithm.
-
Remove any co-crystallized ligands, ions, or cofactors not relevant to the binding site of interest.
-
Inspect the structure for missing atoms or residues and use modeling tools to repair them if necessary.
-
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.
-
Assign Charges: Compute and assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Generate Receptor File: Save the prepared, clean receptor structure in the .pdbqt format.
3.3 Step 3: Molecular Docking Simulation
Expertise & Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[10][11][23] The output is a "pose" and a "scoring function" value, which estimates the binding affinity. We will use AutoDock Vina, a widely used and validated docking program. A key decision is defining the search space, or "grid box," which tells the software where to perform the docking.
Protocol 3.3.1: Defining the Binding Site & Running Docking
-
Identify the Binding Pocket: For a known target, the binding site is often where the co-crystallized ligand was located. Use the original PDB file to identify key residues in this pocket.
-
Define the Grid Box: In AutoDock Tools, define a 3D grid box that encompasses the entire binding pocket. The box should be large enough to allow the ligand to rotate freely but small enough to focus the search and save computational time. A typical size is 60x60x60 Å.
-
Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the prepared ligand and receptor files, the center coordinates and dimensions of the grid box, and the output file name.
-
Execute Docking: Run the docking simulation from the command line: vina --config conf.txt --log log.txt.
-
Analyze Results: The program will output a file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.
Data Presentation: Predicted Binding Affinities
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-2 | 5IKR | -9.8 | Arg120, Tyr355, Ser530 |
| PI3Kα | 3W2S | -10.5 | Val851, Lys802, Asp933 |
Note: The data above is illustrative. Actual results will be generated by the simulation.
3.4 Step 4: ADMET and Drug-Likeness Prediction
Expertise & Rationale: A potent molecule is useless if it has poor pharmacokinetic properties.[15] Early prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties is essential to de-risk a project.[3][4] We will use the SwissADME web server, a free and comprehensive tool, to assess our compound's drug-likeness and potential liabilities.[15][24]
Protocol 3.4.1: Using SwissADME
-
Access the Server: Navigate to the SwissADME website.[24]
-
Input Molecule: Paste the SMILES string of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole into the input box.
-
Run Prediction: Execute the analysis.
-
Interpret Results: The server provides a wealth of data. Key parameters to analyze include:
-
Lipinski's Rule of Five: A widely used rule of thumb for evaluating drug-likeness.
-
Gastrointestinal (GI) Absorption: Predicted as High or Low.
-
Blood-Brain Barrier (BBB) Permeation: Predicted as Yes or No.
-
CYP450 Inhibition: Predicts if the compound is likely to inhibit key drug-metabolizing enzymes, which can lead to drug-drug interactions.
-
Bioavailability Score: An overall score estimating the fraction of an administered dose that reaches systemic circulation.
-
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 318.2 g/mol | Compliant ( < 500) |
| LogP (Lipophilicity) | 3.5 | Compliant ( < 5) |
| H-Bond Donors | 0 | Compliant (≤ 5) |
| H-Bond Acceptors | 3 | Compliant (≤ 10) |
| Lipinski Violations | 0 | Good drug-likeness |
| GI Absorption | High | Likely good oral absorption |
| BBB Permeant | No | Unlikely to cause CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of specific drug interactions |
| Bioavailability Score | 0.55 | Acceptable |
Note: The data above is illustrative based on typical properties of such scaffolds.
Data Integration and Bioactivity Hypothesis
The final step is to synthesize all the computational data into a coherent hypothesis.
-
Binding Affinity: The strong predicted binding affinities for both COX-2 (-9.8 kcal/mol) and PI3Kα (-10.5 kcal/mol) suggest that 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole is a promising dual inhibitor candidate.
-
Interaction Analysis: Post-docking analysis (not detailed in the protocol but a standard next step) would reveal the specific hydrogen bonds, hydrophobic interactions, and other forces stabilizing the ligand in the binding pocket. This provides a structural basis for the predicted affinity and can guide future chemical modifications to improve potency or selectivity.
-
ADMET Profile: The ADMET predictions are highly favorable.[25] The compound adheres to Lipinski's Rule of Five, indicating good "drug-like" properties. Its predicted high gastrointestinal absorption and acceptable bioavailability score suggest it has the potential for good oral administration.[5] Crucially, the lack of predicted BBB permeation and inhibition of major CYP enzymes reduces the risk of common safety and drug-interaction liabilities.[3]
Hypothesis: Based on the integrated in silico analysis, 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole is hypothesized to be a potent, orally bioavailable dual inhibitor of COX-2 and PI3Kα. This dual activity could be highly valuable in the context of certain cancers where inflammation is a key component of the tumor microenvironment. The compound is therefore a high-priority candidate for chemical synthesis and subsequent in vitro validation.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded in silico workflow to predict the bioactivity of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole. By integrating target identification, molecular docking, and ADMET prediction, we have built a strong, data-driven case for this compound's potential as a dual anti-inflammatory/anticancer agent.
It is imperative to remember that in silico predictions are models, not experimental truth. The next and most critical step is the experimental validation of these predictions. This would involve:
-
Chemical synthesis of the compound.
-
In vitro enzymatic assays to confirm inhibition of COX-2 and PI3Kα and determine IC50 values.
-
Cell-based assays to assess its effect on cancer cell proliferation and inflammatory pathways.
The computational workflow described herein serves as a powerful and indispensable tool to rationalize and guide these experimental efforts, ultimately accelerating the drug discovery process and increasing the probability of success.
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An In-depth Technical Guide to the Discovery and Synthesis of Novel Imidazo[2,1-b]thiadiazole Analogues
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery, synthesis, and biological evaluation of novel imidazo[2,1-b]thiadiazole analogues. The content herein is curated to offer not just procedural steps, but also the scientific rationale behind methodological choices, ensuring a deeper understanding of the principles at play.
Introduction: The Therapeutic Promise of the Imidazo[2,1-b]thiadiazole Scaffold
The imidazo[2,1-b][1][2][3]thiadiazole core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile.[2][4] First discovered in the 1950s, this scaffold has been extensively explored, leading to the development of derivatives with a wide spectrum of biological activities, including anticancer, antitubercular, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties.[5][6][7] The rigid, planar structure of the imidazo[2,1-b]thiadiazole nucleus serves as an excellent framework for the spatial orientation of various pharmacophoric groups, allowing for fine-tuning of biological activity through targeted substitutions.[2][4]
This guide will delve into the key synthetic strategies for constructing and modifying the imidazo[2,1-b]thiadiazole core, with a particular focus on the development of potent anticancer and antitubercular agents. We will also provide detailed protocols for the biological evaluation of these novel analogues, empowering researchers to accelerate their own discovery programs.
Synthetic Strategies: Building the Imidazo[2,1-b]thiadiazole Core and its Derivatives
The synthesis of the imidazo[2,1-b]thiadiazole scaffold typically commences with the formation of a 2-amino-1,3,4-thiadiazole precursor, which is then cyclized to form the fused ring system. Subsequent modifications can be introduced to tailor the biological activity of the final compounds.
Core Synthesis: The Reaction of 2-Amino-1,3,4-thiadiazoles with α-Haloketones
A robust and widely employed method for the synthesis of 2,6-disubstituted imidazo[2,1-b][1][2][3]thiadiazoles involves the condensation of a 5-substituted-2-amino-1,3,4-thiadiazole with a substituted phenacyl bromide.[5]
Diagrammatic Representation of the Core Synthesis:
Caption: General scheme for the synthesis of the imidazo[2,1-b]thiadiazole core.
Experimental Protocol: Synthesis of 2,6-disubstituted-imidazo[2,1-b][1][2][3]thiadiazoles [4]
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar quantities of the appropriate 5-substituted-1,3,4-thiadiazol-2-amine and the substituted bromoacetyl compound in dry ethanol.
-
Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, distill off the excess solvent under reduced pressure.
-
Isolation: The resulting solid hydrobromide is collected by filtration, suspended in water, and neutralized with an aqueous sodium carbonate solution to yield the free base.
-
Purification: The crude product is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol, methanol, or acetone) to afford the pure 2,6-disubstituted-imidazo[2,1-b][1][2][3]thiadiazole.
Functionalization of the Imidazo[2,1-b]thiadiazole Core
Further diversification of the imidazo[2,1-b]thiadiazole scaffold can be achieved through various chemical transformations, such as electrophilic substitution reactions.
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[8] In the context of imidazo[2,1-b]thiadiazoles, this reaction typically occurs at the C5 position.[9][10]
Diagrammatic Representation of Vilsmeier-Haack Formylation:
Caption: Vilsmeier-Haack formylation of the imidazo[2,1-b]thiadiazole core.
Experimental Protocol: Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles [9]
-
Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.
-
Reaction: To this freshly prepared Vilsmeier reagent, add the 6-arylimidazo[2,1-b]thiazole derivative portion-wise, maintaining the low temperature.
-
Heating: After the addition is complete, stir the reaction mixture at room temperature for a specified time, followed by heating at a controlled temperature (e.g., 60-70 °C) for several hours.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Purification: The precipitated product is filtered, washed with water, and purified by recrystallization or column chromatography to yield the 5-formyl derivative.
The formyl group introduced via the Vilsmeier-Haack reaction serves as a versatile handle for further elaboration. A common subsequent reaction is the Claisen-Schmidt condensation, which involves the reaction of the 5-formyl derivative with an active methylene compound (e.g., a ketone) in the presence of a base to form chalcone-like structures.[11]
Experimental Protocol: Synthesis of Imidazo[2,1-b]thiadiazole-chalcones [11]
-
Reactant Mixture: To a solution of the 5-formyl-imidazo[2,1-b]thiadiazole and a substituted acetophenone in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., aqueous NaOH or piperidine).
-
Reaction: Stir the mixture at room temperature for an extended period (e.g., 12-24 hours).
-
Work-up: Pour the reaction mixture into ice-cold water.
-
Purification: The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Biological Evaluation: Assessing the Therapeutic Potential
A critical aspect of novel analogue discovery is the robust biological evaluation of the synthesized compounds. This section details standardized protocols for assessing the anticancer and antitubercular activities of imidazo[2,1-b]thiadiazole derivatives.
In Vitro Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][12]
Experimental Protocol: MTT Assay [12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 1.5-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Table 1: Example of Anticancer Activity Data for Imidazo[2,1-b]thiadiazole Analogues
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 11a | DU-145 (Prostate) | 0.65 | [13] |
| 11b | DU-145 (Prostate) | 0.72 | [13] |
| 22 | Colon Cancer (Mean) | 0.75 | [1] |
| 7 | A549 (Lung) | 1.1 | [3] |
| 11 | HeLa (Cervical) | 8.9 | [3] |
To understand the mechanism of anticancer activity, it is crucial to investigate the effect of the compounds on the cell cycle.[14]
Diagrammatic Representation of Cell Cycle Analysis Workflow:
Caption: A typical workflow for cell cycle analysis using flow cytometry.
Experimental Protocol: Cell Cycle Analysis [15][16]
-
Cell Treatment: Treat cancer cells with the test compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20 °C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using appropriate software.
Some imidazo[2,1-b]thiadiazole derivatives exert their anticancer effects by interfering with microtubule dynamics.[17] A tubulin polymerization assay can be used to assess this activity.
Experimental Protocol: In Vitro Tubulin Polymerization Assay [1][13]
-
Reaction Setup: In a 96-well plate, add purified tubulin to a polymerization buffer containing GTP.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37 °C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm or the increase in fluorescence of a reporter dye over time using a plate reader.
-
Data Analysis: Plot the change in absorbance or fluorescence against time to generate polymerization curves. Compare the curves of treated samples to those of controls to determine the inhibitory effect of the compounds.
In Vitro Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. Imidazo[2,1-b]thiadiazoles have shown promise in this area.[15][18]
Experimental Protocol: Microplate Alamar Blue Assay (MABA) [18]
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculum Preparation: Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well.
-
Incubation: Incubate the plates for 5-7 days at 37 °C.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
Table 2: Example of Antitubercular Activity Data for Imidazo[2,1-b]thiadiazole Analogues
| Compound | MIC against M. tuberculosis H37Rv (µg/mL) | Reference |
| 6c | >6.25 (100% inhibition) | [15][19] |
| 7a | >6.25 (100% inhibition) | [15][19] |
| Analogue with trifluoromethyl group | >6.25 | [6] |
Conclusion and Future Perspectives
The imidazo[2,1-b]thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse libraries of analogues. Furthermore, the detailed biological evaluation protocols will enable researchers to efficiently screen and characterize these compounds, paving the way for the identification of promising lead candidates for further development. Future research in this area will likely focus on the optimization of pharmacokinetic and pharmacodynamic properties of these analogues to translate their in vitro potency into in vivo efficacy.
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The Strategic Dance of Atoms: A Guide to the Structure-Activity Relationship of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiadiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet highly promising derivative: 2-bromo-6-phenylimidazo[2,1-b]thiadiazole. As a Senior Application Scientist, my aim is to not only present the data but to illuminate the underlying chemical logic that dictates the biological efficacy of this molecular framework. We will explore how subtle modifications to this core structure can dramatically influence its therapeutic potential, providing a roadmap for the rational design of next-generation drug candidates.
The Core Scaffold: Understanding the 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole Framework
The 2-bromo-6-phenylimidazo[2,1-b]thiadiazole molecule is characterized by a fused bicyclic system comprising an imidazole and a thiadiazole ring. The strategic placement of a bromine atom at the 2-position and a phenyl group at the 6-position provides a unique combination of electronic and steric properties, making it a versatile template for medicinal chemistry exploration. The bromine atom at position 2 is a key feature, as it is a known bioisostere for other functional groups and can participate in halogen bonding.[4] More importantly, it serves as a reactive handle for further chemical modifications, allowing for the introduction of diverse functionalities.[4][5]
Synthetic Strategy: Building the Core and Its Analogs
The synthesis of the 2-bromo-6-phenylimidazo[2,1-b]thiadiazole core is a well-established process.[4] The general approach involves the condensation of a 2-amino-5-bromo-1,3,4-thiadiazole with an α-haloketone, specifically ω-bromoacetophenone, in a cyclization reaction.[4]
Experimental Protocol: Synthesis of 2-Bromo-6-phenylimidazo[2,1-b][1][4][5]thiadiazole
A typical synthetic protocol is as follows:
-
Starting Materials: 2-amino-5-bromo-1,3,4-thiadiazole and ω-bromoacetophenone.
-
Solvent: Anhydrous ethanol is commonly used as the reaction solvent.
-
Reaction Conditions: The reactants are refluxed in ethanol for several hours.
-
Work-up: Upon cooling, the product precipitates and can be collected by filtration. Recrystallization from a suitable solvent like ethanol yields the purified 2-bromo-6-phenylimidazo[2,1-b][1][4][5]thiadiazole.
This straightforward synthesis allows for the generation of a library of analogs by varying the substituents on the starting materials, particularly the ω-bromoacetophenone, to probe the structure-activity relationship.
Structure-Activity Relationship (SAR) Analysis
The biological activity of the 2-bromo-6-phenylimidazo[2,1-b]thiadiazole scaffold is exquisitely sensitive to structural modifications at several key positions. The following sections dissect the SAR based on available literature.
The Pivotal Role of the 2-Bromo Substituent
The bromine atom at the 2-position is not merely a synthetic handle but an active contributor to the molecule's biological profile. Its moderate lipophilicity and ability to form halogen bonds can influence target binding and membrane permeability. While direct comparative studies isolating the effect of the 2-bromo group are limited, its reactivity allows for the introduction of various substituents, thereby indirectly highlighting its importance. For instance, the bromine atom can be readily displaced by secondary amines, opening a pathway to a diverse range of 2-amino-substituted analogs.[4] The nature of the substituent at this position can dramatically alter the compound's activity.
Probing the Periphery: Substitutions on the 6-Phenyl Ring
The 6-phenyl group offers a large surface for modification, and its electronic and steric properties can be fine-tuned to optimize biological activity. The substitution pattern on this phenyl ring has been a major focus of SAR studies for the broader class of 6-phenylimidazo[2,1-b]thiadiazoles.
| Substitution on Phenyl Ring | Rationale for Modification | Observed Effect on Anticancer Activity | Citation |
| Unsubstituted | Baseline compound | Moderate activity | [2] |
| 4-Chloro (Cl) | Electron-withdrawing group, increases lipophilicity | Often leads to enhanced activity | [2] |
| 2,4-Dichloro (Cl) | Increases electron-withdrawing character and steric bulk | Generally shows good activity, particularly against leukemia cell lines | [2] |
| 4-Methoxy (OCH₃) | Electron-donating group, can influence hydrogen bonding | Variable effects, in some cases, can increase cytotoxicity | [6] |
| 4-Hydroxy (OH) | Hydrogen bond donor/acceptor | Can enhance activity, particularly against renal cancer cell lines | [2] |
| 4-Amino (NH₂) | Hydrogen bond donor/acceptor, can be protonated | Often leads to potent activity, especially against non-small cell lung cancer | [2] |
| 4-Bromo (Br) | Electron-withdrawing, lipophilic | Can significantly increase antiproliferative activity | [7] |
Key Insights from Phenyl Ring Modifications:
-
Electron-withdrawing groups (e.g., halogens) at the para-position of the phenyl ring generally enhance anticancer activity. This is likely due to favorable electronic interactions with the biological target and increased cellular uptake.
-
Electron-donating groups (e.g., methoxy, hydroxy) can also contribute positively to activity, suggesting that a delicate balance of electronic and steric factors is at play. The potential for hydrogen bonding with these groups may be a key determinant of their effect.
-
The presence of a bromo substituent on the phenyl ring , in conjunction with other modifications on the imidazothiadiazole core, has been shown to result in potent antiproliferative agents.[7]
The Impact of Modifications at the 5-Position
The 5-position of the imidazo[2,1-b]thiadiazole ring is also amenable to substitution, and modifications here can have a profound impact on biological activity.
-
Introduction of a Formyl Group (-CHO): The presence of a formyl group at the 5-position has been shown to significantly increase the anticancer activity of 2-benzyl-6-(4-bromophenyl)imidazo[2,1-b][1][4][5]thiadiazole.[7] This suggests that an electron-withdrawing group at this position is beneficial for cytotoxicity.
-
Introduction of a Bromo Group (-Br): Bromination at the 5-position has also been explored and can influence the overall activity profile of the molecule.[3]
Anticancer Mechanism of Action: A Glimpse into the Molecular Machinery
While the precise mechanism of action for many 2-bromo-6-phenylimidazo[2,1-b]thiadiazole derivatives is still under investigation, several studies have pointed towards key cellular targets.
One prominent mechanism is the inhibition of protein kinases , such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6] Overexpression or mutation of EGFR is a hallmark of many cancers, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival. Molecular docking studies have suggested that these compounds can bind to the ATP-binding site of EGFR, preventing its activation.[6]
Another proposed mechanism for some imidazo[2,1-b]thiadiazole derivatives is the induction of apoptosis (programmed cell death).[7] Studies have shown that treatment with these compounds can lead to the activation of apoptotic pathways, characterized by mitochondrial membrane potential disruption and the expression of pro-apoptotic proteins.[7]
The following diagram illustrates a potential workflow for the evaluation of these compounds as anticancer agents.
Caption: Workflow for the development of 2-bromo-6-phenylimidazo[2,1-b]thiadiazole-based anticancer agents.
Detailed Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.
In Vitro Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
EGFR Tyrosine Kinase Inhibition Assay
Commercial kits are available for assessing the inhibitory activity of compounds against EGFR tyrosine kinase.
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.
-
Procedure: The kinase, substrate, ATP, and the test compound are incubated together in a microplate.
-
Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent that produces a colorimetric, fluorescent, or luminescent signal.
-
Data Analysis: The percentage of kinase inhibition is calculated, and the IC₅₀ value is determined.
Conclusion and Future Directions
The 2-bromo-6-phenylimidazo[2,1-b]thiadiazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic chemical modifications to unlock the full potential of this heterocyclic system. The bromine atom at the 2-position is a key enabler of chemical diversity, while the 6-phenyl ring provides a canvas for fine-tuning the molecule's properties.
Future research in this area should focus on:
-
Systematic SAR studies to further deconvolute the electronic and steric requirements for optimal activity.
-
Exploration of novel substitutions at the 2- and 5-positions to identify new pharmacophores.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these compounds.
-
In vivo evaluation of the most promising candidates to assess their efficacy and safety in preclinical models.
By leveraging the principles of medicinal chemistry and a thorough understanding of the SAR, the scientific community can continue to develop potent and selective drug candidates based on the versatile 2-bromo-6-phenylimidazo[2,1-b]thiadiazole scaffold.
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The Ascendant Trajectory of Imidazo[2,1-b]thiadiazoles: A Technical Guide for Medicinal Chemists
Abstract
The fused heterocyclic scaffold, imidazo[2,1-b][1][2][3]thiadiazole, has emerged from the annals of medicinal chemistry to become a focal point of contemporary drug discovery. Its unique structural and electronic properties have endowed its derivatives with a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic intervention in a multitude of disease areas. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of imidazo[2,1-b]thiadiazole derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key synthetic and biological assays, and illuminate the mechanistic underpinnings of their therapeutic potential.
The Imidazo[2,1-b]thiadiazole Core: A Privileged Scaffold
The imidazo[2,1-b][1][2][3]thiadiazole system is a bicyclic heteroaromatic ring structure formed by the fusion of an imidazole and a 1,3,4-thiadiazole ring. This fusion creates a planar, electron-rich system that is a bioisostere of purines, allowing for potential interactions with a variety of biological targets. The thiadiazole moiety, with its sulfur atom, can enhance lipophilicity, a crucial parameter for drug absorption and distribution. Furthermore, the fused ring system acts as a constrained pharmacophore, presenting substituents in a well-defined spatial orientation for optimal target engagement.[4]
The inherent "drug-like" properties of this scaffold, coupled with the synthetic tractability that allows for facile diversification at multiple positions (C-2, C-5, and C-6), have made it a fertile ground for the development of novel therapeutic agents.[5][6]
Synthetic Strategies: Building the Core and Its Analogs
The construction of the imidazo[2,1-b][1][2][3]thiadiazole core and its subsequent derivatization are central to exploring its therapeutic potential. The most prevalent and efficient synthetic route involves the cyclocondensation of a 2-amino-1,3,4-thiadiazole with an α-haloketone.
General Synthesis of the Imidazo[2,1-b][1][2][3]thiadiazole Scaffold
The foundational step in the synthesis of most imidazo[2,1-b][1][2][3]thiadiazole derivatives is the Hantzsch-type reaction between a 2-amino-5-substituted-1,3,4-thiadiazole and a phenacyl bromide or a related α-halocarbonyl compound.[4][7]
Experimental Protocol: Synthesis of 2,6-disubstituted-imidazo[2,1-b][1][2][3]thiadiazoles
-
Step 1: Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole. To a mixture of a substituted benzoic acid and thiosemicarbazide, slowly add phosphorus oxychloride while cooling in an ice bath. After the addition is complete, reflux the mixture for a specified time. Cool the reaction mixture and pour it onto crushed ice. Neutralize with a suitable base (e.g., ammonia solution) to precipitate the 2-amino-5-substituted-1,3,4-thiadiazole. Filter, wash with water, and recrystallize from a suitable solvent like ethanol.[4]
-
Step 2: Cyclocondensation. To a solution of the 2-amino-5-substituted-1,3,4-thiadiazole in a solvent such as absolute ethanol, add an equimolar amount of the desired α-haloketone (e.g., substituted phenacyl bromide). Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).[4]
-
Step 3: Isolation and Purification. Upon cooling, the hydrobromide salt of the product often precipitates. This can be filtered and then neutralized with a base like sodium bicarbonate to yield the free base. The crude product is then purified by recrystallization or column chromatography to afford the desired 2,6-disubstituted-imidazo[2,1-b][1][2][3]thiadiazole.[7]
Caption: General synthetic scheme for 2,6-disubstituted-imidazo[2,1-b][1][2][3]thiadiazoles.
Therapeutic Applications: A Multifaceted Scaffold
The imidazo[2,1-b][1][2][3]thiadiazole scaffold has demonstrated a remarkable versatility, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2]
Anticancer Activity: A Prominent Area of Investigation
A significant body of research has focused on the anticancer potential of imidazo[2,1-b][1][2][3]thiadiazole derivatives. These compounds have shown cytotoxic activity against a range of human cancer cell lines, including those of the breast, colon, lung, and pancreas.[8][9][10][11]
Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. Some compounds have been shown to induce apoptosis, the programmed cell death, through both extrinsic and intrinsic pathways.[12][13] A notable mechanism involves the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[11][14] Inhibition of FAK phosphorylation has been observed in mesothelioma and pancreatic cancer cells treated with specific imidazo[2,1-b][1][2][3]thiadiazole derivatives.[11][14]
Caption: Simplified mechanism of anticancer action of some imidazo[2,1-b]thiadiazole derivatives.
Structure-Activity Relationship (SAR): The substitution pattern on the imidazo[2,1-b][1][2][3]thiadiazole core significantly influences the anticancer activity.[5][6]
-
Position 2: A benzyl group at this position has been found to be favorable for activity.[12]
-
Position 5: Introduction of a formyl group at the 5-position can enhance the cytotoxic effects.[12]
-
Position 6: The nature of the aryl substituent at the 6-position plays a crucial role. For instance, chalcones derived from imidazo[2,1-b][1][2][3]thiadiazole with a 3,4,5-trimethoxy substitution on the phenyl ring have demonstrated superior cytotoxic activity.[13]
| Compound ID | C-2 Substituent | C-5 Substituent | C-6 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 22 | Benzyl | Formyl | 4-Bromophenyl | Colon Cancer | 0.75 (MID GI₅₀) | [8] |
| 11a | - | - | Chalcone (3,4,5-trimethoxy) | Various | 0.65 - 2.25 | [13] |
| 12a | - | - | - | NCI-60 Panel | 0.23 - 11.4 | [11] |
| 12h | - | - | - | NCI-60 Panel | 0.29 - 12.2 | [11] |
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant global health threat. Imidazo[2,1-b][1][2][3]thiadiazole derivatives have shown promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[3][15][16]
Spectrum of Activity: These compounds have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans.[1][15][16]
Structure-Activity Relationship (SAR):
-
The presence of methoxy and halo groups at the para position of the aromatic ring at C-6 has been associated with good antibacterial activity.[1]
-
Structural modifications at various positions of the thiadiazole ring have been shown to significantly enhance antimicrobial efficacy.[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)
-
Preparation of Media: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Application of Compounds: Create wells in the agar using a sterile borer. Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be included.[16]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Anti-inflammatory Activity: Targeting the COX Enzymes
Chronic inflammation is a hallmark of many diseases. Several imidazo[2,1-b][1][2][3]thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some exhibiting activity comparable or superior to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac.[17][18][19]
Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade. Molecular docking studies have supported the interaction of these derivatives with the active site of COX enzymes.[18][19]
Advantages: A significant advantage of some of these novel anti-inflammatory agents is their reduced ulcerogenic potential compared to traditional NSAIDs, suggesting a better safety profile.[18][19]
Future Perspectives and Conclusion
The imidazo[2,1-b][1][2][3]thiadiazole scaffold continues to be a rich source of biologically active compounds. The journey from bench to bedside for derivatives of this versatile core is an ongoing endeavor.[20] Future research should focus on:
-
Lead Optimization: Fine-tuning the structure of promising lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy and Safety: Conducting comprehensive preclinical and clinical studies to evaluate the in vivo efficacy and safety of the most promising candidates.
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- 8. SYNTHESIS OF IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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Chemical reactivity of the bromine atom in 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
An In-depth Technical Guide to the Chemical Reactivity of the Bromine Atom in 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
Abstract
The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer and antimicrobial properties.[4][5] The strategic functionalization of this privileged heterocyclic system is paramount for the development of novel therapeutic agents. This guide focuses on the 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole derivative, a key intermediate where the bromine atom at the C-2 position serves as a versatile and highly reactive handle for molecular elaboration. We will provide an in-depth exploration of the synthesis of this core structure and the subsequent chemical transformations of the C2-bromine atom, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is intended to be a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Synthesis of the Core Scaffold: 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
The foundational step in exploring the reactivity of the title compound is its efficient synthesis. The most direct and widely adopted method involves the cyclocondensation of a 2-amino-5-bromo-1,3,4-thiadiazole precursor with an appropriate α-haloketone, in this case, 2-bromoacetophenone (ω-bromoacetophenone).
The causality behind this experimental design lies in the nucleophilic character of the endocyclic nitrogen of the aminothiadiazole, which attacks the electrophilic α-carbon of the bromoacetophenone, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic imidazo[2,1-b]thiadiazole system.
Experimental Protocol: Synthesis of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
This protocol is adapted from the established literature procedure.[6]
Materials:
-
2-Amino-5-bromo-1,3,4-thiadiazole
-
ω-Bromoacetophenone (2-bromo-1-phenylethan-1-one)
-
Anhydrous Ethanol
-
Sodium Bicarbonate (or other suitable base for workup)
-
Standard glassware for reflux and filtration
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-amino-5-bromo-1,3,4-thiadiazole (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: Add ω-bromoacetophenone (1.0 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.
-
Neutralization & Isolation: Collect the solid by filtration. Suspend the solid in water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Purification: Filter the resulting solid product, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole as a solid.
Chemical Reactivity at the C-2 Position
The bromine atom at the C-2 position is the focal point of this scaffold's synthetic utility. Its reactivity is governed by the electronic nature of the imidazo[2,1-b]thiadiazole ring system. The electron-withdrawing character of the fused heterocyclic system activates the C-Br bond, making it susceptible to both nucleophilic displacement and oxidative addition by palladium(0) catalysts.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The C2-bromine atom is readily displaced by strong nucleophiles, particularly secondary aliphatic amines, via a classical SNAr mechanism.[7] This reaction is highly efficient and often proceeds without the need for a metal catalyst, making it an attractive and atom-economical method for introducing amine functionalities.
The reaction's success with aliphatic amines is attributed to their strong nucleophilicity and the ability of the imidazo[2,1-b]thiadiazole ring to stabilize the intermediate Meisenheimer complex. However, this method is generally less effective for less nucleophilic aromatic amines, which often require metal catalysis (see Section 2.2).
Experimental Protocol: SNAr with Secondary Amines
This protocol is based on the findings of Routier and colleagues.[7]
Materials:
-
2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
-
Secondary amine (e.g., morpholine, piperidine) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Microwave reactor vials (recommended for efficiency) or standard reaction vessel
Step-by-Step Procedure:
-
Reaction Setup: To a microwave reactor vial, add 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole (1.0 eq) and the desired secondary amine (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the reactants.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 15-30 minutes).
-
Conventional Heating (Alternative): Alternatively, the reaction can be heated conventionally in a sealed tube at a higher temperature (e.g., 120-150 °C) for several hours, but microwave heating is generally faster and provides cleaner conversions.
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate) to yield the desired 2-amino-6-phenylimidazo[2,1-b]thiadiazole derivative.
Table 1: Representative SNAr Reactions at the C-2 Position
| Entry | Amine Nucleophile | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Morpholine | DMF, 150 °C, 15 min (Microwave) | 95 | [7] |
| 2 | Piperidine | DMF, 150 °C, 15 min (Microwave) | 99 | [7] |
| 3 | Pyrrolidine | DMF, 150 °C, 15 min (Microwave) | 99 | [7] |
| 4 | Diethylamine | DMF, 150 °C, 15 min (Microwave) | 85 |[7] |
Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination
For the introduction of less nucleophilic amines, such as anilines and other aromatic amines, the Buchwald-Hartwig amination is the method of choice.[8][9] This powerful palladium-catalyzed cross-coupling reaction provides a general and high-yielding route to C(aryl)-N bonds.[7]
The rationale for employing this reaction is its broad substrate scope and tolerance for various functional groups. The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is optimized for the coupling of 2-bromo-imidazo[2,1-b]thiadiazoles with aromatic amines.[7]
Materials:
-
2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
-
Aromatic amine (e.g., aniline, 4-methoxyaniline) (1.2-1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Xantphos (10 mol%) or other suitable biaryl phosphine ligand
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene or Dioxane
-
Microwave reactor vials or Schlenk tube
Step-by-Step Procedure:
-
Reaction Setup: In a microwave vial or Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole (1.0 eq), the aromatic amine (1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Degassing: If not using a glovebox, degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Heating: Seal the vessel and heat the reaction mixture. For microwave conditions, irradiate at 150 °C for 30 minutes. For conventional heating, stir at 110 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the pure product.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 150 °C, 30 min (MW) | 90 | [7] |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 150 °C, 30 min (MW) | 95 | [7] |
| 3 | 4-Chloroaniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 150 °C, 30 min (MW) | 88 | [7] |
| 4 | 2-Aminopyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 150 °C, 30 min (MW) | 75 |[7] |
Palladium-Catalyzed C-C Cross-Coupling Reactions
While specific literature examples for C-C cross-coupling on 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole are sparse, the high reactivity of similar bromo-heterocycles in these transformations provides a strong basis for predicting their applicability.[10][11][12] These reactions are indispensable for installing aryl, vinyl, or alkynyl groups, significantly expanding the chemical space for drug discovery.
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Methodological & Application
Protocol for the synthesis of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole from 2-amino-5-bromo-1,3,4-thiadiazole
Abstract
This document provides a comprehensive guide for the synthesis of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol details the condensation reaction between 2-amino-5-bromo-1,3,4-thiadiazole and 2-bromoacetophenone. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a step-by-step methodology, mechanistic insights, and detailed characterization of the final product.
Introduction
The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a prominent heterocyclic core in a multitude of pharmacologically active molecules.[3] This fused ring system is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4] The unique structural and electronic features of this scaffold make it a privileged structure in the design of novel therapeutic agents.
The synthesis of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole is achieved through a variation of the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a 2-aminothiadiazole derivative with an α-haloketone. The presence of a bromine atom at the 2-position of the imidazo[2,1-b][1][2][3]thiadiazole ring system offers a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.
Reaction Scheme
The synthesis proceeds via the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with 2-bromoacetophenone, typically under reflux in an alcoholic solvent.[1]
Caption: Simplified workflow of the reaction mechanism.
Materials and Apparatus
| Reagent/Material | Grade | Supplier |
| 2-amino-5-bromo-1,3,4-thiadiazole | ≥95% | Sigma-Aldrich |
| 2-bromoacetophenone (ω-bromoacetophenone) | ≥98% | Sigma-Aldrich |
| Ethanol (Absolute) | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR Chemicals |
| Distilled Water | N/A | In-house |
| Round-bottom flask (100 mL) | N/A | Pyrex |
| Reflux condenser | N/A | Pyrex |
| Magnetic stirrer with heating mantle | N/A | IKA |
| Buchner funnel and flask | N/A | N/A |
| Filter paper | Whatman No. 1 | Whatman |
| Beakers and Erlenmeyer flasks | Various sizes | Pyrex |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |
Experimental Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. 2-bromoacetophenone is a lachrymator and is corrosive; handle with extreme care. [5]2-amino-5-bromo-1,3,4-thiadiazole is harmful if swallowed or in contact with skin. [6] Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromo-1,3,4-thiadiazole (1.80 g, 10 mmol).
-
Add 50 mL of absolute ethanol to the flask and stir the mixture to obtain a suspension.
-
Carefully add 2-bromoacetophenone (1.99 g, 10 mmol) to the suspension.
-
Attach a reflux condenser to the flask and place the setup on a heating mantle.
Step 2: Reflux
-
Heat the reaction mixture to reflux with constant stirring.
-
Maintain the reflux for approximately 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
Step 3: Isolation of the Crude Product
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate of the hydrobromide salt of the product may form.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
Step 4: Neutralization and Purification
-
Suspend the crude hydrobromide salt in approximately 50 mL of water.
-
While stirring, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is neutral to slightly basic (pH 7-8). This will neutralize the hydrobromic acid and precipitate the free base of the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with distilled water.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/DMF mixture. [7]
Product Characterization
The structure of the synthesized 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole can be confirmed by various spectroscopic techniques.
| Technique | Expected Observations |
| Appearance | Yellowish solid |
| Melting Point | Not explicitly reported, but analogous compounds have melting points in the range of 240-242 °C. [8] |
| IR (KBr, cm⁻¹) | Characteristic peaks for C=C and C=N stretching of the aromatic rings, and C-H stretching of the aromatic protons. |
| ¹H NMR (DMSO-d₆, δ ppm) | A characteristic singlet for the C-5 proton of the imidazo[2,1-b]t[1][2][3]hiadiazole ring is expected in the range of δ 7.8-8.9 ppm. [8]Aromatic protons of the phenyl group will appear as multiplets in the aromatic region. |
| ¹³C NMR (DMSO-d₆, δ ppm) | The C-5 carbon of the imidazo[2,1-b]t[1][2][3]hiadiazole ring is expected to appear in the range of δ 100-117 ppm. [8]Other aromatic carbons will be observed in the typical downfield region. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₆BrN₃S, M.W. = 280.15 g/mol ), with a characteristic isotopic pattern for bromine. |
Discussion
This protocol provides a reliable method for the synthesis of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole. The reaction proceeds efficiently under reflux conditions, and the product can be isolated and purified using standard laboratory techniques. The yield of the reaction can be optimized by carefully controlling the reaction time and purification process. The final product serves as a valuable intermediate for the synthesis of more complex molecules with potential biological activities. The reactive bromine atom at the 2-position can be readily displaced by various nucleophiles, allowing for the facile diversification of the core structure. [1]
References
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Kukaniev, M. A., Rakhmonov, R., Safarov, S., Khodzhibaev, Yu., & Osimov, D. M. (2007). Synthesis and chemical conversions of 2-bromo-6-phenylimidazo[2,1-b]t[1][2][3]hiadiazole. Chemistry of Heterocyclic Compounds, 43(4), 499–502. [Link]
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Genc, H., Bicer, E., & Cakir, U. A. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b]T[1][2][3]hiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2346. [Link]
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Khazi, I. A. M., & Maddi, V. S. (2011). Chemistry of Imidazo[2,1-b]t[1][2][3]hiadiazoles. Tetrahedron, 67(19), 3289-3316. [Link]
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PubChem. 2-bromo-6-phenylimidazo[2,1-b]t[1][2][3]hiadiazole. [Link]
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Heterocyclic Letters. (2017). Biological activities of imidazo[2,1-b]t[1][2][3]hiadiazole derivatives: A review. [Link]
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Rakhmonov, R. O., Safarov, S. Sh., Murodov, D. S., & Kukaniev, M. A. (2007). Structure of 2-bromo-6-phenylimidazo[2,1-b]-[1][2][3]thiadiazole. Zhurnal Strukturnoi Khimii, 48(4), 798-800. [Link]
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Bhatia, R., & Kaur, A. (2014). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b] [1][2][3]thiadiazole derivatives. Der Pharma Chemica, 6(6), 114-120. [Link]
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Kumar, A., & Kumar, R. (2022). Synthesis, spectral studies, and biological activity of novel 2-(substituted-phenyl)-6-phenylimidazo[2,1-b]1,3,4-oxadiazole. Journal of Integrated Science and Technology, 10(1), 18-23. [Link]
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PubChemLite. 2-bromo-6-phenylimidazo[2,1-b]t[1][2][3]hiadiazole. [Link]
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Fisher Scientific. (2021). Safety Data Sheet: 2-Amino-5-bromo-1,3,4-thiadiazole, 97%. [Link]
-
K. C., A., S., R., M., A., & N. S., B. (2011). 2-Isobutyl-6-phenylimidazo[2,1-b]t[1][2][3]hiadiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o254. [Link]
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Application of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole in anticancer drug discovery
An Application Guide to 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole in Anticancer Drug Discovery
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole, a representative member of the promising imidazo[2,1-b][1][2][3]thiadiazole class of heterocyclic compounds, in the discovery of novel anticancer agents.
Introduction: The Imidazo[2,1-b]thiadiazole Scaffold
The imidazo[2,1-b][1][2][3]thiadiazole core is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry.[4][5] It is considered a "privileged scaffold" due to its presence in molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antitubercular properties.[5][6][7] The mesoionic character of the thiadiazole ring allows compounds containing this moiety to readily cross cellular membranes, enhancing their bioavailability and interaction with biological targets.[8][9]
Within this class, derivatives substituted at the C-2 and C-6 positions have shown particularly noteworthy anticancer efficacy across a range of human cancer cell lines.[4][10] 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole serves as a key analogue for investigation. The phenyl group at the C-6 position is a common feature in active compounds, while the bromo-substituent at C-2 not only influences biological activity but also provides a versatile chemical handle for further structural modifications and the development of structure-activity relationships (SAR). This guide outlines the core protocols for evaluating the anticancer potential of this compound and its analogues.
Postulated Mechanisms of Antitumor Activity
Based on extensive studies of closely related imidazo[2,1-b]thiadiazole derivatives, 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole is hypothesized to exert its anticancer effects through a combination of mechanisms, primarily by inducing cell cycle arrest and apoptosis.
-
Induction of Apoptosis: A primary mechanism for many chemotherapeutic agents is the induction of programmed cell death, or apoptosis. Derivatives of the imidazo[2,1-b]thiadiazole scaffold have been shown to trigger apoptosis in various cancer cell lines.[11][12][13] This is often achieved through the intrinsic pathway, which involves the disruption of the mitochondrial membrane potential and activation of caspase cascades.
-
Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Several imidazo[2,1-b]thiazole and thiadiazole compounds have been demonstrated to halt this progression by arresting cells at critical checkpoints, most commonly the G2/M or G0/G1 phase.[11][14] This prevents the cells from dividing and can ultimately lead to apoptosis.
-
Inhibition of Pro-Survival Signaling: The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its overactivation is a hallmark of many cancers. Certain thiadiazole derivatives have been found to suppress Akt activity, thereby removing a key survival signal and sensitizing cancer cells to apoptosis.[11]
The following diagram illustrates a plausible signaling pathway through which 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole may act.
Caption: Postulated mechanism of action for 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole.
Experimental Protocols & Methodologies
The following protocols provide a robust framework for the initial in vitro characterization of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole.
Protocol 1: Assessment of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation.[15][16] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of living cells.[15]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
-
Cell Culture:
-
Select a panel of human cancer cell lines. Based on literature for related compounds, suitable starting lines include MCF-7 (breast), HeLa (cervical), A549 (lung), and Panc-1 (pancreatic).[2][6][14][18][19]
-
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
-
Cell Seeding:
-
Harvest cells during their exponential growth phase using trypsin.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of medium.[1]
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations.
-
Include a vehicle control (DMSO, at the highest concentration used for the compound) and a positive control (e.g., Doxorubicin).[1]
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay Execution:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1][17]
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.[16][20][21]
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[1][21]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (Viability vs. Log Concentration) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
-
-
Why use a panel of cell lines? Cancer is heterogeneous. Testing against a panel reveals potential selectivity and broad-spectrum activity. A non-malignant cell line (e.g., normal human fibroblasts) should be included to assess cytotoxicity and determine a selectivity index.[22]
-
Why an overnight incubation after seeding? This allows cells to recover from trypsinization and adhere firmly, ensuring that the drug's effect is measured on healthy, attached cells rather than stressed, suspended ones.
-
Why a vehicle control? DMSO, the solvent for the compound, can have its own cytotoxic effects at higher concentrations. The vehicle control ensures that any observed effect is due to the compound itself and not the solvent.
-
Why a 4-hour MTT incubation? This duration is typically sufficient for detectable formazan production without causing artifacts from prolonged incubation. The time can be optimized depending on the metabolic rate of the specific cell line.[21]
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining
This protocol allows for the quantitative analysis of the cell cycle distribution, identifying if the compound induces arrest at a specific phase.
-
Cell Treatment: Seed cells in 6-well plates and treat with 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer. The resulting histogram will show peaks corresponding to G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Treatment: Seed cells in 6-well plates and treat as described for cell cycle analysis.
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the stained cells immediately by flow cytometry.
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation
Quantitative data, such as IC₅₀ values, should be summarized in a clear, tabular format for easy comparison. The following is an illustrative example based on activities reported for analogous compounds.
Table 1: Example Cytotoxicity Profile of Imidazo[2,1-b]thiadiazole Analogues
| Cell Line | Tissue of Origin | Compound IC₅₀ (µM) [Example] | Doxorubicin (Positive Control) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.1 - 10.8[6] | 0.8 ± 0.1[1] |
| Panc-1 | Pancreatic Carcinoma | 5.1 - 10.8[6] | 2.5 ± 0.4[1] |
| HeLa | Cervical Carcinoma | 6.5[14] | 0.9 ± 0.15 |
| A549 | Lung Carcinoma | 2.49 - 46.0[8] | 1.2 ± 0.2 |
| HL-60 | Promyelocytic Leukemia | 0.24 - 1.72[8] | 0.5 ± 0.08[1] |
| Note: The IC₅₀ values for the example compound are illustrative ranges derived from published data on structurally similar 2,6-disubstituted imidazo[2,1-b][1][2][3]thiadiazoles and may not reflect the exact values for 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole. |
Trustworthiness: Ensuring Self-Validating Protocols
To ensure the reliability and reproducibility of results, each protocol must be a self-validating system.
-
Controls are Non-Negotiable: Every experiment must include appropriate controls.
-
Negative/Vehicle Control (e.g., DMSO): Establishes the baseline response and controls for solvent effects.
-
Positive Control (e.g., Doxorubicin, Cisplatin): Confirms that the assay system is working correctly and provides a benchmark for comparing the potency of the test compound.[22]
-
Untreated Control: Represents normal cell behavior.
-
-
Biological and Technical Replicates: Experiments should be performed with at least three biological replicates (i.e., on different days) with technical replicates (multiple wells within the same plate) for each experiment to ensure statistical significance.
-
Assay Linearity and Sensitivity: For any assay, establish the linear range. For the MTT assay, this involves creating a standard curve by seeding a known number of cells and confirming that the absorbance is proportional to the cell number within the working range.[20]
-
Orthogonal Validation: If a compound shows significant activity, the mechanism should be confirmed with an orthogonal method. For example, if apoptosis is detected by Annexin V staining, this should be validated by observing caspase-3 activation or PARP cleavage via Western blot.
By adhering to these principles, researchers can generate high-quality, trustworthy data that provides a solid foundation for further preclinical development.
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Dwarakanath, D., Nayak, Y. N., et al. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][2][3]thiadiazoles. Semantic Scholar. Retrieved from
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3-(6-Phenylimidazo [2,1-b][1][2][3]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. (2020). Molecules, 25(2), 329. Retrieved from
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Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). Molecules, 23(9), 2349. Retrieved from
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Application Note: The 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole Scaffold as a Versatile Platform for Kinase Inhibitor Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology.[1][2] The imidazo[2,1-b]thiadiazole heterocyclic system is a "privileged scaffold" in medicinal chemistry, known to form the core of molecules with diverse biological activities, including anticancer and kinase inhibitory effects.[3][4][5] This document provides a detailed guide on leveraging the 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole derivative as a starting point for the design and development of novel kinase inhibitors. We present detailed protocols for inhibitor profiling, from initial biochemical assays to cell-based validation and preliminary ADME-Tox assessment, explaining the scientific rationale behind each step to guide researchers in building a robust structure-activity relationship (SAR).
The Imidazo[2,1-b]thiadiazole Scaffold: A Foundation for Kinase Selectivity
The imidazo[2,1-b]thiadiazole core is an attractive scaffold for several reasons. Its rigid, bicyclic structure provides a three-dimensional framework that can be tailored to fit into the ATP-binding pocket of specific kinases. Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Focal Adhesion Kinase (FAK), Transforming Growth Factor-β Type-I Receptor Kinase (ALK5), and Mitogen-activated protein kinase-interacting protein kinases (MNKs).[3][6][7][8]
The 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole variant is a particularly strategic starting point.
-
The Phenyl Group at C6: This group can serve as a primary anchoring point within the kinase hinge region or be further functionalized to explore deeper pockets.
-
The Bromo Group at C2: This is the key to library development. The bromine atom is a versatile chemical handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and rapid introduction of diverse substituents to probe the solvent-exposed region of the ATP-binding site. The synthesis of this core scaffold is achievable through established methods, often involving the reaction of a 2-amino-1,3,4-thiadiazole with a phenacyl bromide.[9][10]
Below is a workflow diagram illustrating the process of developing kinase inhibitors from this scaffold.
Caption: Kinase Inhibitor Development Workflow.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a robust method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a panel of purified kinases.[1] Luminescence-based assays, such as ADP-Glo™, are widely used because they are sensitive, have a high signal-to-background ratio, and are amenable to high-throughput screening.[11]
Principle of the Assay: The assay measures the amount of ADP produced during the kinase reaction. Kinase activity is directly proportional to ADP production. After the kinase reaction, a reagent is added to stop the reaction and deplete any remaining ATP. A second reagent then converts the newly produced ADP back into ATP, which is used by a luciferase to generate a light signal. An effective inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.[1][11]
Materials:
-
2-Bromo-6-phenylimidazo[2,1-b]thiadiazole derivatives (10 mM stock in 100% DMSO)
-
Kinase of interest (e.g., FAK, ALK5) and its specific substrate peptide
-
ATP (at a concentration near the Km for the target kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Staurosporine (positive control, non-selective inhibitor)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Protocol:
-
Compound Preparation:
-
Create a serial dilution series of the test compounds in DMSO. A 10-point, 1:3 dilution series starting from 1 mM is recommended.[1]
-
Prepare a "no inhibitor" control (DMSO only) and a positive control (Staurosporine).
-
-
Kinase Reaction:
-
In a 384-well plate, add 25 nL of the serially diluted compounds or controls using an acoustic dispenser or multichannel pipette.
-
Prepare a kinase/substrate master mix in kinase assay buffer. Add 2.5 µL of this mix to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate for 40 minutes at room temperature.[1]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the luciferase/luciferin substrate.[1]
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (relative light units, RLU) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: The inhibitory activity should be summarized in a table for clear comparison.
| Compound ID | R1-Group (at C2) | FAK IC50 (nM) | ALK5 IC50 (nM) | Kinase X IC50 (nM) |
| Scaffold | -Br | 850 | >10,000 | 1,200 |
| Analog-1 | 4-fluorophenyl | 15 | 8,500 | 950 |
| Analog-2 | 3-pyridyl | 250 | >10,000 | 1,100 |
| Analog-3 | Cyclopropyl | >10,000 | 1.2 | 7,600 |
| Staurosporine | (Control) | 5 | 20 | 2 |
Table 1: Hypothetical inhibitory activity of 2-substituted imidazo[2,1-b]thiadiazole derivatives against a panel of kinases.
Protocol: Cell-Based Target Engagement Assay
While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that a compound can enter a cell and engage its target in a complex biological environment.[2][12] This protocol describes how to measure the inhibition of substrate phosphorylation in a cellular context.
Principle of the Assay: Active kinases phosphorylate downstream substrates. By treating cells with an inhibitor, the phosphorylation of a specific substrate should decrease. This change can be quantified using various methods, such as Western Blot or TR-FRET, with phospho-specific antibodies that only recognize the phosphorylated form of the substrate protein.[13][14]
Caption: Inhibition of a Kinase Signaling Pathway.
Materials:
-
Cancer cell line known to have active signaling through the kinase of interest (e.g., STO cells for FAK).[6]
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test compounds and controls dissolved in DMSO.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (total substrate and phospho-specific substrate).
-
Secondary antibody (HRP-conjugated).
-
SDS-PAGE gels and Western Blot equipment.
-
Chemiluminescence substrate.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100 µL of ice-cold Lysis Buffer to each well and scrape the cells.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot:
-
Normalize all samples to the same protein concentration with Lysis Buffer and loading dye.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[15]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the total protein to ensure equal loading.
-
Alternative High-Throughput Method: For screening larger numbers of compounds, TR-FRET assays can be used in a 96- or 384-well format.[13] These homogeneous assays use two antibodies, one for the total protein (labeled with a donor fluorophore) and another for the phosphorylated site (labeled with an acceptor fluorophore), to quantify phosphorylation in cell lysates without the need for washes or blots.[13]
Application Note: Preliminary ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to avoid costly late-stage failures in drug development.[16] For a promising kinase inhibitor scaffold, several key in vitro assays should be performed.
-
Aqueous Solubility: Poor solubility can hinder absorption and lead to inaccurate biological data. This can be measured via thermodynamic or kinetic methods.
-
Metabolic Stability: The compound's susceptibility to metabolism is assessed by incubating it with liver microsomes. A compound that is metabolized too quickly will have a short half-life in the body.
-
Cell Permeability: The Caco-2 permeability assay is often used to predict intestinal absorption of orally administered drugs.
-
Plasma Protein Binding: Highly bound drugs have less free concentration available to engage the target. This is measured via equilibrium dialysis.
-
Cytotoxicity: Assessed against a panel of cell lines (e.g., HepG2 for liver toxicity) to identify general toxicity versus on-target anticancer effects.
-
hERG Inhibition: The hERG potassium channel is a critical anti-target, as inhibition can lead to cardiotoxicity. This is often assessed in early screening.
Data Presentation: A summary table provides a snapshot of the compound's drug-like properties.
| Parameter | Assay | Result for Analog-1 | Desired Outcome |
| Solubility | Kinetic Solubility | 75 µM | > 50 µM |
| Metabolism | Microsomal Stability (t½) | 45 min | > 30 min |
| Permeability | Caco-2 (Papp A→B) | 15 x 10⁻⁶ cm/s | > 5 x 10⁻⁶ cm/s |
| Toxicity | HepG2 Cytotoxicity (IC50) | > 50 µM | > 20 µM |
| Safety | hERG Inhibition (IC50) | > 30 µM | > 10 µM |
Table 2: Sample preliminary ADME-Tox profile for a lead compound.
Conclusion and Future Directions
The 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole scaffold is a highly promising starting point for the development of novel kinase inhibitors. The protocols and guidelines presented here provide a systematic framework for synthesizing a focused library, evaluating its members in robust biochemical and cellular assays, and assessing key drug-like properties. The resulting structure-activity relationship (SAR) data, which correlates chemical modifications with changes in potency, selectivity, and ADME-Tox profiles, will guide the iterative optimization process.[17] By carefully analyzing how different R-groups at the C2 position affect these parameters, researchers can rationally design next-generation compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles, ultimately leading to the identification of a clinical candidate.
References
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Profacgen. Cell-based Kinase Assays. [Link]
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Manente, A. G., et al. (2020). New Imidazo[2,1-b][1][3][12]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. PubMed. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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Akkaya, R., et al. (2020). Novel imidazo[2,1‐b]thiazole‐based anticancer agents as potential focal adhesion kinase inhibitors. [Link]
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Pathan, T. K., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Mohammed, I., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]
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Shapiro, A. B., et al. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
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Lata, S., et al. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][3][12]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. [Link]
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Jain, S. K., et al. (2022). Imidazo [2, 1-b][1][3][12] Thiadiazoles as Murine Leukemia Cell Inhibitors: Quantitative Structure Activity Relationship (Qsar) Study. New Innovations in Chemistry and Biochemistry Vol. 7. [Link]
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Kumar, S., & Talele, T. T. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. SciSpace. [Link]
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Kumar, S., et al. (2010). Synthesis and pharmacological activity of imidazo[2,1-b][1][3][12]thiadiazole derivatives. [Link]
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Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]
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Journal of Pharmaceutical and Scientific Innovation. PDF. [Link]
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Asif, A., et al. (2024). Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies. PLOS One - Research journals. [Link]
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Bhongade, B. A., et al. (2015). Biological activities of imidazo[2,1-b][1][3][12]thiadiazole derivatives: A review. ResearchGate. [Link]
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Kumar, S., & Talele, T. T. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PMC - PubMed Central. [Link]
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Reaction Biology. ADME-Tox. [Link]
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Kukaniev, M.A., et al. (2007). Synthesis and chemical transformations of 2-bromo-6-phenylimidazo[2,1-b]-1, 3,4-thiadiazole. ResearchGate. [Link]
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PlumX. Design, synthesis and evaluation of small molecule imidazo[2,1- b ][1][3][12]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). [Link]
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Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. [Link]
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Bommagani, S., et al. (2015). Design, synthesis and evaluation of small molecule imidazo[2,1-b][1][3][12]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). PubMed. [Link]
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Kumar, R., et al. (2022). Synthesis, spectral studies, and biological activity of novel 2-(substituted- phenyl)-6-phenylimidazo[2,1-b]1,3,4-oxadiazole. ScienceIn Publishing - iScience. [Link]
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Application Notes and Protocols for Antimicrobial Screening of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole Derivatives
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2] Imidazo[2,1-b]thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] The unique bicyclic heterocyclic scaffold of these compounds serves as a versatile pharmacophore. Specifically, the 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole core represents a promising starting point for the development of new therapeutics.
This guide provides a comprehensive framework for the systematic antimicrobial screening of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind each experimental step. The workflow progresses from initial broad-spectrum screening to more advanced characterization of promising lead compounds, ensuring a robust and efficient evaluation process.
I. Hierarchical Screening Strategy
A tiered approach is essential for the efficient screening of a library of novel compounds. This strategy allows for the rapid identification of active derivatives in primary assays, followed by more detailed characterization in secondary and advanced assays to eliminate compounds with undesirable properties early in the pipeline.
Caption: Hierarchical workflow for antimicrobial screening.
II. Primary Screening: Identifying Initial Hits
The primary goal of this stage is to rapidly assess the antimicrobial potential of the synthesized 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole derivatives against a representative panel of pathogenic microorganisms. This panel should include Gram-positive and Gram-negative bacteria, and potentially fungal strains, to determine the spectrum of activity.
A. Agar Disk Diffusion Assay
This method is a preliminary, qualitative test to evaluate the efficacy of the compounds.[7][8] It relies on the diffusion of the antimicrobial agent from an impregnated paper disk into an agar medium inoculated with the test microorganism.[9][10] A zone of inhibition around the disk indicates susceptibility.[7][9]
Protocol: Agar Disk Diffusion
-
Inoculum Preparation: From a pure, overnight culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]
-
Plate Inoculation: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside of the tube.[11] Swab the entire surface of a Mueller-Hinton agar (MHA) plate uniformly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[9][11]
-
Disk Preparation and Application:
-
Prepare a stock solution of each 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole derivative in a suitable solvent (e.g., DMSO). The solvent should be tested for any intrinsic antimicrobial activity.
-
Impregnate sterile paper disks (6 mm diameter) with a known amount of the test compound solution. A typical starting concentration might be 10-30 µg per disk. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.[10] Ensure firm contact with the agar surface. Place disks far enough apart to prevent overlapping zones of inhibition.[10]
-
Include a positive control (a known antibiotic like Ciprofloxacin) and a negative control (a disk impregnated with the solvent only).
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[8]
-
Data Interpretation: Measure the diameter of the zones of inhibition in millimeters (mm). While this method is primarily qualitative for novel compounds, the zone size gives a preliminary indication of potency.[7]
B. Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] This is the gold standard for susceptibility testing.[14]
Protocol: Broth Microdilution (CLSI Guidelines)
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each derivative in cation-adjusted Mueller-Hinton Broth (CAMHB).[12] The final volume in each well should be 50 µL or 100 µL, depending on the protocol. The concentration range should be broad enough to capture the MIC (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the disk diffusion assay (0.5 McFarland standard). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15]
-
Plate Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls:
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[12] This can be determined by visual inspection or by using a plate reader to measure optical density (OD₆₀₀).[15]
| Derivative | Test Organism | MIC Range (µg/mL) | Reference Compound (MIC, µg/mL) |
| Compound A | S. aureus | 2 - 8 | Ciprofloxacin: 0.5 |
| Compound B | S. aureus | 16 - 64 | Ciprofloxacin: 0.5 |
| Compound A | E. coli | > 128 | Ciprofloxacin: 0.015 |
| Compound B | E. coli | 32 - 128 | Ciprofloxacin: 0.015 |
| Compound C | C. albicans | 8 - 32 | Fluconazole: 1 |
Caption: Example table for summarizing MIC data.
III. Secondary Screening: Characterization of Active Compounds
Derivatives that demonstrate significant activity in primary screens (e.g., MIC ≤ 16 µg/mL) should be advanced to secondary screening. This stage aims to differentiate between bactericidal and bacteriostatic activity and to assess the compound's safety profile.
A. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay helps determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Protocol: MBC Determination
-
Perform MIC Assay: Following the MIC determination from the broth microdilution assay, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.
-
Subculture: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).
-
Incubation: Incubate the agar plate at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
B. In Vitro Cytotoxicity Assays
It is crucial to evaluate whether the antimicrobial activity of the derivatives is selective for microbial cells over mammalian cells.[16] High cytotoxicity against host cells would render a compound unsuitable for therapeutic development.[17]
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17][18]
-
Cell Culture: Seed a mammalian cell line (e.g., HEK293, HepG2, or VERO cells) into a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[18]
-
Compound Treatment: Expose the cells to serial dilutions of the 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole derivatives for 24-48 hours.[17] Include a vehicle control (solvent) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against compound concentration.
| Derivative | MIC vs. S. aureus (µg/mL) | IC₅₀ vs. HEK293 cells (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| Compound A | 4 | > 100 | > 25 |
| Compound D | 8 | 20 | 2.5 |
Caption: Example table for comparing antimicrobial activity and cytotoxicity.
IV. Advanced Characterization: Mechanism of Action and In Vivo Efficacy
Promising lead compounds with high potency and a good safety profile (high Selectivity Index) warrant further investigation into their mechanism of action (MOA) and preclinical efficacy.
A. Mechanism of Action (MOA) Studies
Understanding how a compound exerts its antimicrobial effect is critical for lead optimization. MOA studies can help identify the specific cellular target or pathway disrupted by the derivative.[19] Common antibacterial mechanisms include:
A variety of assays can be employed, such as macromolecular synthesis inhibition assays, membrane potential assays, and identifying resistance mutations to pinpoint the target.[19]
Caption: Potential mechanisms of antibacterial action.
B. In Vivo Efficacy Models
The ultimate test for a potential antimicrobial agent is its efficacy in a living organism.[22][23][24] Animal models of infection are used to evaluate a compound's ability to control an infection in vivo.[22][25] The choice of model depends on the target pathogen and the type of infection. Common models include murine thigh infection, skin infection, or systemic infection models.[22][23] These studies provide critical data on pharmacokinetics, pharmacodynamics, and overall therapeutic potential before consideration for clinical trials.[22][26]
V. Conclusion
The systematic screening pipeline detailed in these application notes provides a robust methodology for identifying and characterizing novel antimicrobial agents from the 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole class. By progressing from broad, high-throughput primary screens to specific, in-depth secondary and advanced characterization, researchers can efficiently identify lead compounds with potent antimicrobial activity and a favorable safety profile, paving the way for the development of next-generation therapeutics to combat infectious diseases.
References
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Dwarakanath, D., et al. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][16][20][22]thiadiazoles. Scientific Reports, 14(1), 1-15.
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Bhatia, R., & Kaur, A. (2014). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][16][20][22] thiadiazole derivatives. Der Pharma Chemica, 6(6), 114-120.
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Gupta, M., Kaur, B., Singh, S. P., & Gupta, V. K. (2017). Synthesis, Spectral Studies and Antimicrobial Activity of imidazo[2,1-b][16][20][22]thiadiazole derivatives. Indian Journal of Pharmaceutical and Biological Research, 5(4), 34-38.
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ResearchGate. (2020). Synthesis, Characterization, Antimicrobial Evaluation, and Computational Investigation of Substituted Imidazo[2,1‐b][16][20][22]Thiadiazole Derivatives.
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Dogganal Jayappaa, M. K., et al. (2016). Synthesis and pharmacological screening studies of some novel imidazo[2,1-b][16][20][22]thiadiazole. Semantic Scholar.
- Mphahlele, M. J., et al. (2023). Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia. Journal of Ethnopharmacology, 301, 115814.
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ResearchGate. (2014). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][16][20][22] thiadiazole derivatives.
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Molecular docking tutorial with 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole and target proteins
Application Notes & Protocols
Topic: Molecular Docking Tutorial with 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole and a Target Protein
Audience: Researchers, scientists, and drug development professionals
Title: A Scientist's Guide to Structure-Based Drug Discovery: Molecular Docking of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole against Cyclooxygenase-2 (COX-2)
Abstract
Molecular docking is a cornerstone of modern, structure-based drug discovery, providing critical insights into the interactions between a ligand and its macromolecular target. This guide offers a detailed, field-proven protocol for performing a molecular docking study using 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole, a member of a heterocycle class with known therapeutic potential. We have selected Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, as the target protein, based on the documented anti-inflammatory properties of the imidazo[2,1-b][1][2][3]thiadiazole scaffold[4]. This document provides a comprehensive workflow, from ligand and protein preparation using open-source tools like AutoDock, to the execution of the docking simulation and the critical analysis and validation of the results.
Introduction: The Rationale Behind the Experiment
The imidazo[2,1-b][1][2][3]thiadiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[4][5][6]. The specific compound of interest, 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole, offers a unique substitution pattern that warrants investigation into its potential protein targets[7][8].
Molecular docking allows us to computationally predict the binding orientation and affinity of this ligand within a protein's active site[9]. This in silico approach is invaluable for generating hypotheses about a compound's mechanism of action and prioritizing candidates for further experimental testing, thereby accelerating the drug discovery pipeline[10][11].
Why COX-2? Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that target cyclooxygenase enzymes. COX-2 is an inducible enzyme primarily responsible for the synthesis of prostaglandins that mediate inflammation and pain. Given that various 2,6-diaryl-imidazo[2,1-b][1][2][3]thiadiazole derivatives have shown significant in vivo anti-inflammatory activity and promising theoretical binding to COX-2, this protein represents a highly relevant and rational target for our tutorial[4].
Prerequisites: The Computational Toolkit
This protocol relies on widely used, freely available academic software. Ensure all tools are properly installed before proceeding.
| Software/Resource | Purpose | Download URL |
| RCSB Protein Data Bank | Source for 3D protein structures. | [Link] |
| PubChem | Database for chemical structures. | [Link] |
| AutoDock Tools (MGLTools) | Preparing protein and ligand files (PDBQT format). | [Link] |
| AutoDock Vina | The molecular docking engine. | [Link] |
| Open Babel | A chemical toolbox for file format conversion. | [Link] |
| PyMOL or UCSF Chimera | Visualization and analysis of molecular structures. | [Link] or |
The Docking Workflow: A Visual Overview
The entire process, from data acquisition to final analysis, can be visualized as a logical sequence of steps. Each step is critical for the integrity and accuracy of the final results.
Caption: The molecular docking workflow from preparation to validation.
Experimental Protocols
Protocol 1: Ligand Preparation
Objective: To convert the 2D structure of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole into a 3D, energy-minimized PDBQT file suitable for docking.
-
Obtain Ligand Structure:
-
Search for "2-Bromo-6-phenylimidazo[2,1-b]thiadiazole" on PubChem. If not available, draw it using a chemical sketcher and save as a 2D SDF or MOL file.
-
For this tutorial, we will assume the structure is saved as ligand.sdf.
-
-
Convert to 3D and Add Hydrogens:
-
Use Open Babel to generate 3D coordinates and add hydrogens.
-
Open a command line terminal and execute: obabel ligand.sdf -O ligand_3d.pdb --gen3d -h
-
-
Prepare PDBQT File:
-
Launch AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select ligand_3d.pdb.
-
ADT will automatically add Gasteiger charges and detect the rotatable bonds.[12] A prompt will appear summarizing these actions. Click "OK".
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
-
Scientific Insight: The PDBQT format is an extension of the PDB format that includes atomic partial charges (Q) and AutoDock atom types (T).[13] Gasteiger charges are an empirical method for rapid calculation of partial charges, which are essential for the scoring function to evaluate electrostatic interactions. Defining rotatable bonds allows for ligand flexibility during the docking simulation, which is crucial for finding the optimal binding pose.[9][14]
Protocol 2: Target Protein Preparation
Objective: To clean the crystal structure of COX-2 and convert it into a PDBQT file. We will use the PDB entry 6COX , which is a structure of human COX-2.
-
Download and Clean the PDB File:
-
In ADT, go to File -> Read Molecule. For this tutorial, we will assume you have downloaded 6COX.pdb from the RCSB PDB.
-
The structure contains water molecules, co-factors, and potentially other ligands. We must remove these to prepare the receptor.
-
In ADT, select Select -> Select From String. In the pop-up, type water and click Add. Then Dismiss.
-
Go to Edit -> Delete -> Delete Selected Atoms.
-
Repeat this process to remove any co-crystallized ligands or ions that are not part of the active site you wish to study. For 6COX, this may include the heme group (HEM) and N-acetyl-D-glucosamine (NAG), which you should retain if they are part of the binding site of interest, or remove if you are targeting a different pocket. For this tutorial, we will focus on the main NSAID binding site and will remove the original ligand but keep the HEM cofactor.
-
-
Add Hydrogens and Charges:
-
Go to Edit -> Hydrogens -> Add. Select "Polar only" and click "OK".
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Rationale: Crystal structures often lack hydrogen atoms. Adding polar hydrogens is the minimum requirement for correctly identifying hydrogen bond donors and acceptors.[14][15] Kollman charges are specifically parameterized for proteins and are the standard for preparing the receptor in AutoDock.[16]
-
Save as PDBQT:
-
Go to Grid -> Macromolecule -> Choose. Select 6COX and click "Select Molecule".
-
A prompt will appear to save the prepared file. Save it as receptor.pdbqt.
-
Protocol 3: The Docking Simulation
Objective: To define the search space (grid box) and run the AutoDock Vina simulation.
-
Define the Grid Box:
-
With receptor.pdbqt loaded in ADT, go to Grid -> Grid Box.
-
A box will appear around the protein. This box defines the 3D space where Vina will search for binding poses.
-
To center the box on the active site, you can either manually enter the coordinates of a known active site residue or, if a co-crystallized ligand was present, center the box on it before deletion. For 6COX, the active site is well-documented. You can find key residues like Arg120, Tyr355, and Ser530 to guide the placement.
-
Adjust the dimensions (x, y, z) of the box to ensure it fully encompasses the binding pocket, typically with a 4-5 Å buffer around the expected ligand position.[17] A common size for a standard active site is 25 x 25 x 25 Å.
-
Note the center coordinates and dimensions provided in the Grid Options panel.
-
-
Create the Configuration File:
-
Create a new text file named conf.txt.
-
Paste the following content into the file, replacing the center and size values with those from the previous step.
-
Scientific Insight: The exhaustiveness parameter controls the computational effort of the search; higher values increase the probability of finding the true binding minimum but take longer. num_modes specifies how many binding poses to generate.[18]
-
Run AutoDock Vina:
-
Open a command line terminal in the folder containing your PDBQT files and conf.txt.
-
Execute the Vina command: vina --config conf.txt
-
Protocol 4: Results Analysis and Visualization
Objective: To interpret the docking output and visualize the ligand-protein interactions.
-
Interpret the Log File:
-
Visualize the Poses:
-
Open PyMOL or Chimera.
-
Load the receptor.pdbqt file.
-
Load the all_poses.pdbqt file. This file contains all 9 generated poses. You can view them individually.
-
Focus on the top-ranked pose (mode 1).
-
Analyze the interactions. Look for:
-
Hydrogen Bonds: Key stabilizing interactions.
-
Hydrophobic Interactions: Interactions with nonpolar residues.
-
Pi-stacking: Interactions with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).
-
-
Use the visualization software's tools to identify and label the amino acid residues in the binding pocket that are interacting with the ligand.[20]
-
Data Presentation: Summarize your findings in a clear table.
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues (Example) |
| 1 | -9.5 | 0.000 | TYR355, ARG120, SER530 |
| 2 | -9.2 | 1.345 | TYR355, VAL523, SER530 |
| 3 | -9.1 | 2.108 | ARG120, GLU524, TYR385 |
| ... | ... | ... | ... |
Protocol 5: Docking Validation - A Self-Validating System
Objective: To ensure the docking protocol (parameters, grid box, etc.) is reliable for the chosen target. This is the most critical step for ensuring trustworthiness.[2]
The Principle of Re-docking: The most common validation method is to take a protein structure that has a co-crystallized ligand, remove the ligand, and then dock it back into the same protein. A successful protocol should be able to reproduce the original, experimentally determined binding pose with high accuracy.[21]
Caption: Workflow for validating a docking protocol via re-docking.
Protocol:
-
Use the PDB structure 6COX which contains a bound inhibitor (Celecoxib).
-
Prepare the protein (receptor.pdbqt) as described in Protocol 2.
-
Extract the co-crystallized ligand into a separate file and prepare it as described in Protocol 1, creating celecoxib.pdbqt.
-
Run the docking simulation using the exact same grid box and configuration you plan to use for your test ligand.
-
Load the original 6COX.pdb structure and the docking result file (celecoxib_poses.pdbqt) into PyMOL or Chimera.
-
Superimpose the protein backbones to align the structures.
-
Calculate the Root Mean Square Deviation (RMSD) between the atoms of the top-ranked docked pose and the original crystal pose of the ligand.
-
Interpretation: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately predict the correct binding mode for this target.[2]
Conclusion and Future Directions
This guide has detailed a complete and validated workflow for conducting a molecular docking study of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole against the COX-2 enzyme. By following these protocols, researchers can generate reliable computational hypotheses regarding the binding affinity and orientation of novel compounds. The results from such a study, showing a low binding energy and interactions with key active site residues, would provide a strong rationale for synthesizing the compound and evaluating its inhibitory activity in in vitro enzymatic assays. The synergy between robust computational prediction and experimental validation is the key to efficient and successful modern drug discovery.[22]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Online] Available at: [Link]
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Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. [Online] Available at: [Link]
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PMC - NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Online] Available at: [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Online] Available at: [Link]
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MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. [Online] Available at: [Link]
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Chemistry of Heterocyclic Compounds. (2023). SYNTHESIS AND CHEMICAL CONVERSIONS OF 2-BROMO-6-PHENYLIMIDAZO[2,1-b][1][2][3]THIADIAZOLE. [Online] Available at: [Link]
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In Vitro Cytotoxicity Assay for Imidazo[2,1-b]thiadiazole Compounds: An Application and Protocol Guide
Introduction: Unveiling the Cytotoxic Potential of Imidazo[2,1-b]thiadiazoles
The imidazo[2,1-b]thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including significant anticancer potential.[1][2] The effective screening and characterization of these compounds necessitate robust, reliable, and well-understood in vitro cytotoxicity assays. These assays are foundational in drug discovery, providing the first critical data on a compound's potency and its effect on cell viability and proliferation.[3][4]
This guide provides a detailed framework for assessing the cytotoxic effects of novel imidazo[2,1-b]thiadiazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying principles and critical considerations for generating high-quality, reproducible data. We will delve into the core methodologies, from initial cell viability screening to mechanistic assays that can elucidate the mode of action, such as the induction of apoptosis or oxidative stress.
Pillar 1: Strategic Selection of Assays and Cell Lines
The journey to characterizing a novel compound begins with strategic choices. The selection of both the cytotoxicity assay and the cancer cell line model is paramount and directly influences the clinical relevance of the findings.[5][6]
Choosing the Right Cytotoxicity Assay
Multiple assays can quantify cell viability, each with a distinct mechanism, advantages, and limitations. A multi-assay approach is often recommended to confirm findings and rule out compound-specific interference.
-
Metabolic Assays (Tetrazolium Reduction): Assays like the MTT and MTS tests are workhorses in cytotoxicity screening.[3][7] They measure the metabolic activity of a cell population, which in most healthy, proliferating cultures, correlates with the number of viable cells.[8] The principle lies in the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[8][9]
-
Membrane Integrity Assays (LDH Release): The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][11] This is a direct measure of cell lysis and necrosis.
-
ATP Quantification Assays: The amount of ATP in a cell population is a strong indicator of metabolically active, viable cells. Luminescent assays, such as CellTiter-Glo®, provide a highly sensitive method to quantify ATP.[12][13]
Table 1: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/MTS | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[7][9] | Inexpensive, well-established, high-throughput. | Can be affected by compounds that alter cellular metabolism; requires a solubilization step for MTT.[9] |
| LDH Release | Measurement of lactate dehydrogenase released from damaged cells.[10][11] | Directly measures cell membrane damage (necrosis); non-destructive to remaining viable cells. | Less sensitive for detecting apoptosis; background LDH in serum can interfere.[10] |
| ATP Assay | Quantifies ATP, indicating the presence of metabolically active cells.[12] | High sensitivity, simple "add-mix-measure" protocol, suitable for high-throughput screening.[3] | ATP levels can fluctuate with metabolic changes unrelated to viability. |
Rational Selection of Cancer Cell Lines
The choice of cell lines should be hypothesis-driven, reflecting the intended therapeutic target of the imidazo[2,1-b]thiadiazole compounds.[5][6]
-
Relevance to Cancer Type: Select cell lines derived from tumors relevant to the proposed therapeutic application (e.g., breast cancer lines like MCF-7 or MDA-MB-231, lung cancer lines like A549).
-
Genetic and Phenotypic Characteristics: Consider the expression levels of potential drug targets and the status of key cancer-related genes (e.g., p53) within the cell lines, as these can significantly influence drug response.[5]
-
Growth Characteristics: Adherent versus suspension cell lines require different handling protocols. The doubling time of the cell line will also influence the optimal duration of the drug exposure.
For initial screening, a panel of cell lines from different tissue origins is often used to assess the breadth of activity.[5] It is also crucial to include a non-cancerous cell line (e.g., fibroblasts) to evaluate selective toxicity.[14]
Pillar 2: Core Experimental Protocols
Here, we provide detailed, step-by-step protocols for the most common and robust cytotoxicity assays. Adherence to these protocols, combined with good cell culture practice, is essential for generating reliable data.
General Cell Culture and Compound Preparation
-
Cell Maintenance: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and sub-cultured regularly to maintain health and viability.
-
Compound Stock Preparation: Dissolve the imidazo[2,1-b]thiadiazole compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the compound from the stock solution in a complete culture medium. The final DMSO concentration in the wells should be kept constant across all treatments and be non-toxic to the cells (typically ≤ 0.5%).
Protocol: MTT Assay for Cell Viability
This protocol is a widely used method for assessing metabolic activity as a proxy for cell viability.[3]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Imidazo[2,1-b]thiadiazole compounds
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[15]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium.[7] Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the imidazo[2,1-b]thiadiazole compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[16]
-
Solubilization: Carefully remove the medium containing MTT.[17] Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[17][18] Mix gently by pipetting or shaking to ensure complete solubilization.[15]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[9][16]
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol: LDH Cytotoxicity Assay
This assay quantifies cell death by measuring LDH released from cells with compromised membrane integrity.[10][11]
Materials:
-
Cells and compounds as in the MTT assay
-
96-well flat-bottom sterile microplates
-
Commercial LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis Buffer (provided in the kit for maximum LDH release control)
-
Stop Solution (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is critical to set up three types of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with Lysis Buffer 45 minutes before the end of the experiment.
-
Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[10]
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[10] Add the Stop Solution and measure the absorbance at 490 nm.[10]
Pillar 3: Data Analysis and Mechanistic Insights
Data Analysis and IC50 Determination
-
Calculate Percent Viability: For each compound concentration, calculate the percentage of cell viability relative to the vehicle control.
-
MTT Assay: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
LDH Assay: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Dose-Response Curves and IC50: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.[12][19] The IC50 is the concentration of a compound that inhibits cell growth or viability by 50%.[19][20][21] A lower IC50 value indicates a more potent compound.[20]
Table 2: Example Data for IC50 Determination
| Compound Conc. (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 1 | 78.6 ± 6.2 |
| 5 | 52.1 ± 3.8 |
| 10 | 25.4 ± 2.9 |
| 50 | 8.3 ± 1.5 |
Delving Deeper: Mechanistic Assays
If a compound shows significant cytotoxicity, the next logical step is to investigate how it kills the cancer cells. Many imidazo[2,1-b]thiadiazole derivatives have been shown to induce apoptosis.[22]
-
Caspase Activity Assays: Apoptosis is often executed by a family of proteases called caspases.[23][24] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.[25][26] These assays typically use a substrate that, when cleaved by the active caspase, produces a fluorescent or colorimetric signal.[25]
-
Reactive Oxygen Species (ROS) Detection: Some anticancer agents exert their effects by inducing oxidative stress.[22] Cellular levels of ROS can be measured using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[27][28][29][30] In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).[27][31]
Apoptosis Induction Pathway
Caption: Simplified overview of major apoptosis pathways.
Trustworthiness: A Self-Validating System
To ensure the integrity and reproducibility of your results, incorporate the following practices:
-
Controls are Non-Negotiable: Always include positive controls (a known cytotoxic agent like doxorubicin or staurosporine), negative/vehicle controls (DMSO), and background/blank controls (medium only).
-
Replicates and Reproducibility: Perform each experiment with technical replicates (typically triplicates or quadruplicates within a single plate) and repeat the entire experiment on different days (biological replicates) to ensure the results are consistent.
-
Troubleshooting: Be aware of common pitfalls. For the MTT assay, these include incomplete formazan solubilization, interference from colored compounds, and the "edge effect" in 96-well plates.[7] Filling outer wells with sterile PBS can help mitigate edge effects.[7] If a compound is colored, it may interfere with absorbance readings, necessitating a compound-only control.[32]
-
Data Interpretation: Remember that a decrease in MTT reduction does not always mean cell death; it could reflect a cytostatic effect (inhibition of proliferation) or altered metabolic activity.[33] It is often necessary to complement viability assays with direct cell counting or assays that specifically measure apoptosis or necrosis to fully interpret the results.[34]
Conclusion
This guide provides a comprehensive framework for conducting in vitro cytotoxicity assays for imidazo[2,1-b]thiadiazole compounds. By combining rational assay selection, meticulous execution of protocols, and thoughtful data analysis, researchers can generate high-quality, reliable data. This information is critical for advancing promising compounds through the drug discovery pipeline, ultimately contributing to the development of new and effective anticancer therapies.
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Application Notes and Protocols for High-Throughput Screening of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole Derivative Libraries
Introduction: Unlocking the Therapeutic Potential of Imidazo[2,1-b]thiadiazoles
The imidazo[2,1-b]thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole core, in particular, offers a versatile platform for chemical modification. The bromine atom at the 2-position is readily substituted, allowing for the generation of diverse chemical libraries with the potential for novel therapeutic applications.[3][4] High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly evaluating large numbers of compounds to identify those with desired biological activity.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns for 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole derivative libraries, with a focus on identifying novel kinase inhibitors. Protein kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them prime targets for drug development.[7][8][9]
I. Pre-Screening Considerations: Library Design and Quality Control
The success of any HTS campaign is fundamentally dependent on the quality and diversity of the compound library. A library of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole derivatives should be designed to explore a wide range of chemical space around the core scaffold.
A. Library Synthesis and Characterization:
The synthesis of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole serves as the starting point for library generation.[3] Subsequent derivatization at the 2-position via nucleophilic substitution reactions with various amines, thiols, or other nucleophiles allows for the creation of a diverse library.
-
Purity Assessment: Each compound in the library must undergo rigorous quality control to ensure its identity and purity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for confirming the structure and assessing purity, which should ideally be above 95%.[6]
-
Solubility: Compound solubility is a critical parameter. Poorly soluble compounds can lead to false negatives or positives. It is recommended to determine the solubility of each compound in the assay buffer. Compounds are typically stored in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[10]
Table 1: Example Library Compound Specifications
| Parameter | Specification | Methodology |
| Purity | >95% | HPLC, LC-MS |
| Identity Confirmation | Correct Mass | Mass Spectrometry (MS) |
| Solubility in Assay Buffer | >100 µM | Nephelometry or visual inspection |
| Storage Conditions | 10 mM in 100% DMSO at -20°C | - |
II. Assay Development and Optimization for Kinase Inhibition
The selection and optimization of the screening assay are paramount for a successful HTS campaign. For identifying kinase inhibitors, various assay formats can be employed, with fluorescence-based assays being common due to their sensitivity and amenability to automation.[7][11]
A. Principle of the Kinase Assay:
A common method for detecting kinase activity is to measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide. An enzyme-coupled fluorescence assay for ADP detection is a cost-effective and robust method for HTS.[7][11] In this assay, the ADP produced by the kinase reaction is converted back to ATP in a series of enzymatic reactions that ultimately lead to the production of a fluorescent signal.
dot
Caption: A generalized workflow for high-throughput screening.
Protocol 2: Primary High-Throughput Screen
-
Compound Plating: Transfer a small volume (e.g., 100 nL) of the 10 mM compound stocks from the library plates to 384-well assay plates using an acoustic dispenser or a pin tool. This will result in a final compound concentration of 10 µM in a 20 µL assay volume.
-
Reagent Addition: Add the kinase, substrate, and ATP mixture to the assay plates.
-
Incubation: Incubate the plates at room temperature for 60 minutes.
-
Detection: Add the ADP detection reagent to stop the kinase reaction and initiate the detection reaction.
-
Signal Reading: After a further incubation period (as determined during optimization), read the fluorescence signal using a plate reader.
IV. Data Analysis and Hit Identification
HTS data requires careful analysis to identify true "hits" while minimizing false positives and negatives. [6][12]
A. Data Normalization and Hit Selection:
-
Normalization: Raw fluorescence data from each plate is normalized to the plate's positive and negative controls (e.g., no enzyme and active enzyme with DMSO, respectively). The percent inhibition for each compound is calculated.
-
Hit Threshold: A common method for hit selection is to define a threshold based on the mean and standard deviation (SD) of the sample data. For example, compounds that exhibit an inhibition greater than the mean plus three times the standard deviation (Mean + 3*SD) of the library are considered primary hits.
B. Secondary Screens and Hit Confirmation:
Primary hits must be subjected to a series of confirmation and counter-screens to eliminate false positives and confirm their activity. [13] Protocol 3: Hit Confirmation Cascade
-
Confirmatory Screen: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Curves: Generate 10-point dose-response curves for the confirmed hits to determine their potency (IC50).
-
Orthogonal Assays: Test the hits in a different assay format (e.g., a luminescence-based assay) to rule out assay-specific artifacts. [13]4. Counter-Screens: Perform counter-screens to assess the selectivity of the hits. For example, test against a panel of other kinases to determine their selectivity profile.
-
Chemical Tractability Assessment: Medicinal chemists should review the structures of the confirmed hits to identify any potential liabilities, such as reactive functional groups or poor physicochemical properties. [13]
dot
Caption: A typical hit confirmation and validation cascade.
Table 3: Example Hit Validation Data
| Compound ID | Primary Screen (% Inhibition) | Confirmatory IC50 (µM) | Orthogonal Assay IC50 (µM) | Selectivity (Kinase Panel) |
| D-001 | 85.2 | 0.5 | 0.7 | Selective for Target Kinase |
| D-002 | 78.9 | 1.2 | 1.5 | Moderately Selective |
| D-003 | 92.1 | 0.2 | Inactive | Assay Artifact |
| D-004 | 65.4 | 5.8 | 6.2 | Pan-Kinase Inhibitor |
V. Conclusion and Future Directions
The high-throughput screening of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole derivative libraries provides a powerful approach to identify novel bioactive compounds. The protocols and strategies outlined in this application note offer a robust framework for conducting successful HTS campaigns, from initial library design and assay development to hit validation. Validated hits from these screens can serve as valuable starting points for lead optimization programs in drug discovery. Further characterization of the mechanism of action and structure-activity relationships (SAR) of the validated hits will be crucial for their development into potential therapeutic agents. [14]
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Barreca, M. L., et al. New Imidazo[2,1- b]T[1][5][15]hiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. Anticancer Research, 2020, 40(9), 4913-4919. [Link]
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Williams, D. Establishing assays and small molecule screening facilities for Drug Discovery programs. Drug Discovery World, Winter 2010/11. [Link]
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Baker, J. G., et al. A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World, Fall 2017. [Link]
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Cambridge MedChem Consulting. Analysis of HTS data. [Link]
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Koresawa, M., et al. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate, 2018. [Link]
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Xia, X., et al. Analysis of High Throughput Screening Assays using Cluster Enrichment. Statistical Applications in Genetics and Molecular Biology, 2012, 11(3), 1-23. [Link]
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Kukaniev, M. A., et al. Synthesis and chemical conversions of 2-bromo-6-phenylimidazo[2,1-b]t[1][5][15]hiadiazole. Chemistry of Heterocyclic Compounds, 2007, 43(4), 499-501. [Link]
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Manjoor, A. S., et al. Molecular Docking studies of some novel Imidazo [2,1-b] [1][5][15]– thiadiazole derivatives for their probable anti-tubercular and anti-fungal activity. Journal of Pharmaceutical and Scientific Innovation, 2018, 7(3), 61-67. [Link]
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Fayed, E. A., et al. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. Molecules, 2020, 25(21), 5021. [Link]
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Application Notes & Protocols: Synthesis and Cellular Imaging of Fluorescently Labeled 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[2,1-b]thiadiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. The ability to visualize the subcellular localization and dynamic processes of these molecules is paramount for understanding their mechanism of action and for the development of targeted therapeutics. This document provides a comprehensive guide for the synthesis of a key intermediate, 2-bromo-6-phenylimidazo[2,1-b]thiadiazole, its subsequent fluorescent labeling, and detailed protocols for its application in live-cell imaging. We delve into the rationale behind the synthetic strategy and provide field-proven methodologies for successful cellular imaging, ensuring high-quality, reproducible results.
Introduction: The Significance of Imidazo[2,1-b]thiadiazoles in Cellular Imaging
Imidazo[2,1-b][1][2][3]thiadiazole derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[4][5] Their planar, electron-rich structure also makes them suitable candidates for the development of fluorescent probes.[6] By attaching a fluorophore to this scaffold, we can create powerful tools to study cellular processes in real-time.[2][3] This allows for the investigation of drug uptake, subcellular distribution, and interaction with target molecules, which are critical aspects of drug discovery and development.[7]
The 2-bromo-6-phenylimidazo[2,1-b]thiadiazole is a key synthetic intermediate. The bromine atom at the 2-position is amenable to various substitution reactions, making it an ideal handle for the introduction of a fluorescent reporter group.[1] This application note will first detail the synthesis of this core structure and then describe a general method for its fluorescent labeling, followed by a robust protocol for live-cell imaging.
Synthesis of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
The synthesis of the target compound is achieved through a well-established cyclization reaction. The rationale for this two-step approach is its efficiency and the ready availability of the starting materials.
Synthetic Scheme
Caption: Synthetic pathway for 2-bromo-6-phenylimidazo[2,1-b]thiadiazole.
Materials & Reagents
| Reagent/Material | Grade | Supplier |
| Thiosemicarbazide | ≥99% | Sigma-Aldrich |
| Bromine | ACS Reagent | Sigma-Aldrich |
| ω-Bromoacetophenone | 98% | Alfa Aesar |
| Ethanol | Anhydrous | Fisher Scientific |
| Sodium Bicarbonate | ACS Reagent | VWR |
| Dichloromethane | HPLC Grade | Fisher Scientific |
| Magnesium Sulfate | Anhydrous | Sigma-Aldrich |
| Round-bottom flasks | - | VWR |
| Reflux condenser | - | VWR |
| Magnetic stirrer/hotplate | - | IKA |
| Rotary evaporator | - | Buchi |
Protocol: Synthesis of 2-bromo-6-phenylimidazo[2,1-b]thiadiazole
This protocol is adapted from the method described by Kukaniev et al.[1]
Step 1: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiosemicarbazide (0.1 mol) in 100 mL of water.
-
Cool the solution in an ice bath.
-
Slowly add bromine (0.1 mol) dropwise to the stirred solution. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 2-amino-5-bromo-1,3,4-thiadiazole.
Step 2: Synthesis of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
-
To a 100 mL round-bottom flask, add 2-amino-5-bromo-1,3,4-thiadiazole (0.05 mol), ω-bromoacetophenone (0.05 mol), and 50 mL of anhydrous ethanol.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate is the hydrobromide salt of the product. Collect the solid by vacuum filtration and wash with cold ethanol.
-
To obtain the free base, suspend the solid in water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Fluorescent Labeling Strategy
The bromine atom at the 2-position of the imidazo[2,1-b]thiadiazole core is susceptible to nucleophilic substitution, providing a convenient site for the attachment of a fluorescent dye.[1] A common strategy is to use a fluorescent dye that contains a nucleophilic functional group, such as an amine or a thiol. For this protocol, we will describe a general method using an amine-containing fluorophore. The choice of fluorophore will depend on the desired photophysical properties (e.g., excitation/emission wavelengths, quantum yield) and the specific application.[8][9]
General Reaction Scheme
Caption: General scheme for fluorescent labeling via nucleophilic substitution.
Materials & Reagents
| Reagent/Material | Grade | Supplier |
| 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole | Synthesized | - |
| Amine-containing Fluorophore (e.g., N-(2-aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide, dipotassium salt) | ≥95% | Varies |
| Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |
| Preparative HPLC system | - | Waters, Agilent |
Protocol: Fluorescent Labeling
-
In a 10 mL round-bottom flask, dissolve 2-bromo-6-phenylimidazo[2,1-b]thiadiazole (1.0 eq) and the amine-containing fluorophore (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the pure fluorescently labeled compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Cellular Imaging Protocol
Successful live-cell imaging requires careful attention to cell health and imaging conditions to minimize phototoxicity and obtain high-quality data.[10][11]
Workflow
Caption: Workflow for live-cell imaging with the fluorescent probe.
Materials & Reagents
| Reagent/Material | Grade | Supplier |
| Cell line of interest (e.g., HeLa, A549) | - | ATCC |
| Complete cell culture medium | - | Gibco |
| Fetal Bovine Serum (FBS) | - | Gibco |
| Penicillin-Streptomycin | - | Gibco |
| Glass-bottom imaging dishes or coverslips | - | MatTek, VWR |
| Fluorescently labeled imidazothiadiazole | Synthesized | - |
| Dimethyl sulfoxide (DMSO) | Cell culture grade | Sigma-Aldrich |
| Phosphate-Buffered Saline (PBS) | - | Gibco |
| Paraformaldehyde (PFA) for fixing (optional) | Electron microscopy grade | EMS |
| Hoechst 33342 or DAPI for nuclear counterstain (optional) | - | Thermo Fisher |
| Fluorescence microscope with appropriate filters | - | Zeiss, Leica, Nikon |
Protocol: Live-Cell Imaging
-
Cell Culture: The day before imaging, seed the cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment. This prevents artifacts from over-confluent or sparse cultures.
-
Probe Preparation: Prepare a stock solution of the fluorescently labeled imidazothiadiazole in DMSO (e.g., 1-10 mM). The final working concentration will need to be optimized for your specific cell type and imaging setup, but a starting range of 1-10 µM is recommended.
-
Cell Labeling:
-
Aspirate the culture medium from the cells.
-
Add fresh, pre-warmed complete medium containing the desired final concentration of the fluorescent probe.
-
Incubate the cells at 37 °C in a CO₂ incubator for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically.
-
-
Washing:
-
Aspirate the labeling medium.
-
Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove unbound probe and reduce background fluorescence.[3]
-
After the final wash, add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence).
-
-
Imaging:
-
Transfer the dish or coverslip to the stage of a fluorescence microscope equipped with an environmental chamber to maintain temperature (37 °C) and CO₂ levels.
-
Use the appropriate filter set for your chosen fluorophore.
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[11]
-
Acquire images using a high-sensitivity camera.
-
Expected Results and Data Interpretation
The synthesized fluorescently labeled 2-bromo-6-phenylimidazo[2,1-b]thiadiazole is expected to exhibit specific subcellular localization patterns. The distribution will depend on the physicochemical properties of the attached fluorophore and the inherent properties of the imidazothiadiazole core.
Spectroscopic Properties
The photophysical properties of the final fluorescent probe should be characterized.
| Property | Expected Range/Value |
| Absorption Maximum (λ_abs) | Dependent on fluorophore |
| Emission Maximum (λ_em) | Dependent on fluorophore |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.8 |
| Stokes Shift | > 20 nm |
These are general expected values and will vary significantly based on the chosen fluorophore and solvent environment.[12][13]
Cellular Imaging
Upon successful labeling and imaging, you should observe distinct fluorescent signals within the cells. The localization could be in specific organelles such as mitochondria, lysosomes, or the nucleus, or it could be more diffuse throughout the cytoplasm. Co-localization studies with organelle-specific dyes can be performed to confirm the subcellular distribution.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low synthetic yield | Incomplete reaction, side reactions | Optimize reaction time, temperature, and reagent stoichiometry. Ensure anhydrous conditions. |
| Poor fluorescence signal | Low probe concentration, photobleaching, incorrect filter set | Increase probe concentration, reduce exposure time/light intensity, use anti-fade reagents, verify filter compatibility.[10] |
| High background fluorescence | Incomplete washing, autofluorescence | Increase the number of washes, use phenol red-free medium, use a background correction algorithm in your imaging software.[2] |
| Cell death/morphological changes | Phototoxicity, probe toxicity | Reduce light exposure, use a lower probe concentration, decrease incubation time.[11] |
References
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Kukaniev, M. A., Rakhmonov, R., Safarov, S., Khodzhibaev, Yu., & Osimov, D. M. (2007). SYNTHESIS AND CHEMICAL CONVERSIONS OF 2-BROMO-6-PHENYLIMIDAZO[2,1-b][1][2][3]THIADIAZOLE. Chemistry of Heterocyclic Compounds, 43(4), 499–502. [Link]
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Bhatia, R., & Kaur, A. (2014). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][3] thiadiazole derivatives. Der Pharma Chemica, 6(6), 114-120.
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Khazi, I. A. M., & Koti, R. S. (2011). Chemistry of Imidazo[2,1-b][1][2][3]thiadiazoles. Tetrahedron, 67(35), 6331-6352.
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Pecoraro, C., et al. (2020). New Imidazo[2,1- b][1][2][3]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. Anticancer Research, 40(9), 4913-4919.
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In Vivo Anti-inflammatory Activity Assessment of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for evaluating the in vivo anti-inflammatory properties of the novel compound, 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole. The protocols outlined herein are designed to establish a robust and reproducible methodology for screening and characterizing the therapeutic potential of this and similar chemical entities.
Introduction: The Rationale for Investigation
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens or damaged cells.[1] While a critical component of the innate immune response, dysregulated or chronic inflammation underpins a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[2][3] Current anti-inflammatory therapies, predominantly non-steroidal anti-inflammatory drugs (NSAIDs), are often associated with significant adverse effects, necessitating the discovery of novel therapeutic agents with improved safety profiles.[3][4]
The imidazo[2,1-b][2][5][6]thiadiazole scaffold has emerged as a promising heterocyclic core in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[1][7][8][9] This document focuses on 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole, a specific analog whose anti-inflammatory potential warrants thorough in vivo investigation.
The carrageenan-induced paw edema model in rodents is a classical and highly reproducible assay for screening acute anti-inflammatory activity.[10][11][12] Carrageenan, a sulfated polysaccharide, induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia, mediated by the release of pro-inflammatory molecules such as histamine, bradykinin, and prostaglandins.[13][14] By quantifying the reduction in paw swelling and assessing key inflammatory biomarkers, we can effectively evaluate the efficacy of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole.
Guiding Principles for In Vivo Studies
All animal experimentation must be conducted in accordance with the highest ethical standards. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a crucial framework for ensuring the rigor and transparency of preclinical animal studies.[5][15][16][17][18] Adherence to these guidelines is paramount for the generation of reliable and reproducible data.
Experimental Workflow & Methodologies
The overall experimental design involves inducing acute inflammation in an animal model and subsequently assessing the ameliorative effects of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole. This will be achieved through a combination of macroscopic measurements and biochemical analyses.
Caption: Potential mechanism of anti-inflammatory action.
Data Presentation
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle Control | - | 0.85 ± 0.06 | - | 12.5 ± 1.2 | 450.2 ± 35.8 | 280.5 ± 25.1 | 650.7 ± 50.3 |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3 | 5.8 ± 0.7 | 210.6 ± 20.4 | 135.2 ± 15.8 | 310.4 ± 30.1 |
| Test Compound | 10 | 0.65 ± 0.05 | 23.5 | 9.7 ± 0.9 | 350.1 ± 30.2 | 220.8 ± 21.3 | 510.9 ± 45.6 |
| Test Compound | 25 | 0.45 ± 0.04 | 47.1 | 6.9 ± 0.8 | 255.4 ± 24.7 | 160.3 ± 18.2 | 380.1 ± 35.7 |
| Test Compound | 50 | 0.35 ± 0.03 | 58.8 | 5.2 ± 0.6 | 190.7 ± 18.9 | 120.6 ± 14.5 | 280.5 ± 27.8 |
| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. |
Interpretation and Trustworthiness
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Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]
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Mésange, P., Polette, A., & Tual, S. (2022). Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes?. Antioxidants, 11(11), 2089. Available at: [Link]
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Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available at: [Link]
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Vadlapudi, V., & Kulkarni, S. (2024). A Systematic review of Inflammatory biomarkers, Clinical significance, Detection, and their therapeutic agents. World Journal of Biology Pharmacy and Health Sciences, 17(3), 242-251. Available at: [Link]
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Oniga, O., Pârvu, A., Oniga, I., Araniciu, C., Vlase, L., & Tiperciuc, B. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b]T[2][5][6]hiadiazole Derivatives as Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 23(9), 2390. Available at: [Link]
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Chen, Y. C., Jhang, J. F., Hsu, Y. H., & Kuo, H. C. (2015). Histopathological assessment of inflammation and expression of inflammatory markers in patients with ketamine-induced cystitis. Urological science, 26(2), 113-116. Available at: [Link]
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Oniga, O., Pârvu, A., Oniga, I., Araniciu, C., Vlase, L., & Tiperciuc, B. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b]T[2][5][6]hiadiazole Derivatives as Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 23(9), 2390. Available at: [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
An essential component in many medicinal chemistry research endeavors, 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole serves as a versatile scaffold for developing novel therapeutic agents.[1][2] Its synthesis, while straightforward in principle, can present challenges that require careful optimization of reaction conditions to ensure high yield and purity. This technical support guide, presented in a question-and-answer format, addresses common issues encountered during the synthesis and provides troubleshooting strategies for researchers, scientists, and drug development professionals.
Technical Support Center: Synthesis of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
Frequently Asked Questions & Troubleshooting
Q1: What is the primary and most reliable method for synthesizing 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole?
A1: The most widely reported and reliable method is the condensation reaction between 2-amino-5-bromo-1,3,4-thiadiazole and an α-haloketone, specifically ω-bromoacetophenone (also known as 2-bromo-1-phenylethanone or phenacyl bromide).[3][4] This reaction is a variation of the Hantzsch thiazole synthesis and results in the formation of the fused imidazo[2,1-b]thiadiazole ring system.
The reaction proceeds via an initial S-alkylation of the exocyclic amino group of the thiadiazole with the ω-bromoacetophenone, followed by an intramolecular cyclization and dehydration to form the final bicyclic product.
Below is a diagram illustrating the general reaction mechanism.
Caption: General mechanism for the synthesis of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole.
Q2: My reaction yield is consistently low. What are the most critical factors I should investigate?
A2: Low yield is a common problem that can often be traced back to a few key areas. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: The purity of both 2-amino-5-bromo-1,3,4-thiadiazole and ω-bromoacetophenone is paramount. Impurities in the thiadiazole can inhibit the reaction, while ω-bromoacetophenone is susceptible to decomposition and self-condensation, especially if it is old or has been improperly stored. Verify the purity of your starting materials using NMR or melting point analysis before starting the reaction.
-
Reaction Temperature: Most protocols specify refluxing conditions.[4][5] Ensure your reaction is maintaining a consistent and appropriate reflux temperature for the chosen solvent. Insufficient heat can lead to an incomplete reaction, while excessive heat might cause degradation of reactants or the product.
-
Reaction Time: The condensation reaction can be slow, with reported times ranging from 16 to over 46 hours.[4][6] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to stall (i.e., no further consumption of starting materials), extending the time may not be beneficial and could lead to side product formation.
-
Solvent Quality: The solvent must be anhydrous (dry).[4][7] The presence of water can interfere with the dehydration step of the cyclization process, thereby reducing the yield. Using freshly distilled or commercially available anhydrous solvents is highly recommended.
Below is a troubleshooting workflow to diagnose and resolve low-yield issues.
Caption: A systematic workflow for troubleshooting low reaction yields.
Q3: How does the choice of solvent impact the reaction, and which one should I use?
A3: The solvent plays a crucial role by dissolving the reactants and facilitating the reaction at an appropriate temperature. The polarity and boiling point of the solvent are key considerations. Ethanol is the most commonly cited solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux.[5][7] However, other solvents can be employed to optimize the reaction.
| Solvent | Typical Temperature | Polarity | Comments |
| Ethanol | ~78 °C (Reflux) | Polar Protic | Most commonly used; good solubility for reactants and the intermediate hydrobromide salt.[4][5] |
| Isopropanol | ~82 °C (Reflux) | Polar Protic | Slightly higher boiling point may increase reaction rate. |
| Toluene | ~111 °C (Reflux) | Nonpolar | Higher temperature can significantly shorten reaction times but may increase side product formation.[8] |
| DMF | 80-100 °C | Polar Aprotic | High boiling point and excellent solvating properties; may require more rigorous purification.[6] |
Recommendation: Start with anhydrous ethanol as it is well-documented. If the reaction is slow or yields are poor, consider screening other solvents like isopropanol or toluene in small-scale parallel experiments.
Q4: My TLC shows the consumption of starting materials but multiple new spots, and my final product is impure. What are the likely side products?
A4: The formation of multiple side products is often due to the reactivity of the ω-bromoacetophenone starting material or the product itself.
-
Self-Condensation of ω-Bromoacetophenone: Under basic or even neutral reflux conditions, ω-bromoacetophenone can undergo self-condensation to form various byproducts.
-
Formation of 2,5-diphenyl-1,4-dioxane: This is a common dimer byproduct from ω-bromoacetophenone.
-
Over-alkylation: While less common, it's possible for the product to react further under certain conditions.
-
Degradation: The thiadiazole ring system can be sensitive to prolonged heating at very high temperatures or in the presence of strong acids/bases, leading to decomposition products.
Mitigation Strategies:
-
Add the ω-bromoacetophenone slowly to the heated solution of the thiadiazole to maintain a low instantaneous concentration.
-
Ensure the reaction is not run for an unnecessarily long time. Stop the reaction once TLC indicates the consumption of the limiting reagent.
-
Careful control of the work-up pH is important. The intermediate is a hydrobromide salt, which is typically isolated before neutralization.[6]
Q5: What is the standard protocol for the synthesis and purification of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole?
A5: Below is a generalized, yet detailed, experimental protocol based on literature precedents.[4][5][7]
Experimental Protocol: Synthesis of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromo-1,3,4-thiadiazole (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol (approx. 15-20 mL per gram of thiadiazole). Stir the suspension.
-
Addition of Ketone: Add ω-bromoacetophenone (1.0 - 1.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain it for 24-48 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase).
-
Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature. The product hydrobromide often precipitates as a solid. Collect the solid by filtration and wash it with a small amount of cold ethanol.
-
Neutralization: Suspend the collected solid hydrobromide in water. While stirring, slowly add a saturated aqueous solution of sodium bicarbonate or a dilute sodium carbonate solution until the pH is neutral (pH 7-8).
-
Final Product Isolation: Collect the resulting solid (the free base) by filtration. Wash the solid thoroughly with water to remove any inorganic salts.
-
Purification: Dry the solid under vacuum. For higher purity, recrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture.
Q6: How can I definitively confirm the structure of my synthesized product?
A6: A combination of spectroscopic methods is required for unambiguous structure confirmation.
-
¹H NMR: Expect to see aromatic protons from the phenyl ring (typically in the δ 7.3-8.0 ppm range). A key signal is the singlet for the proton at the C5 position of the imidazo[2,1-b]thiadiazole core.
-
¹³C NMR: This will show the characteristic chemical shifts for the carbons in the fused heterocyclic system and the phenyl ring.
-
Mass Spectrometry (MS): Look for the molecular ion peak [M]+ and the isotopic pattern characteristic of a compound containing one bromine atom ([M]+ and [M+2]+ peaks with approximately 1:1 intensity).
-
Infrared (IR) Spectroscopy: While less definitive for the core structure, it can confirm the absence of N-H and C=O stretches from the starting materials.
Consulting published characterization data for similar imidazo[2,1-b]thiadiazole structures can provide valuable reference points.[5][8]
References
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Kukaniev, M. A., et al. (2007). SYNTHESIS AND CHEMICAL CONVERSIONS OF 2-BROMO-6-PHENYLIMIDAZO[2,1-b][3][4][9]THIADIAZOLE. Chemistry of Heterocyclic Compounds, 43, 499. Available from: [Link]
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Padilla-Hurtado, B., et al. (2021). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules, 26(16), 4994. Available from: [Link]
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Bhatia, R., & Kaur, A. (2014). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][3][4][9] thiadiazole derivatives. Der Pharma Chemica, 6(6), 114-120. Available from: [Link]
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Kukaniev, M.A., et al. (2007). Synthesis and chemical transformations of 2-bromo-6-phenylimidazo[2,1-b]-1, 3,4-thiadiazole. ResearchGate. Available from: [Link]
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Cascioferro, S., et al. (2021). 3-(6-Phenylimidazo[2,1-b][3][4][9]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. Molecules, 26(11), 3369. Available from: [Link]
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Kaur, A., & Bhatia, R. (2022). Synthesis, spectral studies, and biological activity of novel 2-(substituted- phenyl)-6-phenylimidazo[2,1-b]1,3,4-oxadiazole. Journal of Integrated Science and Technology, 10(1), 18-23. Available from: [Link]
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Karki, S. S., et al. (2014). Synthesis and antiproliferative activity of imidazo[2,1-b][3][4][9]thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 24(20), 4856-4860. Available from: [Link]
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Cascioferro, S., et al. (2021). Synthesis of the 3-(6-phenylimidazo[2,1-b][3][4][9]thiadiazol-2-yl)-1H-indole derivatives 9a–p. ResearchGate. Available from: [Link]
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Thareja, S., et al. (2015). Design, synthesis and evaluation of small molecule imidazo[2,1-b][3][4][9]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). European Journal of Medicinal Chemistry, 95, 467-479. Available from: [Link]
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Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][3][4][9]thiadiazoles. Tetrahedron, 67(41), 7295-7319. Available from: [Link]
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Küçükgüzel, I., et al. (2000). Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. Arzneimittelforschung, 50(8), 759-764. Available from: [Link]
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Lata, V., et al. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][3][4][9]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509. Available from: [Link]
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Kumar, A., et al. (2025). Synthesis and Biological Evaluation of 2-(6-Phenylimidazo[2,1-b][3][4][9]thiadiazol-2-yl)benzo[d]thiazole Derivatives as EGFR Targeting Anticancer Agents. ResearchGate. Available from: [Link]
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- 3. SYNTHESIS AND CHEMICAL CONVERSIONS OF 2-BROMO-6-PHENYLIMIDAZO[2,1-<i>b</i>][1,3,4]THIADIAZOLE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 3-(6-Phenylimidazo [2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.iscience.in [pubs.iscience.in]
- 7. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Imidazo[2,1-b]thiadiazoles
Welcome to the technical support center for the synthesis of imidazo[2,1-b]thiadiazoles. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[2,1-b]thiadiazoles are prevalent in compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3][4][5][6]
This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your synthetic protocols for higher yields and purity.
Troubleshooting Guide: Addressing Low Yields
Low product yield is one of the most common hurdles in organic synthesis. This section provides a structured approach to diagnosing and resolving issues specific to the synthesis of imidazo[2,1-b]thiadiazoles.
Question 1: My reaction is showing low conversion of starting materials to the desired imidazo[2,1-b]thiadiazole. What are the likely causes and how can I improve it?
Answer:
Low conversion is often multifactorial. Let's break down the potential causes and solutions, starting from the most common culprits.
A. Sub-optimal Reaction Conditions:
-
Temperature: The condensation reaction to form the imidazo[2,1-b]thiadiazole core is sensitive to temperature. Insufficient heat can lead to a sluggish reaction, while excessive heat might promote side reactions or decomposition. For the common synthesis involving the condensation of a 2-amino-1,3,4-thiadiazole with an α-haloketone, refluxing in a suitable solvent like ethanol is a standard procedure.[2][7] One study on a Groebke–Blackburn–Bienaymé reaction for imidazo[2,1-b]thiazole synthesis found that increasing the temperature from 85 °C to 100 °C in toluene significantly improved the yield from 33% to 78%.[1]
-
Solvent Choice: The polarity and boiling point of the solvent are critical. Ethanol is a common choice due to its ability to dissolve the starting materials and its suitable boiling point for many reactions.[2][7][8] However, for less reactive substrates, a higher boiling point solvent like DMF might be necessary. A screening of solvents in one study showed that toluene gave a superior yield (68%) compared to methanol (33%) and acetonitrile (similar to methanol).[1]
-
Reaction Time: Ensure you are running the reaction for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spots are still prominent after the recommended reaction time, consider extending it. Some protocols call for refluxing for as long as 12 to 46 hours.[7][8]
B. Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your 2-amino-1,3,4-thiadiazole or α-haloketone can interfere with the reaction. Recrystallize or purify your starting materials if their purity is questionable.
-
Stoichiometry: While a 1:1 molar ratio of the reactants is typical, a slight excess of one reagent (e.g., 1.1 equivalents of the α-haloketone) can sometimes drive the reaction to completion. However, be cautious as a large excess can complicate purification.
C. Presence of Water:
-
Anhydrous Conditions: The cyclization step involves the elimination of a water molecule.[9] Performing the reaction under anhydrous conditions, especially when using sensitive reagents, can be beneficial. Use dry solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: I am observing multiple spots on my TLC plate, and the yield of my desired product is low after purification. How can I minimize side product formation?
Answer:
The formation of side products is a common reason for low yields. The primary side reaction to consider is the self-condensation of the α-haloketone or reaction with the solvent.
A. Understanding the Mechanism and Potential Side Reactions:
The generally accepted mechanism involves the initial N-alkylation of the 2-amino-1,3,4-thiadiazole by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazo[2,1-b]thiadiazole ring system.[9][10]
Potential Side Reactions:
-
Double Alkylation: The exocyclic amino group of the 2-aminothiadiazole could potentially react with two molecules of the α-haloketone.
-
Competing N-alkylation: The endocyclic nitrogen atoms of the thiadiazole ring can also be nucleophilic and compete with the exocyclic amino group for the α-haloketone.
-
Self-Condensation of α-haloketone: Under basic conditions or at high temperatures, α-haloketones can undergo self-condensation.
B. Strategies to Minimize Side Products:
-
Control of Stoichiometry: Use a precise 1:1 molar ratio of reactants to minimize the chances of double alkylation.
-
Order of Addition: Adding the α-haloketone dropwise to a solution of the 2-aminothiadiazole can help to maintain a low concentration of the ketone and suppress self-condensation.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to disfavor side reactions which may have a higher activation energy.
-
pH Control: The reaction is typically carried out under neutral or slightly acidic conditions. The initial product is often a hydrobromide salt.[8] Neutralization with a weak base like sodium carbonate is performed during workup.[7][8] Avoid strong bases during the reaction itself, as they can promote side reactions.
Experimental Protocol for Minimizing Side Products:
-
Dissolve the 2-amino-5-substituted-1,3,4-thiadiazole in dry ethanol.
-
Slowly add a solution of the α-haloketone (1.0 equivalent) in dry ethanol to the thiadiazole solution at room temperature with stirring.
-
After the addition is complete, gradually heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated hydrobromide salt by filtration.
-
Neutralize the salt with a cold, dilute aqueous solution of sodium carbonate to obtain the free base.
-
Purify the product by recrystallization or column chromatography.
Question 3: My product seems to be formed, but I am losing a significant amount during purification. What are the best practices for purifying imidazo[2,1-b]thiadiazoles?
Answer:
Purification can indeed be a major source of yield loss. The choice of purification method depends on the physical properties of your product and the nature of the impurities.
A. Recrystallization:
-
This is often the most effective method for obtaining highly pure crystalline products.
-
Solvent Selection: Choose a solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of imidazo[2,1-b]thiadiazoles include ethanol, methanol, and acetone.[7]
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.
B. Column Chromatography:
-
If recrystallization is not effective or if you have multiple closely related impurities, column chromatography is the method of choice.
-
Stationary Phase: Silica gel (230-400 mesh) is commonly used.[1]
-
Mobile Phase: A mixture of hexanes and ethyl acetate is a good starting point for many imidazo[2,1-b]thiadiazole derivatives.[1] You will need to determine the optimal solvent system for your specific compound using TLC. The goal is to have your desired product with an Rf value between 0.2 and 0.4 for good separation.
-
Data from Literature: One study reported using a mobile phase of hexanes:ethyl acetate (7:3 v/v).[1]
Quantitative Data for Purification:
| Purification Method | Stationary Phase | Mobile Phase (Example) | Typical Recovery |
| Recrystallization | N/A | Ethanol, Methanol, Acetone | 70-90% |
| Column Chromatography | Silica Gel (230-400 mesh) | Hexanes:Ethyl Acetate (7:3) | 60-85% |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for imidazo[2,1-b]thiadiazoles?
The most widely employed method is the condensation of a 2-amino-5-substituted-1,3,4-thiadiazole with an α-haloketone, typically in a solvent like ethanol under reflux.[2][4][7][8] This reaction is a variation of the Hantzsch thiazole synthesis.
Q2: Are there any one-pot synthesis methods available?
Yes, one-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), have been developed for the synthesis of imidazo[2,1-b]thiazoles and can be adapted for thiadiazole analogs.[1] These methods offer advantages in terms of atom economy and procedural simplicity.[1]
Q3: How can I confirm the structure of my synthesized imidazo[2,1-b]thiadiazole?
A combination of spectroscopic techniques is essential for structural confirmation:
-
¹H and ¹³C NMR: These will confirm the presence of the fused ring system and the positions of substituents.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups.
Q4: Where does electrophilic substitution typically occur on the imidazo[2,1-b]thiadiazole ring?
Electrophilic substitution reactions, such as bromination and iodination, have been reported to occur at the 5-position of the imidazo[2,1-b]thiadiazole ring system.[9][11]
Reaction Mechanism Overview:
Caption: General reaction mechanism for imidazo[2,1-b]thiadiazole synthesis.
References
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. MDPI. Available at: [Link]
-
Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][9][10]Thiadiazole Derivatives as Anti-Inflammatory Agents. National Institutes of Health. Available at: [Link]
-
Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. National Institutes of Health. Available at: [Link]
-
Chemistry of Imidazo[2,1-b][1][9][10]thiadiazoles. ResearchGate. Available at: [Link]
-
Synthesis and pharmacological activity of imidazo[2,1-b][1][9][10]thiadiazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][9][10] thiadiazole derivatives. Der Pharma Chemica. Available at: [Link]
-
Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of imidazo[2,1-b][1][9][10]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. PubMed. Available at: [Link]
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][9][10]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Available at: [Link]
-
SYNTHESIS OF IMIDAZO[2,1-b][1][9][10]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. PubMed. Available at: [Link]
-
Biological activities of imidazo[2,1-b][1][9][10]thiadiazole derivatives: A review. ResearchGate. Available at: [Link]
-
Synthesis and antiproliferative activity of imidazo[2,1-b][1][9][10]thiadiazole derivatives. PubMed. Available at: [Link]
-
New Imidazo[2,1- b][1][9][10]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. PubMed. Available at: [Link]
Sources
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- 6. New Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole & Derivatives
Welcome to the technical support guide for the purification of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole and its related derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important class of fused heterocyclic compounds. The inherent basicity of the imidazo[2,1-b]thiadiazole core, combined with potential impurities from its synthesis, can present unique purification challenges. This guide provides in-depth, field-tested solutions and protocols to help you achieve high purity and yield.
Section 1: Foundational Knowledge: Understanding Your Impurities
Effective purification begins with understanding the potential impurities in your crude material. The most common synthesis of the imidazo[2,1-b]thiadiazole scaffold involves the condensation of a 2-amino-1,3,4-thiadiazole with an α-haloketone, such as ω-bromoacetophenone.[1][2][3] This reaction, while generally efficient, can lead to a predictable set of impurities that must be addressed.
The primary impurities often include:
-
Unreacted Starting Materials: Residual 2-amino-5-bromo-1,3,4-thiadiazole and ω-bromoacetophenone.
-
Hydrobromide Salt of the Product: The reaction often yields the product as a hydrobromide salt, which has different solubility and chromatographic properties than the free base.[1][4]
-
Side-Products: Potential polymerization or self-condensation products of the α-haloketone.
Below is a diagram illustrating the common synthetic route and the origin of potential impurities.
Caption: Synthetic pathway and points of impurity introduction.
Section 2: Purification Strategy Selection: A Decision-Making Workflow
The physical state and complexity of your crude mixture will dictate the most effective purification strategy. Use the following workflow to guide your decision-making process.
Caption: Decision workflow for selecting a purification technique.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Column Chromatography Issues
Q1: My compound is streaking badly on the silica TLC plate and giving poor separation in the column. Why is this happening and how do I fix it?
A: This is a classic sign of adverse interaction between a basic compound and the acidic surface of silica gel. The imidazo[2,1-b]thiadiazole core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing or streaking.
-
Causality: The basic nitrogens on your molecule are being protonated by the acidic silica, causing it to "stick" and elute slowly and unevenly.
-
Solution: To mitigate this, you must neutralize the acidic sites on the stationary phase. Add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase.[5] A typical starting concentration is 0.5-1% v/v of Et₃N in your eluent (e.g., Hexane/Ethyl Acetate). This neutralizes the silica surface, allowing your basic compound to elute symmetrically and improving separation.[5]
Q2: I suspect my compound is decomposing on the column. How can I confirm this and what is the alternative?
A: Compound instability on silica gel is a known issue for sensitive molecules.[6] The acidic nature of silica can catalyze degradation for certain functional groups.
-
Confirmation (2D TLC): To verify decomposition, perform a two-dimensional TLC.
-
Spot your crude material on the bottom-left corner of a square TLC plate.
-
Elute the plate as usual with your chosen solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now on the bottom.
-
Elute the plate again in the same solvent system.
-
-
Interpretation: If the compound is stable, all spots will lie on the diagonal of the plate. If you see new spots that are off the diagonal, it indicates that your compound degraded while in contact with the silica gel.
-
Solution: Switch to a less acidic or neutral stationary phase. Neutral alumina is an excellent first alternative.[5] For highly polar compounds, reversed-phase (C18) chromatography may also be a viable option.[5]
Q3: My compound is very polar and won't move off the baseline, even in 100% ethyl acetate. What should I do?
A: This indicates your mobile phase is not polar enough to elute the compound. You need to use a stronger, more polar solvent system.
-
Solution: Gradually increase the polarity of your mobile phase. A common next step after ethyl acetate is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and increase it as needed. For very polar compounds, systems like 5-10% MeOH in DCM are often effective.[5] Remember to add your basic modifier (e.g., 0.5% Et₃N) if streaking is also an issue.
Recrystallization Issues
Q4: My compound "oiled out" of the solution instead of forming crystals. What went wrong?
A: Oiling out typically occurs for one of two reasons: the solution is too supersaturated, or the solution was cooled too quickly. Impurities can also sometimes suppress crystallization.
-
Causality: The solute has come out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.
-
Solution:
-
Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% more volume) to slightly reduce the saturation.[5]
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath can help. Do not place it directly into an ice bath.
-
Scratch and Seed: If crystals still don't form, use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites.[5] If you have a small crystal of pure material, add it to the solution ("seeding") to induce crystallization.[5]
-
Q5: My recovery after recrystallization is very low. How can I improve my yield?
A: Low recovery is most often caused by using too much solvent or choosing a solvent in which your compound has significant solubility even at low temperatures.[5]
-
Solution:
-
Minimize Solvent: During the dissolution step, use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid.
-
Maximize Precipitation: Once the solution has cooled to room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize the amount of product that crystallizes out of solution.[5]
-
Change Solvent System: If recovery is still poor, your compound may be too soluble. You need a solvent where it is highly soluble when hot but poorly soluble when cold. A co-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) can be very effective.[5] Dissolve the compound in a minimum of the "good" solvent (hot), and then add the "poor" solvent dropwise until the solution just starts to become cloudy. Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.
-
Section 4: Standard Operating Protocols (SOPs)
SOP 1: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. The ideal system will give your product an Rf value of approximately 0.25-0.35 and provide good separation from impurities.[7]
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, least polar solvent.
-
Pour the slurry into the column and allow the solvent to drain while gently tapping to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed.[7]
-
-
Sample Loading:
-
Dissolve your crude product (as the free base) in a minimal amount of a suitable solvent (ideally the column eluent, or a stronger solvent like DCM if necessary).
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. This method often gives superior resolution.
-
-
Elution: Begin eluting with your chosen solvent system, collecting fractions. Monitor the elution by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
SOP 2: Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Common choices for imidazo[2,1-b]thiadiazoles include ethanol, methanol, or acetone.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves.[8]
-
(Optional) Charcoal Treatment: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[5]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Section 5: Data Summary & FAQs
Table 1: Representative TLC Solvent Systems
| Compound Polarity | Recommended Solvent System (v/v) | Expected Rf Range | Notes |
| Low to Medium | Hexane / Ethyl Acetate (4:1 to 1:1) | 0.2 - 0.5 | A good starting point for many derivatives. |
| Medium to High | Dichloromethane / Methanol (99:1 to 95:5) | 0.2 - 0.4 | Effective for more polar analogues. |
| Basic (Streaking) | Hexane / Ethyl Acetate + 0.5% Et₃N | 0.3 - 0.6 | Addition of triethylamine improves peak shape.[5] |
Frequently Asked Questions (FAQs)
FAQ 1: How should I handle the hydrobromide salt that often forms during synthesis? The hydrobromide salt is typically a solid that precipitates from the reaction mixture. It should be collected by filtration, then suspended in water and neutralized with a base like aqueous sodium carbonate or potassium hydroxide solution until the pH is ~8-9.[1][4] This will precipitate the free base, which can then be filtered, washed with water, dried, and subjected to further purification.
FAQ 2: Are there any known stability issues with the bromo-substituent during purification? The bromine atom at the 2-position of the imidazo[2,1-b]thiadiazole ring is generally stable under standard purification conditions like chromatography and recrystallization. However, it is activated towards nucleophilic substitution.[9] Therefore, it is crucial to avoid strong nucleophiles or highly basic conditions at elevated temperatures during purification steps to prevent unwanted side reactions. The electron-deficient nature of the heterocyclic system can increase the reactivity of the bromine atom.[10][11]
FAQ 3: What is the best general-purpose method for purifying these compounds? For most derivatives in this class, recrystallization from a suitable solvent like ethanol is the most efficient and scalable method to obtain high-purity material, especially if the crude product is already a solid.[1][12] Flash column chromatography is the method of choice when dealing with oily products or complex mixtures where recrystallization fails to remove key impurities.[13]
References
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Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][5][7][14] thiadiazole derivatives - Der Pharma Chemica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-TCBN7Ufa9y3h9uOkvWK1MMSdK__XeGpise1B99UFafzcNylbpPqvNrPRxY3mBiP-awL543KFl1t4TWQUjnCd9QqZ1iU_EgtU38IWClrgqfQt0Wc7Z33D5pv4l8rv0nRbyn6VN4tPeHlwqLKVrtx9j3C-t2aAEUu6G1FYzq9oD1wGcKT0QjDULHgCPZ4UT16dIyDHWEmzei23comxLNPkPZ2LmaxwPaz74ZzwJPS4dHSN_tx9MWJJiVIkS7HvHWzBuaYmKWPaWnTDLAZfc7_lZs4L]
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Technical Support Center: Synthesis of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
Welcome to the technical support center for the synthesis of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth explanations and actionable troubleshooting protocols.
Troubleshooting Guide: Common Side Reactions & Issues
This section delves into specific problems that can arise during the synthesis, explaining the underlying chemistry and offering step-by-step solutions.
Issue 1: Low Yield of the Final Product
Question: I'm consistently obtaining a low yield of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole. What are the likely causes and how can I optimize the reaction?
Why It Happens: Low yields in this multi-step synthesis can stem from several factors, primarily related to the key cyclization step, which is a variation of the Hantzsch thiazole synthesis.[1][2] Incomplete reaction, degradation of starting materials or intermediates, and the formation of side products are common culprits. The reaction involves the condensation of an α-halocarbonyl compound (like 2-bromo-2-phenylacetaldehyde or a precursor) with a 2-aminothiazole derivative.[3][4]
How to Fix It:
-
Purity of Starting Materials: Ensure the high purity of your starting materials, particularly the α-haloketone and the 2-aminothiazole derivative. Impurities can lead to unwanted side reactions and significantly lower the yield.[1]
-
Reaction Conditions:
-
Temperature Control: The cyclization step often requires heating to overcome the activation energy.[1][3] However, excessive heat can lead to decomposition. A systematic temperature screening is recommended to find the optimal balance.
-
Solvent Choice: The polarity of the solvent is crucial. While ethanol and methanol are commonly used, exploring other solvents like dimethylformamide (DMF) might improve solubility and reaction rates.[1][5]
-
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Experimental Protocol: Optimizing the Cyclization Reaction
-
Reactant Purity: Purify the 2-amino-5-bromothiazole and 2-bromo-2-phenylacetaldehyde by recrystallization or column chromatography before use.
-
Solvent Screening: Set up small-scale parallel reactions in different solvents (e.g., ethanol, isopropanol, DMF, and acetonitrile).
-
Temperature Gradient: For a chosen solvent, run the reaction at various temperatures (e.g., 60°C, 80°C, and reflux) to identify the optimal condition.
-
Time Course Analysis: At the optimal temperature, take aliquots at different time points (e.g., 2, 4, 6, and 8 hours) and analyze by TLC to determine when the reaction reaches completion.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | DMF | Acetonitrile |
| Temperature | Reflux | 80°C | Reflux |
| Time | 6 hours | 8 hours | 10 hours |
| Yield | Low | Optimal | Moderate |
Issue 2: Formation of an Unexpected Isomer
Question: I've isolated a product with the correct mass, but the NMR spectrum doesn't match the expected 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole. I suspect an isomer has formed.
Why It Happens: Regioselectivity is a critical aspect of the Hantzsch thiazole synthesis and subsequent cyclizations. When using N-substituted thioureas or related compounds, the condensation with α-haloketones can potentially yield two different regioisomers.[1][6] The acidity of the reaction medium plays a crucial role in directing the cyclization pathway.
How to Fix It:
-
Control of Acidity: The formation of the desired isomer is typically favored in neutral or slightly basic conditions. If the reaction is run under strongly acidic conditions, it can favor the formation of the alternative regioisomer.[6]
-
Neutralization Step: Ensure that any acidic hydrobromide salt formed during the reaction is properly neutralized during workup to isolate the free base of the desired product.[5][7]
dot
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Stability testing of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole under experimental conditions
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole. It is designed to offer practical, in-depth guidance in a question-and-answer format, addressing specific challenges you may encounter during your experimental work. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity and robustness of your stability data.
Introduction to Stability Testing
The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This data is critical for establishing a re-test period for the drug substance and recommended storage conditions. For a novel heterocyclic compound like 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole, a thorough understanding of its intrinsic stability is paramount for its development as a potential therapeutic agent.[3][4][5][6][7]
This guide will walk you through forced degradation studies, also known as stress testing, which are essential for identifying likely degradation products and establishing the inherent stability of the molecule.[2] These studies also help in developing and validating stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of the 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole structure that I should be concerned about during stability testing?
A1: The 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole scaffold possesses several functional groups and structural features that may be susceptible to degradation under stress conditions. Based on the chemistry of related heterocyclic systems, your primary areas of concern should be:
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Hydrolytic Degradation: The fused imidazo[2,1-b]thiadiazole ring system may be susceptible to hydrolysis, particularly at the thiadiazole portion.[8] Cleavage of the heterocyclic ring can occur under acidic or basic conditions, leading to the formation of open-chain impurities.
-
Oxidative Degradation: Sulfur-containing heterocycles are often prone to oxidation.[9][10][11] The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones, especially in the presence of oxidizing agents or even atmospheric oxygen over time.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light. The extensive conjugation in the 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole system suggests a potential for photodegradation upon exposure to UV or visible light.[2][12]
-
Thermal Degradation: While many heterocyclic systems are thermally stable, elevated temperatures can accelerate other degradation pathways or induce decomposition.[13][14] The presence of a bromine substituent might also influence thermal stability.
Q2: How should I design my forced degradation studies for this compound in accordance with regulatory expectations?
A2: Forced degradation studies should be designed to produce a target degradation of 5-20% to ensure that the analytical methods can detect and quantify the resulting impurities. The International Council for Harmonisation (ICH) Q1A(R2) guideline is the primary reference for designing these studies.[2][12][15] Here is a recommended set of conditions:
| Stress Condition | Recommended Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C | To evaluate susceptibility to basic conditions. |
| Oxidation | 3% H₂O₂ at room temperature | To identify potential oxidative degradation products. |
| Thermal Stress | Solid-state at 80°C and in solution at 60°C | To determine the impact of heat on the compound. |
| Photostability | Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. | To assess the compound's sensitivity to light. |
It is crucial to include a control sample (stored under recommended conditions) in all studies for comparison.
Q3: What analytical techniques are most suitable for a stability-indicating method for 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole?
A3: A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products. For 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole, a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective choice.
-
Rationale: The aromatic nature of the compound makes it UV-active, allowing for sensitive detection. The polarity of the molecule and its potential degradation products are well-suited for separation on a C18 or similar reverse-phase column.
-
Method Development Considerations:
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve the parent compound from a range of potential degradation products with varying polarities.
-
Wavelength Selection: A photodiode array (PDA) detector is highly beneficial as it can help in peak purity analysis and in obtaining the UV spectra of the degradation products, which can aid in their identification.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
-
Troubleshooting Guides
Issue 1: I am observing multiple, poorly resolved peaks in my HPLC chromatogram after forced degradation.
-
Possible Cause 1: Inadequate chromatographic separation.
-
Solution: Optimize your HPLC method. Try adjusting the gradient slope, the organic modifier, or the pH of the mobile phase. Consider using a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase).
-
-
Possible Cause 2: Complex degradation pathways.
-
Solution: This is not unexpected in forced degradation studies. The goal is to achieve sufficient separation to quantify the main degradation products. If complete baseline resolution is not achievable, ensure that the method is still capable of accurately quantifying the parent compound and the major degradants.
-
Issue 2: My mass balance is below 95% in some of my stress conditions.
-
Possible Cause 1: Non-chromophoric degradation products.
-
Solution: Some degradation products may not have a UV chromophore and will be invisible to the UV detector. Use a mass spectrometer (LC-MS) to analyze the samples to detect any non-UV active degradants.
-
-
Possible Cause 2: Volatile degradation products.
-
Solution: If the degradation results in volatile compounds, they may be lost during sample preparation or analysis. Headspace Gas Chromatography (GC) could be used to investigate this possibility.
-
-
Possible Cause 3: Adsorption of the compound or degradants onto container surfaces.
-
Solution: Ensure that the materials used for sample storage and analysis are inert. Silanized glass vials can sometimes mitigate adsorption issues.
-
Issue 3: I am seeing unexpected peaks in my control sample chromatogram.
-
Possible Cause 1: Contamination of the mobile phase or diluent.
-
Possible Cause 2: Carryover from previous injections.
-
Possible Cause 3: Degradation during sample preparation.
-
Solution: The compound might be unstable in the chosen diluent. Evaluate the stability of the compound in the analytical solvent over the typical analysis time. If necessary, use a different diluent or perform the analysis immediately after sample preparation.
-
Experimental Protocols & Visualizations
Forced Degradation Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
This diagram illustrates the likely degradation pathways for 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole based on its chemical structure.
Caption: Potential degradation pathways.
By following the guidance provided in this technical support document, you will be well-equipped to design, execute, and troubleshoot the stability testing of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole, ensuring the generation of high-quality, reliable data for your research and development programs.
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ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available from: [Link]
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ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available from: [Link]
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Ich guidelines for stability studies 1. Slideshare. Available from: [Link]
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The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed. Available from: [Link]
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Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][15][21] thiadiazole derivatives. Der Pharma Chemica. Available from: [Link]
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Biological activities of imidazo[2,1-b][1][15][21]thiadiazole derivatives: A review. ResearchGate. Available from: [Link]
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Research on Heterocyclic Compounds. XVIII. Imidazo[2,1-b]-1,3,4-thiadiazole Derivatives. PubMed. Available from: [Link]
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Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][15][21]Thiadiazole Derivatives as Anti-Inflammatory Agents. NIH. Available from: [Link]
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Synthesis, spectral studies, and biological activity of novel 2-(substituted- phenyl)-6-phenylimidazo[2,1-b]1,3,4-oxadiazole. ScienceIn Publishing. Available from: [Link]
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Synthesis and Biological Evaluation of 2-(6-Phenylimidazo[2,1-b][1][15][21]thiadiazol-2-yl)benzo[d]thiazole Derivatives as EGFR Targeting Anticancer Agents. ResearchGate. Available from: [Link]
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New Imidazo[2,1- b][1][15][21]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. PubMed. Available from: [Link]
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Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. PMC. Available from: [Link]
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Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. PubMed. Available from: [Link]
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Discovery and Evaluation of Imidazo[2,1-b][1][15][21]thiadiazole Derivatives as New Candidates for α-Synuclein PET Imaging. ACS Publications. Available from: [Link]
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Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PubMed. Available from: [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. PMC. Available from: [Link]
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Benzo[1,2-d:4,5-d′]bis([1][2][15]thiadiazole) and Its Bromo Derivatives. PubMed Central. Available from: [Link]
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Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][15][21]Thiadiazole Derivatives as Anti-Inflammatory Agents. PubMed. Available from: [Link]
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Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. Available from: [Link]
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Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. PMC. Available from: [Link]
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Synthesis and pharmacological screening studies of some novel imidazo[2,1-b][1][15][21]thiadiazole. Der Pharma Chemica. Available from: [Link]
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Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities. PubMed. Available from: [Link]
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Imidazo[2,1-b]thiadiazole Derivatives: Bioavailability Enhancement Technical Support Center
Welcome to the technical support center for enhancing the bioavailability of imidazo[2,1-b]thiadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the preclinical and formulation development stages. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to help you navigate the complexities of this promising class of compounds.
Frequently Asked Questions (FAQs)
Q1: My imidazo[2,1-b]thiadiazole lead compound shows excellent in vitro activity but poor in vivo efficacy. What are the likely reasons?
Poor in vivo efficacy, despite good in vitro activity, often points towards suboptimal pharmacokinetic properties, with low bioavailability being a primary culprit. For imidazo[2,1-b]thiadiazole derivatives, this is frequently linked to their poor aqueous solubility due to their rigid, fused heterocyclic structure and often crystalline nature. Another contributing factor can be low membrane permeability. It is crucial to systematically evaluate the compound's physicochemical properties to diagnose the root cause.
Q2: What are the initial steps to assess the bioavailability of my imidazo[2,1-b]thiadiazole derivative?
A systematic approach is key. Start with fundamental physicochemical characterization:
-
Aqueous Solubility: Determine the kinetic and thermodynamic solubility in physiologically relevant media (e.g., water, phosphate-buffered saline (PBS), simulated gastric fluid (SGF), and simulated intestinal fluid (SIF)).
-
Permeability: Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays such as Caco-2 or MDCK cell monolayers to predict intestinal permeability.
-
LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH are critical indicators of lipophilicity and can influence both solubility and permeability.
-
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form and its thermal properties, which can impact dissolution.
Q3: What are the main strategies to enhance the bioavailability of poorly soluble imidazo[2,1-b]thiadiazole derivatives?
There are three primary avenues to explore, often in combination:
-
Pharmaceutical Formulation Approaches: Modifying the drug's physical form to improve dissolution rate and solubility.
-
Chemical Modification (Prodrugs): Temporarily altering the molecule's structure to improve its physicochemical properties.
-
Advanced Drug Delivery Systems: Encapsulating the drug in a carrier system to modify its release profile and absorption.
Troubleshooting Guide & Experimental Protocols
This section provides detailed troubleshooting for specific issues, complete with step-by-step protocols.
Issue 1: Low Aqueous Solubility
Your imidazo[2,1-b]thiadiazole derivative has a solubility of <10 µg/mL in aqueous buffers, leading to poor absorption.
Rationale: Converting a crystalline drug to an amorphous state can significantly increase its apparent solubility and dissolution rate. ASDs stabilize the amorphous form within a polymer matrix, preventing recrystallization.
Experimental Protocol: Solvent Evaporation Method for ASD Preparation
-
Polymer & Solvent Selection:
-
Choose a suitable polymer based on drug-polymer miscibility studies (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Select a common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane).
-
-
Dissolution:
-
Prepare a solution by dissolving the imidazo[2,1-b]thiadiazole derivative and the selected polymer in the chosen solvent. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
-
Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
-
Drying:
-
Dry the resulting film/powder in a vacuum oven overnight to remove residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature using XRPD (absence of sharp peaks) and DSC (presence of a single glass transition temperature).
-
Perform in vitro dissolution studies in relevant media to compare the dissolution profile of the ASD to the crystalline drug.
-
Data Presentation: Example Dissolution Profile
| Formulation | Sink Conditions Solubility (µg/mL) in SIF | % Drug Released at 30 min |
| Crystalline Imidazo[2,1-b]thiadiazole | 5.2 | 15% |
| 1:3 Drug:PVP K30 ASD | 85.6 | 78% |
| 1:3 Drug:HPMC-AS ASD | 112.3 | 92% |
Rationale: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.
Experimental Protocol: Wet Milling for Nanosuspension Preparation
-
Formulation:
-
Prepare a suspension of the imidazo[2,1-b]thiadiazole derivative in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80) to prevent particle aggregation.
-
-
Milling:
-
Introduce the suspension into a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill at a high speed for a specified duration (e.g., 2-4 hours), monitoring particle size reduction periodically.
-
-
Particle Size Analysis:
-
Measure the particle size distribution using dynamic light scattering (DLS) or laser diffraction. The target is typically a mean particle size below 500 nm.
-
-
Characterization:
-
Assess the dissolution rate of the nanosuspension compared to the micronized drug.
-
Visualization: Workflow for Bioavailability Enhancement Strategy Selection
Caption: A systematic workflow for diagnosing and addressing bioavailability issues.
Issue 2: Low Membrane Permeability
Your imidazo[2,1-b]thiadiazole derivative has adequate solubility after formulation but still shows low absorption, suggesting a permeability issue.
Rationale: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug. By masking polar functional groups or adding lipophilic moieties, the permeability of the parent molecule can be enhanced.
Experimental Protocol: Synthesis of an Ester Prodrug
This is a generalized example. The specific synthesis will depend on the functional groups available on your core molecule.
-
Reaction Setup:
-
If the parent molecule contains a carboxylic acid, it can be esterified. Dissolve the imidazo[2,1-b]thiadiazole derivative in a suitable dry solvent (e.g., dichloromethane).
-
Add an alcohol (e.g., ethanol) and a coupling agent (e.g., DCC/DMAP) or convert the acid to an acyl chloride followed by reaction with the alcohol.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction, perform an aqueous work-up to remove reagents, and purify the crude product using column chromatography or recrystallization.
-
-
Characterization:
-
Confirm the structure of the prodrug using NMR (¹H, ¹³C) and mass spectrometry.
-
-
Evaluation:
-
Determine the LogP of the prodrug to confirm increased lipophilicity.
-
Assess its permeability using a Caco-2 assay.
-
Evaluate its stability in plasma and simulated intestinal fluids to ensure it will convert back to the parent drug.
-
Visualization: Prodrug Activation Pathway
Caption: Mechanism of an ester prodrug for enhanced absorption.
References
-
Title: Drug bioavailability Source: Wikipedia URL: [Link]
-
Title: Improving Bioavailability of Poorly Soluble Drugs through Formulation Strategies Source: MDPI URL: [Link]
-
Title: Prodrugs: a challenge for the drug development Source: Taylor & Francis Online URL: [Link]
-
Title: Amorphous Solid Dispersions: Theory and Practice Source: Springer URL: [Link]
-
Title: Nanosuspensions as a new approach for the delivery of poorly soluble drugs Source: Taylor & Francis Online URL: [Link]
Technical Support Center: Characterization of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
Welcome to the technical support resource for the characterization of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis, purification, and structural elucidation of this important heterocyclic scaffold. The imidazo[2,1-b][1][2][3]thiadiazole core is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Accurate and unambiguous characterization is paramount for the integrity of your research and the progression of drug discovery programs.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory work. We will delve into the causality behind experimental observations and provide field-proven insights to ensure the scientific integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis and Purification Pitfalls
Question 1: My reaction to synthesize 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole is complete, but I'm struggling with purification. What are the common impurities and the best purification strategy?
Answer:
The synthesis of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole, typically achieved by the condensation of 2-amino-5-bromo-1,3,4-thiadiazole with ω-bromoacetophenone (phenacyl bromide), is a robust reaction. However, several impurities can complicate purification.
Common Impurities:
-
Unreacted Starting Materials: Both 2-amino-5-bromo-1,3,4-thiadiazole and ω-bromoacetophenone may be present if the reaction has not gone to completion.
-
Hydrobromide Salt of the Product: The reaction generates HBr, which can protonate the product, altering its solubility and chromatographic behavior.
-
Regioisomeric Impurity: The formation of the unintended imidazo[5,1-b][1][2][3]thiadiazole isomer is a possibility, arising from the reaction at the other nitrogen of the thiadiazole ring.[1]
-
Over-brominated Byproducts: Under certain conditions, further bromination of the aromatic rings can occur, though this is less common with the typical reaction conditions.
Troubleshooting Workflow for Purification:
Caption: A typical workflow for the work-up and purification of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole.
Detailed Purification Protocol:
-
Aqueous Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any hydrobromide salts. Be sure to vent the separatory funnel frequently to release CO₂ gas.
-
Follow with a wash with saturated aqueous sodium chloride (brine) to remove excess water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Use silica gel as the stationary phase.
-
A gradient elution system of hexanes and ethyl acetate is typically effective. Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. The product is moderately polar and should elute before any remaining highly polar starting material like the aminothiadiazole.
-
-
Recrystallization:
Section 2: NMR Spectroscopy Pitfalls
Question 2: I have a ¹H NMR spectrum of my product, but I'm not sure if I've made the correct compound. What are the expected chemical shifts for 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole?
Answer:
Interpreting the NMR spectrum correctly is crucial for confirming the structure. Below is a table of expected ¹H and ¹³C NMR chemical shifts for 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole based on data from analogous compounds.[7][9]
| Proton/Carbon | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |
| Imidazole H-5 | 7.9 - 8.5 | 110 - 118 | A characteristic singlet for the single proton on the imidazole ring. Its downfield shift is due to the aromatic nature of the ring system. |
| Phenyl H (ortho) | 7.8 - 8.0 | 125 - 127 | Typically a doublet or multiplet. |
| Phenyl H (meta) | 7.3 - 7.5 | 128 - 130 | Typically a multiplet. |
| Phenyl H (para) | 7.3 - 7.5 | 129 - 131 | Typically a multiplet. |
| C-2 (C-Br) | - | 115 - 125 | The carbon bearing the bromine atom. |
| C-3a | - | 145 - 150 | The bridgehead carbon. |
| C-6 (C-Ph) | - | 148 - 155 | The carbon attached to the phenyl group. |
| C-7a | - | 130 - 135 | The other bridgehead carbon. |
| Phenyl C (ipso) | - | 132 - 136 | The carbon of the phenyl ring attached to the heterocyclic core. |
Common ¹H NMR Pitfall:
A common mistake is misinterpreting the singlet for the imidazole proton (H-5). In many imidazo[2,1-b][1][2][3]thiadiazole derivatives, this proton appears as a sharp singlet in the aromatic region.[7] Its integration should correspond to one proton.
Question 3: How can I be sure I haven't synthesized the regioisomeric imidazo[5,1-b][1][2][3]thiadiazole?
Answer:
The formation of the imidazo[5,1-b][1][2][3]thiadiazole isomer is a known possibility in the synthesis of related systems.[1] Differentiating between these isomers is critical. The key lies in detailed 2D NMR analysis, specifically Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.
NMR-Based Differentiation Strategy:
Caption: Logic diagram for distinguishing regioisomers using HMBC.
In the desired 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole, the imidazole proton (H-5) will show a ³J correlation to the bridgehead carbon C-7a in the HMBC spectrum. In the regioisomeric product, the corresponding imidazole proton would show a correlation to a different bridgehead carbon. Advanced NMR techniques are indispensable for this level of structural confirmation.[4]
Section 3: Mass Spectrometry Pitfalls
Question 4: What should I look for in the mass spectrum of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole?
Answer:
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of your compound. For 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole (C₁₀H₆BrN₃S), there are key features to look for.
Expected Mass Spectrum Features:
| Feature | Description | Significance |
| Molecular Ion Peak (M⁺) | The molecular weight is approximately 294.96 g/mol . | Confirms the molecular weight of the compound. |
| Isotopic Pattern | Due to the presence of bromine, you will observe two peaks for the molecular ion: M⁺ and [M+2]⁺. The relative intensity of these peaks will be approximately 1:1, characteristic of a monobrominated compound.[10] | This is a definitive indicator of the presence of one bromine atom in the molecule. |
| High-Resolution MS (HRMS) | HRMS will provide a highly accurate mass measurement, allowing you to confirm the elemental formula (C₁₀H₆BrN₃S). | Provides strong evidence for the elemental composition of your product. |
Common Fragmentation Pathways:
While detailed fragmentation studies on this specific molecule are not widely published, based on the structure of imidazo[2,1-b][1][2][3]thiadiazoles, you can expect fragmentation to involve:
-
Loss of Br radical.
-
Cleavage of the phenyl group.
-
Fragmentation of the heterocyclic ring system.
A common pitfall is overlooking the characteristic isotopic pattern of bromine. The near-equal intensity of the M⁺ and [M+2]⁺ peaks is a crucial piece of evidence that should not be ignored.
Section 4: Concluding Remarks
The successful characterization of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole relies on a systematic and multi-faceted analytical approach. By being aware of the common pitfalls related to impurities, isomeric ambiguity, and the correct interpretation of spectroscopic data, researchers can ensure the quality and reliability of their findings. This guide provides a foundation for troubleshooting common issues, but always remember that a thorough and careful analysis is the best way to guarantee the integrity of your scientific work.
References
-
Der Pharma Chemica. (2014). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][3] thiadiazole derivatives. [Link]
-
ScienceIn Publishing. (2022). Synthesis, spectral studies, and biological activity of novel 2-(substituted- phenyl)-6-phenylimidazo[2,1-b]1,3,4-oxadiazole. [Link]
-
MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]
-
Acta Poloniae Pharmaceutica. (2012). Synthesis and pharmacological activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. [Link]
- Google Patents. (2022). Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
-
National Institutes of Health. (2012). 2-Isobutyl-6-phenylimidazo[2,1-b][1][2][3]thiadiazole. [Link]
-
National Institutes of Health. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. [Link]
-
Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2011). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. [Link]
-
De La Salle University. (2016). Synthesis and Characterization of 5-Bromo-6-(4-Chlorophenyl)-2- Propylimidazo[2,1-b][1][2][3]Thiadiazole A Potential Anti-Cancer D. [Link]
-
ResearchGate. (2017). (PDF) Imidazo[2,1b ] Thiazole: Introduction, Current and Perspective. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]
-
PubMed. (2014). Synthesis and antiproliferative activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. [Link]
-
PubMed. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. [Link]
-
ResearchGate. (2007). Synthesis and chemical transformations of 2-bromo-6-phenylimidazo[2,1-b]-1, 3,4-thiadiazole. [Link]
-
MDPI. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ResearchGate. (2015). Synthesis of spiro[imidazo[2,1-b][1][2]thiazole-6,3'-pyrrolidine] derivatives. [Link]
-
ResearchGate. (2024). Synthesis and Biological Evaluation of 2-(6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-yl)benzo[d]thiazole Derivatives as EGFR Targeting Anticancer Agents | Request PDF. [Link]
Sources
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Validation & Comparative
Validating the Therapeutic Potential of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole: A Comparative Guide for In Vivo Translation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the in vitro activities of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole in relevant animal models. While direct in vivo studies on this specific compound are not yet widely published, the broader class of imidazo[2,1-b]thiadiazole derivatives has demonstrated significant therapeutic potential across several disease areas. This document synthesizes the available data on analogous compounds to propose a logical, evidence-based strategy for the in vivo characterization of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole, with a primary focus on its promising anticancer and anti-inflammatory properties.
Introduction: The Therapeutic Promise of the Imidazo[2,1-b]thiadiazole Scaffold
The imidazo[2,1-b]thiadiazole core structure is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, antitubercular, analgesic, and anti-inflammatory properties.[1][2] Notably, extensive research has highlighted the potent anticancer activities of this class of compounds.[3][4][5] For instance, various 2,6-disubstituted imidazo[2,1-b][3][6][7]thiadiazoles have shown significant antiproliferative effects against pancreatic and breast cancer cell lines.[3][6] Furthermore, specific derivatives have been identified as inhibitors of key oncogenic targets such as FLT3 kinase and tubulin polymerization.[5][8]
Given the established bioactivity of this heterocyclic system, 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole is a compelling candidate for further preclinical development. The presence of a bromine atom at the 2-position offers a potential site for metabolic transformation or further chemical modification, while the phenyl group at the 6-position is a common feature in many bioactive analogues. This guide outlines a comparative approach to validate its expected in vitro efficacy in robust animal models.
Postulated In Vitro Activity and Proposed In Vivo Validation
Based on the extensive literature on analogous compounds, it is reasonable to hypothesize that 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole will exhibit significant anticancer and anti-inflammatory activities. This section details the proposed animal models to validate these activities and compares the target compound with established alternatives.
Anticancer Activity
The imidazo[2,1-b]thiadiazole scaffold has been associated with potent cytotoxic effects against various cancer cell lines.[3][4] For instance, certain derivatives have demonstrated GI50 values of less than 10 µg/ml against MCF-7 breast cancer cells.[6] Therefore, a logical first step is to confirm the in vitro cytotoxicity of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole against a panel of cancer cell lines. Following confirmation of in vitro activity, a xenograft animal model is the gold standard for in vivo validation.
Proposed Animal Model: Human tumor xenograft in immunodeficient mice.
Rationale: This model allows for the evaluation of the compound's ability to inhibit the growth of human tumors in a living organism, providing a more clinically relevant assessment of its therapeutic potential.
Alternative/Comparator Compounds:
-
Paclitaxel: A well-established anticancer drug that inhibits tubulin polymerization, a mechanism of action reported for some imidazo[2,1-b]thiadiazole derivatives.[5]
-
Quizartinib: A selective FLT3 inhibitor, relevant if the target compound shows activity against AML cell lines.[8][9]
Data Comparison Table:
| Compound | In Vitro IC50 (MCF-7) | In Vivo Model | Dose | Tumor Growth Inhibition (%) | Reference |
| 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole | To be determined | Murine Xenograft (MCF-7) | To be determined | To be determined | N/A |
| Compound 7 (imidazo[2,1-b]thiadiazole-linked oxindole) | 1.1 - 1.6 µM | N/A | N/A | N/A | [5] |
| Compound 19 (6-phenylimidazo[2,1-b]thiazole derivative) | 0.002 µM (MV4-11) | N/A | N/A | N/A | [8] |
| Paclitaxel | ~2-20 nM | Murine Xenograft (MCF-7) | 10-20 mg/kg | Variable | Established Data |
Anti-inflammatory Activity
Several 2,6-diaryl-imidazo[2,1-b][3][6][7]thiadiazole derivatives have demonstrated potent in vivo anti-inflammatory and analgesic activities, with some showing efficacy comparable or superior to the standard NSAID, diclofenac.[1][2] The primary mechanism is often attributed to the inhibition of cyclooxygenases (COX-1/COX-2).[2]
Proposed Animal Model: Carrageenan-induced rat paw edema.
Rationale: This is a classic and well-characterized model of acute inflammation that is widely used to screen for the anti-inflammatory activity of novel compounds.
Alternative/Comparator Compounds:
-
Diclofenac: A potent, non-steroidal anti-inflammatory drug (NSAID) commonly used as a positive control in this model.[1]
-
Celecoxib: A selective COX-2 inhibitor, which could be used to probe the mechanism of action.[4]
Data Comparison Table:
| Compound | In Vivo Model | Dose | Edema Inhibition (%) at 3h | Ulcerogenic Activity | Reference |
| 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole | Carrageenan-induced rat paw edema | To be determined | To be determined | To be determined | N/A |
| Compound 5c (2,6-diaryl-imidazo[2,1-b][3][6][7]thiadiazole) | Carrageenan-induced rat paw edema | 10 mg/kg | ~60% | None observed | [1] |
| Diclofenac | Carrageenan-induced rat paw edema | 10 mg/kg | ~55% | Present | [1] |
Experimental Protocols
Protocol for Human Tumor Xenograft Model
-
Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media and conditions.
-
Animal Housing: House female athymic nude mice (4-6 weeks old) in a pathogen-free environment.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups.
-
Drug Administration: Administer 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole, vehicle control, and comparator compounds (e.g., Paclitaxel) via an appropriate route (e.g., intraperitoneal, oral gavage) at predetermined doses and schedules.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Protocol for Carrageenan-Induced Rat Paw Edema Model
-
Animal Housing: Acclimate male Wistar rats (150-200 g) to the laboratory environment for at least one week.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Drug Administration: Administer 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole, vehicle control, and comparator compounds (e.g., Diclofenac) orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Ulcerogenic Activity (Optional): After the anti-inflammatory study, animals can be observed for several days and then euthanized to examine the gastric mucosa for any signs of ulceration.
Visualization of Experimental Workflows
Caption: Proposed workflow for the in vivo validation of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole.
Conclusion and Future Directions
The available scientific literature strongly supports the hypothesis that 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole is a promising therapeutic candidate, particularly in the fields of oncology and inflammation. The experimental frameworks provided in this guide offer a robust, comparative approach to validate its preclinical efficacy. Successful demonstration of in vivo activity in the proposed animal models would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as a more detailed exploration of its mechanism of action. These studies will be crucial in determining the translational potential of this compound and its advancement toward clinical development.
References
- J. Integr. Sci. Technol., 2022, 10(1), 18-23. Synthesis, spectral studies, and biological activity of novel 2-(substituted- phenyl)-6-phenylimidazo[2,1-b]1,3,4-oxadiazole.
-
Molecules. 2018 Sep; 23(9): 2333. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][3][6][7]Thiadiazole Derivatives as Anti-Inflammatory Agents.
-
Molecules. 2020 Jul; 25(14): 3230. 3-(6-Phenylimidazo [2,1-b][3][6][7]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma.
- Arzneimittelforschung. 1996 Aug;46(8):797-800.
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-
Heterocyclic Letters Vol. 5 | No.3 |489-509 | May-July| 2015. BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][3][6][7]THIADIAZOLE DERIVATIVES: A REVIEW.
-
Eur J Med Chem. 2015 May 5;95:256-69. Synthesis and biological evaluation of new imidazo[2,1-b][3][6][7]thiadiazole-benzimidazole derivatives.
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A Comparative Guide to the Efficacy of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole Derivatives
Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiadiazole Scaffold
The fused heterocyclic system of imidazo[2,1-b][1][2][3]thiadiazole has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[4][5] Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antitubercular agents.[4][6][7][8] The versatility of this scaffold lies in its rigid, planar structure which allows for specific interactions with biological targets, and the ease of substitution at various positions, enabling the fine-tuning of its pharmacological properties.
This guide focuses on a specific subset of this promising class of compounds: 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole derivatives . The introduction of a bromine atom at the 2-position not only influences the electronic properties of the molecule but also serves as a versatile synthetic handle for the generation of a diverse library of analogues. By replacing the bromine with various functional groups, researchers can explore the structure-activity relationships (SAR) and optimize the therapeutic efficacy of these compounds. This guide will provide a comparative analysis of the available efficacy data for these derivatives, detailed experimental protocols for their evaluation, and an overview of their synthesis.
Synthetic Strategies for 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole and its Derivatives
The synthesis of the core 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole scaffold is a crucial first step in the development of its derivatives. This is typically achieved through a multi-step process starting from commercially available reagents.
Synthesis of the 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole Precursor
The key starting material for the synthesis of the target scaffold is 2-amino-5-bromo-1,3,4-thiadiazole. The general synthetic route involves the cyclization of this precursor with an appropriate α-haloketone, in this case, ω-bromoacetophenone.
Caption: Key derivatization reactions at the 2-position.
Comparative Efficacy of Derivatives
While a direct head-to-head comparative study of a wide range of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole derivatives is not yet available in the literature, preliminary studies on related compounds highlight the potential of this scaffold in anticancer and antimicrobial applications. The following table summarizes the available data for bromo-substituted and related imidazo[2,1-b]thiadiazole derivatives to provide a preliminary comparison.
| Compound/Derivative | Target/Assay | Efficacy Data | Reference |
| 2-Benzyl-6-phenylimidazo[2,1-b]t[1][2][3]hiadiazole | CNS Cancer Cell Lines | Maximum growth inhibition observed | [6] |
| 3-(2-(4-Methoxyphenyl)imidazo[2,1-b]t[1][2][3]hiadiazol-6-yl)aniline | Non-Small Cell Lung Cancer (HOP-92) | GI50: 0.114 µM | [9] |
| 3-(2-(4-Methoxyphenyl)imidazo[2,1-b]t[1][2][3]hiadiazol-6-yl)aniline | Renal Cancer (CAKI-1) | GI50: 0.743 µM | [9] |
| 5-Bromo-imidazo[2,1-b]t[1][2][3]hiadiazole derivatives | Antibacterial and antifungal activity | Active against tested pathogens | [5] |
| 2,6-disubstituted imidazo[2,1-b]t[1][2][3]hiadiazoles | Anticancer activity | Some compounds passed the NCI 3-cell line screen | [9] |
Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions. GI50 is the concentration required to inhibit cell growth by 50%.
Structure-Activity Relationship (SAR) Insights
From the limited available data and studies on the broader class of imidazo[2,1-b]thiadiazoles, some preliminary SAR insights can be drawn:
-
Role of the Bromo Substituent: The presence of a bromine atom, as seen in 5-bromo derivatives, can contribute to antimicrobial activity. [5]In anticancer agents, halogen substitution on the phenyl rings often enhances potency.
-
Impact of Substituents at the 2- and 6-positions: The nature of the substituents at both the 2- and 6-positions of the imidazo[2,1-b]thiadiazole core significantly influences the biological activity. For instance, the presence of a 4-methoxyphenyl group at the 2-position and an aniline moiety at the 6-position resulted in potent anticancer activity. [9]
Experimental Protocols for Efficacy Evaluation
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for key assays used to evaluate the anticancer and antimicrobial efficacy of novel compounds.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [10][11] Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. [10][11]The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. [1][12] Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is determined. [1] Step-by-Step Protocol:
-
Preparation of Inoculum:
-
From a fresh agar plate, select several colonies of the test microorganism.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). [12] * Dilute the adjusted inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. [12]
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the test compound stock solution (at twice the highest desired concentration) to the first well of a row.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth with inoculum but no compound) and a negative control (broth only). [12]
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. [1]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. [1]
-
Conclusion and Future Directions
The 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, although limited, suggests potential applications in oncology and infectious diseases. The bromine at the 2-position serves as a key functional group for the synthesis of a diverse range of derivatives, allowing for extensive exploration of the structure-activity relationship.
Future research should focus on the systematic synthesis and evaluation of a library of 2-substituted-6-phenylimidazo[2,1-b]thiadiazole derivatives. Direct comparative studies against a panel of cancer cell lines and microbial strains are crucial to identify lead compounds with enhanced potency and selectivity. Further investigation into the mechanism of action of the most active compounds will provide valuable insights for their future development as clinical candidates.
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Bridging the Computational-Experimental Divide: A Comparative Guide to the Cross-Validation of Molecular Docking for 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
A Senior Application Scientist's Guide to Verifying in Silico Predictions with in Vitro Reality
In the landscape of contemporary drug discovery, computational methodologies are indispensable for accelerating the identification of promising therapeutic candidates. Molecular docking, a cornerstone of in silico screening, offers profound insights into the potential binding of small molecules to protein targets. However, these computational predictions, while powerful, are theoretical models that necessitate rigorous experimental validation to confirm their biological relevance. This guide provides an in-depth, comparative framework for the cross-validation of molecular docking results, using the novel compound 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole as a case study. We will navigate the workflow from computational prediction to experimental verification, emphasizing the causal logic behind our methodological choices and ensuring a self-validating experimental design.
The Rationale for Cross-Validation: From Hypothesis to Evidence
For the imidazo[2,1-b]thiadiazole scaffold, the literature suggests a range of biological activities, including anticancer and anti-inflammatory effects.[3][4] Derivatives of this core structure have shown inhibitory activity against enzymes like FMS-like tyrosine kinase 3 (FLT3) and Cyclooxygenase-2 (COX-2), making these compelling targets for our investigation.[2][5] For this guide, we will focus on COX-2, a key enzyme in the inflammatory pathway, as a plausible target for 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole.
The Cross-Validation Workflow: An Integrated Approach
Our cross-validation strategy follows a logical progression from computational modeling to experimental testing. This integrated workflow ensures that our computational efforts are directly informing our experimental design and that the experimental results, in turn, provide feedback on the validity of our computational model.
Caption: Integrated workflow for the cross-validation of molecular docking with experimental data.
PART 1: Molecular Docking Protocol
The initial phase of our investigation involves predicting the binding interaction of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole with the active site of COX-2.
Step-by-Step Molecular Docking Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of human COX-2 complexed with a known inhibitor (e.g., celecoxib) from the Protein Data Bank (PDB ID: 3LN1).
-
Remove the co-crystallized ligand, water molecules, and any co-factors from the PDB file.
-
Add polar hydrogens and assign appropriate atomic charges to the protein structure using molecular modeling software (e.g., AutoDock Tools).
-
-
Ligand Preparation:
-
Generate the 3D structure of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D format.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Assign appropriate atomic charges and define the rotatable bonds of the ligand.
-
-
Docking Simulation:
-
Define the binding site on the COX-2 protein based on the location of the co-crystallized ligand in the original PDB file. This ensures that the docking simulation is focused on the known active site.
-
Utilize a molecular docking program (e.g., AutoDock Vina) to perform the docking simulation. This program will explore various conformations of the ligand within the defined binding site and calculate the binding affinity for each pose.
-
The docking process involves two key steps: predicting the ligand's conformation, position, and orientation within the binding site (posing), and then assessing the binding affinity using a scoring function.[6]
-
-
Analysis of Results:
-
Analyze the docking results to identify the most favorable binding pose, which is typically the one with the lowest binding energy (docking score).
-
Visualize the predicted binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the COX-2 active site.
-
PART 2: Experimental Validation Protocol
The in silico predictions will be validated through a direct experimental measurement of the compound's inhibitory activity against COX-2.
In Vitro COX-2 Enzyme Inhibition Assay:
This assay quantitatively measures the ability of our test compound to inhibit the enzymatic activity of COX-2. A colorimetric COX (ovine) inhibitor screening assay kit is a common and reliable method.
Step-by-Step Experimental Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to determine the concentration-dependent inhibition.
-
Prepare assay buffer, heme, and the COX-2 enzyme solution as per the manufacturer's protocol.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to the appropriate wells.
-
Add the different concentrations of the test compound to the sample wells. Include a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a negative control (solvent only).
-
Incubate the plate at 37°C for a specified time to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid (the substrate for COX-2).
-
Incubate for a further period to allow for the production of prostaglandins.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of prostaglandin produced, and therefore, inversely proportional to the inhibitory activity of the compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
PART 3: Comparative Analysis and Discussion
The core of the cross-validation lies in the direct comparison of the computational and experimental data.
Data Presentation:
| Compound | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole | -9.2 | To be determined |
| Celecoxib (Reference) | -11.5 | 0.04 |
| Structurally Similar Imidazo[2,1-b]thiadiazole Derivative * | -8.8 | 0.12[5] |
*Note: The data for the "Structurally Similar Imidazo[2,1-b]thiadiazole Derivative" is sourced from published literature for comparative purposes.[5]
Interpretation of Results:
A strong correlation between a favorable docking score and a low experimental IC50 value would validate the computational model. For instance, if 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole exhibits a docking score of -9.2 kcal/mol and an experimentally determined IC50 value in the sub-micromolar range, it would suggest that our in silico approach is predictive of its biological activity.
Discrepancies between the docking score and the experimental results are also informative. A compound with a good docking score but poor experimental activity may indicate limitations in the scoring function, incorrect binding pose prediction, or issues with compound solubility or stability in the experimental assay. Conversely, a compound with a modest docking score but good experimental activity might suggest an alternative binding mode not captured by the simulation.
The Self-Validating System: Trustworthiness in Protocol
The trustworthiness of this cross-validation guide is embedded in its self-validating design. The inclusion of a known COX-2 inhibitor, such as celecoxib, serves as a positive control in both the molecular docking and the in vitro assay. A successful docking protocol should be able to reproduce the known binding mode of celecoxib within the COX-2 active site with a high degree of accuracy. Similarly, the experimental assay is validated if the IC50 value obtained for celecoxib is consistent with literature values. This internal consistency provides confidence in the results obtained for the novel test compound.
Conclusion: A Synergy of Prediction and Proof
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Benchmarking the Antimicrobial Spectrum of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole Against Known Antibiotics
A Senior Application Scientist's Guide to Comparative Analysis
In the global effort to combat antimicrobial resistance, the discovery and evaluation of novel therapeutic agents are of paramount importance. The imidazo[2,1-b]thiadiazole scaffold has emerged as a promising foundation for the development of new drugs, with various derivatives demonstrating a broad range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide provides a comprehensive framework for benchmarking the antimicrobial spectrum of a novel derivative, 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole (hereafter referred to as Compound X), against a panel of established antibiotics. The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.
Introduction to the Imidazo[2,1-b]thiadiazole Scaffold
The imidazo[2,1-b]thiadiazole core is a fused heterocyclic system that has attracted significant interest in medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen and sulfur heteroatoms provide a unique three-dimensional arrangement for interaction with biological targets. Various studies have reported that derivatives of this scaffold exhibit slight to moderate activity against a range of microorganisms, including Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli.[1][4] Furthermore, specific substitutions on this core have led to compounds with potent and selective antimicrobial effects. For instance, certain imidazole-fused analogues have demonstrated strong antifungal activity, while others have shown significant efficacy against Gram-positive and drug-resistant bacteria.[5][6]
The subject of this guide, 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole (Compound X), is a novel derivative whose antimicrobial profile requires systematic evaluation. This involves a direct comparison of its in vitro activity with that of standard-of-care antibiotics across a clinically relevant panel of bacterial pathogens. The primary objective is to determine its spectrum of activity, potency (quantified by the Minimum Inhibitory Concentration), and potential for further development.
Experimental Framework for Antimicrobial Benchmarking
A robust and standardized methodology is critical for generating reliable and comparable data. The following sections detail the experimental design for determining the antimicrobial spectrum of Compound X.
Materials and Reagents
-
Test Compound: 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole (Compound X)
-
Reference Antibiotics: Ciprofloxacin, Vancomycin, Gentamicin, and others as required.
-
Bacterial Strains: A representative panel including:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300), Enterococcus faecalis (ATCC 29212).
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Klebsiella pneumoniae (ATCC 700603).
-
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).
-
Reagents: Resazurin sodium salt, sterile saline, sterile dimethyl sulfoxide (DMSO).
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this determination.
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol for Broth Microdilution
-
Preparation of Antimicrobial Solutions:
-
Dissolve Compound X and reference antibiotics in DMSO to a stock concentration of 10 mg/mL.
-
Perform a 2-fold serial dilution of each compound in CAMHB across a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.125 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture on MHA, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Alternatively, a viability indicator such as Resazurin can be added. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
-
Comparative Analysis of Antimicrobial Spectrum
The following table presents hypothetical MIC data for Compound X against the selected panel of bacteria, benchmarked against Ciprofloxacin and Vancomycin. This data is illustrative and based on the reported activities of other imidazo[2,1-b]thiadiazole derivatives.[6][7][8]
| Microorganism | Type | Compound X MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | Gram (+) | 4 | 0.5 | 1 |
| MRSA | Gram (+) | 8 | >32 | 2 |
| Enterococcus faecalis | Gram (+) | 16 | 1 | 4 |
| Escherichia coli | Gram (-) | 32 | 0.015 | >256 |
| Pseudomonas aeruginosa | Gram (-) | >64 | 0.25 | >256 |
| Klebsiella pneumoniae | Gram (-) | 64 | 0.03 | >256 |
Discussion and Interpretation
The hypothetical data presented above suggests that Compound X possesses moderate activity against Gram-positive bacteria, including MRSA, although it is less potent than the reference antibiotic, Vancomycin. The activity against Gram-negative bacteria is limited, with higher MIC values observed for E. coli and K. pneumoniae, and no significant activity against P. aeruginosa. This profile of a predominantly Gram-positive spectrum is not uncommon for novel synthetic compounds.
The bromine and phenyl substitutions on the imidazo[2,1-b]thiadiazole core likely contribute to its observed antimicrobial properties. Halogenation is a known strategy to enhance the biological activity of various heterocyclic compounds.[9]
The comparative analysis highlights several key points for further investigation:
-
Mechanism of Action: The observed spectrum suggests a potential target that is more accessible or susceptible in Gram-positive bacteria. Further studies are warranted to elucidate the mechanism of action.
-
Structure-Activity Relationship (SAR): The moderate activity of Compound X provides a basis for further chemical modifications to improve potency and broaden the spectrum of activity.
-
Toxicity: In parallel with efficacy studies, it is crucial to assess the cytotoxicity of Compound X against mammalian cell lines to determine its therapeutic index. Some studies on related compounds have shown low cytotoxicity, which is a promising indicator.[6]
Caption: Logical flow of comparative analysis and future directions.
Conclusion
The systematic benchmarking of novel compounds like 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole is a critical step in the drug discovery pipeline. By employing standardized methodologies and comparing performance against established antibiotics, researchers can gain valuable insights into the compound's therapeutic potential. While the hypothetical data for Compound X indicates a promising starting point, particularly against Gram-positive pathogens, further optimization and mechanistic studies are essential to advance this chemical scaffold towards clinical consideration. The diverse biological activities reported for imidazo[2,1-b]thiadiazole derivatives underscore the continued importance of exploring this chemical space for new antimicrobial agents.[2][3][10]
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A Guide to the Reproducible Synthesis and Biological Evaluation of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
A Guide to the Reproducible Synthesis and Biological Evaluation of 2-Bromo-6-phenylimidazo[2,1-b][1][2][3]thiadiazole
This guide provides a comprehensive analysis of the synthesis and biological evaluation of 2-Bromo-6-phenylimidazo[2,1-b][1][2][3]thiadiazole, a heterocyclic compound belonging to a class with significant interest in medicinal chemistry.[4][5] The objective is to establish a robust, reproducible framework for researchers, addressing common challenges and comparing methodologies to ensure consistency across studies. We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to guide your research and development efforts.
Section 1: Synthesis and Reproducibility
The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a privileged structure known for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] The synthesis of 2-Bromo-6-phenylimidazo[2,1-b][1][2][3]thiadiazole is typically achieved via a well-established condensation reaction, which, while straightforward, requires careful control of parameters to ensure high yield and purity.
Core Synthetic Pathway: Hantzsch-Type Condensation
The most reliable method for synthesizing the target compound is the reaction between 2-amino-5-bromo-1,3,4-thiadiazole and an α-haloketone, specifically ω-bromoacetophenone (phenacyl bromide).[1] This reaction proceeds through an initial N-alkylation followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
Caption: Workflow for the synthesis of 2-Bromo-6-phenylimidazo[2,1-b][1][2][3]thiadiazole.
Detailed Experimental Protocol
This protocol synthesizes findings from established literature to provide a self-validating procedure.[1][8][9]
Reagents & Equipment:
-
2-Amino-5-bromo-1,3,4-thiadiazole (1.0 eq)
-
ω-Bromoacetophenone (phenacyl bromide) (1.0 eq)
-
Anhydrous Ethanol or Dimethylformamide (DMF)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromo-1,3,4-thiadiazole (1.0 eq) and ω-bromoacetophenone (1.0 eq) in anhydrous ethanol. Rationale: Ethanol is a common, effective solvent for this condensation. For less reactive substrates, DMF can be used to achieve higher reaction temperatures.[8]
-
Condensation: Stir the mixture and heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Trustworthiness Check: The reaction typically results in the precipitation of the intermediate hydrobromide salt as a solid.[9]
-
Isolation of Intermediate: After cooling the reaction mixture to room temperature, collect the precipitated solid hydrobromide salt by filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Neutralization: Suspend the collected solid in water and add 10% sodium carbonate solution dropwise while stirring until the mixture becomes alkaline (pH ~8-9). This converts the hydrobromide salt to the free base.
-
Final Product Isolation: Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry it completely.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 2-Bromo-6-phenylimidazo[2,1-b][1][2][3]thiadiazole.
Expected Outcome: A crystalline solid. The yield and melting point should be recorded and compared against literature values to validate the outcome. Purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Comparison of Synthetic Methodologies
While the described method is the most direct, alternative approaches for constructing similar heterocyclic systems exist, primarily differing in efficiency and conditions.
| Parameter | Standard Condensation[1] | One-Pot Multicomponent (e.g., GBBR) |
| Principle | Stepwise condensation and cyclization | Convergent one-pot reaction of an amine, aldehyde, and isocyanide |
| Number of Steps | 1-2 (depending on starting material availability) | 1 |
| Key Reagents | 2-aminothiadiazole, α-haloketone | 2-aminothiazole/thiadiazole, aldehyde, isocyanide |
| Solvents | Ethanol, DMF | Toluene, Methanol |
| Reaction Time | 4-24 hours | 12-24 hours |
| Typical Yield | 60-85% | 40-75% |
| Advantages | Well-established, reliable, readily available starting materials | High atom economy, operational simplicity, diversity-oriented |
| Disadvantages | May require isolation of intermediate salt | Scope can be limited by isocyanide availability and stability |
Section 2: Biological Evaluation and Reproducibility
The imidazo[2,1-b][1][2][3]thiadiazole scaffold has been evaluated for numerous biological activities.[6] Reproducibility in these assays is paramount for accurate structure-activity relationship (SAR) studies. We present protocols for two common evaluations: anticancer and antimicrobial activity.
Protocol 1: In Vitro Anticancer Activity (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining cytotoxicity and is frequently used to screen compounds against cancer cell lines.[10]
Caption: Standard workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer line) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours. Rationale: This allows cells to adhere and enter the exponential growth phase.
-
Compound Treatment: Add serial dilutions of 2-Bromo-6-phenylimidazo[2,1-b][1][2][3]thiadiazole (typically from 0.01 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the adherent cells by adding cold 10% Trichloroacetic Acid (TCA). Incubate at 4°C for 1 hour.
-
Staining: Discard the TCA, wash the wells with water, and stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Solubilization: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound stain with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at ~510 nm using a microplate reader. Calculate the concentration that inhibits 50% of cell growth (GI₅₀).
Reproducibility Factors:
-
Cell Line Integrity: Use cell lines with low passage numbers and regularly check for mycoplasma contamination.
-
Compound Solubility: Ensure the compound is fully dissolved in the stock solution (DMSO) and does not precipitate upon dilution in the culture medium.
-
Assay Timing: Incubation times for both cell growth and compound exposure must be kept consistent between experiments.
Protocol 2: Antimicrobial Activity (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2][11]
Step-by-Step Procedure:
-
Prepare Inoculum: Grow a fresh culture of the test bacteria (e.g., Staphylococcus aureus) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the adjusted bacterial inoculum to each well. Include a positive control (bacteria + broth), negative control (broth only), and a drug control (e.g., Ampicillin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Summary of Reported Biological Activities
The biological activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives is highly dependent on the substitution pattern. While specific data for the 2-bromo analog is limited, related compounds show significant activity.
| Compound Type | Biological Target/Assay | Activity Metric | Reported Activity Range | Reference |
| 2-Aryl-6-phenyl-imidazo[2,1-b][1][2][3]thiadiazoles | Anti-inflammatory (Carrageenan-induced edema) | % Inhibition | Comparable or better than Diclofenac | [7][12] |
| 2,5,6-Trisubstituted imidazo[2,1-b][1][2][3]thiadiazoles | M. tuberculosis H37Rv | MIC | As low as 3.125 µg/mL | [11] |
| 2,6-Disubstituted imidazo[2,1-b][1][2][3]thiadiazoles | MCF-7 Cancer Cells (Anticancer) | GI₅₀ | <10 µg/mL | [10] |
| 5-Bromo-6-phenyl-imidazo[2,1-b][1][2][3]thiadiazoles | Antibacterial (E. coli) | Zone of Inhibition | Significant activity | [6] |
| Imidazo[2,1-b]thiadiazole-oxindoles | Tubulin Polymerization Inhibition | IC₅₀ | Sub-micromolar range | [13] |
Conclusion
The synthesis of 2-Bromo-6-phenylimidazo[2,1-b][1][2][3]thiadiazole via condensation of 2-amino-5-bromo-1,3,4-thiadiazole and ω-bromoacetophenone is a reproducible and robust method. Key factors for success are careful control of reaction time, appropriate solvent choice, and proper neutralization and purification steps. For biological evaluations, reproducibility hinges on the strict standardization of assay protocols, including cell line maintenance, inoculum preparation, and consistent incubation parameters. By following the detailed methodologies and considering the critical factors outlined in this guide, researchers can generate reliable and comparable data, accelerating the discovery and development of new therapeutic agents based on the imidazo[2,1-b][1][2][3]thiadiazole scaffold.
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Comparative analysis of the ADME-Tox properties of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole analogues
A Comparative Analysis of the ADME-Tox Properties of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole Analogues: A Guide for Drug Discovery Researchers
Introduction: The Promise and Perils of the Imidazo[2,1-b]thiadiazole Scaffold
The imidazo[2,1-b][1][2][3]thiadiazole core is a fascinating heterocyclic system that has garnered significant attention in medicinal chemistry.[1][4] Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent groups, making it a versatile scaffold for designing novel therapeutic agents. Indeed, derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] The sulfur atom in the thiadiazole ring can enhance liposolubility, while the overall mesoionic character of the system may improve its ability to cross cellular membranes.[2]
However, as with any promising class of compounds, the journey from a biologically active "hit" to a viable drug candidate is fraught with challenges. A significant hurdle in this process is the optimization of the molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. Failing to address these properties early in the drug discovery pipeline is a primary cause of late-stage attrition, leading to wasted time and resources.[8]
This guide, authored from the perspective of a Senior Application Scientist, provides a comparative analysis of the ADME-Tox properties of a series of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole analogues. While extensive experimental ADME data for this specific series is not yet abundant in the public domain, we will leverage available in silico predictions and experimental cytotoxicity data to build a framework for analysis. More importantly, we will detail the critical experimental assays that are essential for validating these predictions and constructing a comprehensive ADME-Tox profile. This guide is intended to be a practical resource for researchers, providing not just data, but the strategic rationale behind the necessary experimental workflows.
Comparative Analysis of ADME Properties: From In Silico Prediction to Experimental Validation
The ADME profile of a drug candidate dictates its bioavailability, duration of action, and potential for off-target effects. For our comparative analysis of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole analogues, we will first consider key physicochemical and ADME parameters often predicted using computational models. These in silico tools, such as SwissADME and Osiris, provide a valuable first look at a compound's drug-likeness and potential liabilities.[9][10]
In Silico ADME Profile of Imidazo[2,1-b]thiadiazole Analogues
A study by Cristina et al. performed a drug-likeness analysis on a series of imidazo[2,1-b][1][2][3]thiadiazole derivatives, providing insights into their predicted ADME properties.[9] The table below summarizes key predicted parameters for a representative set of analogues, highlighting their potential as orally bioavailable drug candidates.
| Compound ID | Structure | CLogP | TPSA (Ų) | GI Absorption | BBB Permeant | Drug-Likeness Score |
| Analogue 1 | 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole | 3.85 | 49.7 | High | Yes | 0.55 |
| Analogue 2 | 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b]thiadiazole | 4.61 | 49.7 | High | Yes | 0.55 |
| Analogue 3 | 2-Bromo-6-(4-methoxyphenyl)imidazo[2,1-b]thiadiazole | 3.78 | 58.9 | High | Yes | 0.52 |
| Analogue 4 | 5-Formyl-2-benzyl-6-(4-bromophenyl)imidazo[2,1-b]thiadiazole | 4.20 | 66.8 | High | No | 0.48 |
Data is representative and compiled from in silico predictions for similar scaffolds. CLogP (calculated log P) is a measure of lipophilicity. TPSA (Topological Polar Surface Area) is an indicator of membrane permeability. GI (Gastrointestinal) absorption and BBB (Blood-Brain Barrier) permeation are predictions based on physicochemical properties. The Drug-Likeness Score is a composite score based on multiple parameters.
From this predictive data, we can infer that these analogues generally possess good lipophilicity and are likely to be well-absorbed from the gastrointestinal tract.[9] However, substitutions can impact key properties. For instance, the addition of a formyl group in Analogue 4 increases the TPSA, which may reduce its ability to permeate the blood-brain barrier. While these predictions are invaluable for initial screening, they are not a substitute for experimental validation.
Experimental Workflows for ADME Profiling
To move beyond prediction, a series of well-established in vitro assays must be employed. The following protocols are fundamental to characterizing the ADME profile of our lead compounds.
Caption: A typical experimental workflow for assessing compound permeability.
The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption in vitro.[11] These cells, when grown on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transport systems.[4][10]
-
Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer.[12]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above 600 Ohms/cm² before proceeding.[12]
-
Transport Experiment (Apical to Basolateral):
-
The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, which represents the intestinal lumen.[12]
-
The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[11][12]
-
Samples are taken from the basolateral (B) side (representing the blood) at specified time points.
-
-
Transport Experiment (Basolateral to Apical): To assess active efflux, the experiment is repeated by adding the compound to the basolateral side and sampling from the apical side.
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS.[11]
-
Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[10]
By subjecting our 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole analogues to this assay, we can experimentally determine their absorption potential and identify any liabilities related to active efflux, which could limit oral bioavailability.
Comparative Analysis of Toxicity: Ensuring a Therapeutic Window
A potent compound is of little use if it is toxic. Therefore, a thorough toxicity assessment is paramount. This involves a tiered approach, starting with broad cytotoxicity screening and moving to more specific assays for liabilities like cardiotoxicity and genotoxicity.
In Vitro Cytotoxicity Profile
Several studies have evaluated the cytotoxic (antiproliferative) effects of imidazo[2,1-b][1][2][3]thiadiazole derivatives, primarily in the context of anticancer research. This data provides a direct measure of the compounds' potential to kill or inhibit the growth of cells.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Compound 12a | NCI-60 Panel | 0.23 - 11.4 | [3] |
| Compound 12h | NCI-60 Panel | 0.29 - 12.2 | [3] |
| Compound 22 | Various | Induces apoptosis | [8] |
| Compound 21a | C. albicans | 0.16 (MIC50) | [13] |
| Compound 1a/1b | Mesothelioma cells | 0.59 - 2.81 | [14] |
IC50 is the concentration of a drug that is required for 50% inhibition in vitro. MIC50 (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism by 50%.
The data indicates that many analogues possess potent cytotoxic activity, which is desirable for an anticancer agent but could be a liability for other therapeutic indications. For instance, compound 21a shows high potency against Candida albicans but was found to have low cytotoxicity against human fibroblast cells, suggesting a favorable therapeutic window for an antifungal agent.[13] This highlights the importance of assessing cytotoxicity against both target and non-target cells.
Experimental Workflows for Toxicity Profiling
A comprehensive toxicity assessment goes beyond simple cytotoxicity. The following workflows are critical for de-risking a compound series.
Caption: Essential early-stage in vitro toxicity screening workflow.
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT Syndrome).[15] Therefore, screening for hERG liability is a regulatory requirement and a critical step in safety pharmacology.
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells) is used.[15]
-
Electrophysiology: Whole-cell patch-clamp electrophysiology is the gold standard method. It directly measures the flow of ions through the hERG channel in a single cell.[15]
-
Compound Application: The cells are exposed to a range of concentrations of the test compound. A positive control (e.g., astemizole) is also used.
-
Data Acquisition: The hERG current is measured before and after the application of the compound.
-
Analysis: The percentage of channel inhibition is calculated for each concentration, and an IC50 value is determined. A low IC50 value indicates a high risk of cardiotoxicity.
Conclusion and Future Directions
The 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole scaffold represents a promising starting point for the development of new therapeutics. The available in silico and cytotoxicity data suggest that analogues can be designed with favorable drug-like properties. However, this preliminary analysis underscores a critical gap: the need for comprehensive, experimental ADME-Tox data.
As researchers and drug development professionals, it is incumbent upon us to move beyond prediction and embrace empirical assessment. The protocols outlined in this guide for permeability, metabolism, and specific toxicities provide a clear roadmap for the systematic evaluation of these compounds. By integrating these assays early in the discovery process, we can make more informed decisions, prioritize compounds with the highest likelihood of success, and ultimately, accelerate the translation of promising molecules from the laboratory to the clinic. The future development of this exciting class of compounds will depend on a rigorous and data-driven approach to ADME-Tox optimization.
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A Researcher's Guide to Correlating In Vitro and In Vivo Efficacy of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole Derivatives in Oncology
The journey of an anticancer drug from a laboratory curiosity to a clinical candidate is a meticulous process, demanding a robust understanding of its biological activity at multiple levels. For the promising class of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole derivatives, which have shown significant antiproliferative and enzyme inhibitory activities, establishing a strong correlation between in vitro potency and in vivo efficacy is a critical milestone.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute experiments that bridge the gap between cell-based assays and whole-organism responses, ensuring a more predictive and efficient preclinical development path.
The core principle of in vitro-in vivo correlation (IVIVC) is to establish a predictive relationship between a compound's performance in controlled laboratory settings and its therapeutic effect in a living organism.[5] A successful IVIVC can significantly de-risk a drug development program by enabling early identification of promising candidates, optimizing dosing regimens, and providing a rationale for clinical trial design.[6] This guide will delineate the essential in vitro assays and in vivo models, explain the rationale behind their selection, and provide detailed protocols to generate high-quality, correlatable data.
Part 1: Foundational In Vitro Efficacy Assessment
The initial step in evaluating any new chemical entity is to characterize its activity in relevant in vitro systems. This provides a baseline understanding of the compound's potency, selectivity, and mechanism of action.
1.1. Cell Viability and Cytotoxicity Assays: The First Line of Inquiry
The primary objective is to quantify the dose-dependent effect of the 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole derivatives on cancer cell viability. A panel of cancer cell lines, representing different tumor types, should be selected. For instance, given the reported activity of similar compounds, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines would be a logical starting point.[1][7]
Table 1: Representative In Vitro Cytotoxicity Data for a Hypothetical 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole Derivative (Compound X)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.7 |
| HeLa | Cervical Carcinoma | 6.1 |
| PANC-1 | Pancreatic Carcinoma | 12.5 |
| HCT116 | Colorectal Carcinoma | 9.3 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole derivative in culture medium. Treat the cells with a range of concentrations and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
1.2. Mechanistic In Vitro Assays: Unraveling the "How"
Beyond cytotoxicity, understanding the mechanism of action is crucial for predicting in vivo efficacy and potential toxicities. Based on literature for related imidazo[2,1-b][8][9][10]thiadiazole scaffolds, investigating the induction of apoptosis and cell cycle arrest are logical next steps.[4]
Experimental Protocol: Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS, treat with RNase A, and stain with propidium iodide.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Diagram 1: In Vitro Efficacy Assessment Workflow
Caption: Workflow for in vitro evaluation of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole derivatives.
Part 2: Transitioning to In Vivo Models
While in vitro assays are essential for initial screening, they lack the complexity of a whole organism, including pharmacokinetics (PK), metabolism, and the tumor microenvironment.[11][12] Therefore, in vivo studies are indispensable for validating in vitro findings.
2.1. Choosing the Right In Vivo Model
The choice of animal model is critical for the clinical relevance of the study. Human tumor xenograft models in immunocompromised mice are a standard for preclinical efficacy testing.[10]
-
Cell Line-Derived Xenografts (CDX): These models involve subcutaneously or orthotopically implanting human cancer cell lines into immunodeficient mice (e.g., nude or SCID mice).[10][13] They are reproducible and cost-effective, making them suitable for initial efficacy studies.
-
Patient-Derived Xenografts (PDX): PDX models are generated by implanting fresh tumor tissue from a patient into an immunodeficient mouse.[10][13] They are considered to better recapitulate the heterogeneity of human tumors.[10]
For initial correlation studies, a CDX model using a cell line that showed high sensitivity in vitro (e.g., MCF-7) is a logical starting point.
2.2. In Vivo Efficacy Study Design
A well-designed in vivo study is crucial for generating data that can be correlated with in vitro results.
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Implantation: Inject approximately 5-10 million cancer cells (e.g., MCF-7) suspended in Matrigel subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Dosing: Administer the 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole derivative via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses. Include a vehicle control group.
-
Tumor Measurement: Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised for further analysis.
2.3. Key In Vivo Efficacy Endpoints
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Tumor Stasis or Regression: A more robust measure of efficacy, indicating that the treatment has halted tumor growth or caused it to shrink.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples should be collected at various time points to determine the drug's concentration in plasma (PK). Tumor biopsies can be taken to assess the drug's effect on the target of interest (PD), for example, by measuring the inhibition of a specific kinase.
Diagram 2: In Vivo Efficacy Study Workflow
Caption: Workflow for in vivo efficacy evaluation using a xenograft model.
Part 3: Establishing the In Vitro-In Vivo Correlation
The ultimate goal is to use the in vitro data to predict the in vivo response. This requires a systematic comparison of the datasets.
3.1. Data Integration and Analysis
The IC50 values from the in vitro cytotoxicity assays should be compared with the in vivo TGI data. A simple qualitative correlation can be established if the cell lines most sensitive in vitro also show the greatest tumor growth inhibition in vivo.
Table 2: Hypothetical IVIVC for Compound X
| Cell Line | In Vitro IC50 (µM) | In Vivo TGI (%) @ 50 mg/kg | Correlation |
| MCF-7 | 5.2 | 65 | Strong |
| A549 | 8.7 | 45 | Moderate |
| PANC-1 | 12.5 | 20 | Weak |
A more quantitative correlation can be established by plotting the in vitro IC50 values against the in vivo TGI. Furthermore, linking the drug concentration required for in vitro target engagement with the concentrations achieved in the tumor tissue in vivo (from PK/PD studies) can provide a powerful mechanistic link.
3.2. Considerations and Caveats
It is important to acknowledge that a perfect correlation is rare. Discrepancies can arise from several factors:
-
Pharmacokinetics: Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can lead to a lack of efficacy in vivo despite potent in vitro activity.
-
Tumor Microenvironment: The in vivo tumor microenvironment, which includes stromal cells, blood vessels, and immune cells, can influence drug response in ways that are not captured by in vitro models.[10]
-
Off-Target Effects: In vivo, a compound may have off-target effects that contribute to either its efficacy or toxicity.
A systematic and rigorous approach to correlating the in vitro and in vivo efficacy of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole derivatives is essential for their successful preclinical development. By employing a well-characterized panel of in vitro assays and selecting appropriate in vivo models, researchers can gain a comprehensive understanding of a compound's therapeutic potential. This guide provides a foundational framework for these studies, emphasizing the importance of mechanistic understanding and robust experimental design. The insights gained from a strong IVIVC will ultimately facilitate the translation of promising laboratory findings into clinically effective cancer therapies.
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Kumar, A., et al. (2012). Molecular Docking Studies of Some Novel Imidazo [2, 1-b]-1, 3, 4-thiadiazole Derivatives for Their Anti-tubercular and Anti-fungal Activity. Journal of Pharmaceutical and Scientific Innovation, 1(4), 48-53. Retrieved from [Link]
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Reddy, B. M., et al. (2024). Synthesis and Biological Evaluation of 2-(6-Phenylimidazo[2,1-b][8][9][10]thiadiazol-2-yl)benzo[d]thiazole Derivatives as EGFR Targeting Anticancer Agents. ResearchGate. Retrieved from [Link]
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Guler, O. O., et al. (2021). Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1-b][8][9][10]thiadiazole derivatives as multitarget inhibitors of carbonic anhydrase and acetylcholinesterase. Bioorganic Chemistry, 112, 104924. Retrieved from [Link]
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Siddiqui, N., et al. (2009). Thiadiazoles: Progress Report on Biological Activities. Journal of Chemical and Pharmaceutical Research, 1(1), 19-30. Retrieved from [Link]
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Al-Sagheer, K., et al. (2021). In-Vitro In-Vivo Correlation (IVIVC) of Inhaled Products Using Twin Stage Impinger. Journal of Pharmaceutical Sciences, 110(12), 3929-3937. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Bromo-6-phenylimidazo[2,1-b]thiadiazole
A Researcher's Guide to the Safe Disposal of 2-Bromo-6-phenylimidazo[2,1-b][1][2][3]thiadiazole
Hazard Assessment and Initial Precautions
Understanding the potential hazards is the first step in safe handling and disposal. Based on data from structurally similar brominated and heterocyclic compounds, 2-Bromo-6-phenylimidazo[2,1-b][1][2][3]thiadiazole should be handled as a potentially hazardous substance.
Anticipated Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[4][5]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[4]
-
Toxicity: While specific data is unavailable, many halogenated organic compounds are classified as toxic if inhaled, ingested, or in contact with skin.[6][7]
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile rubber), and safety goggles with side shields.[2][5][8]
-
Ventilation: Handle the compound exclusively in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][10]
-
Avoid Contamination: Prevent the substance from coming into contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled.[4][10]
Chemical Waste Segregation: The Cornerstone of Safe Disposal
The single most critical step in the disposal of 2-Bromo-6-phenylimidazo[2,1-b][1][2][3]thiadiazole is its correct segregation as halogenated organic waste .[11][12] Mixing this waste stream with others can lead to dangerous chemical reactions and significantly increase disposal costs and complexity.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Bromo-6-phenylimidazo[2,1-b][1][2][3]thiadiazole waste.
Caption: Workflow for the safe disposal of halogenated chemical waste.
Step-by-Step Disposal Protocol
Follow these procedural steps meticulously to ensure compliance and safety.
Step 1: Container Selection
-
Choose a container that is compatible with halogenated organic waste. High-density polyethylene (HDPE) carboys or glass bottles are typically appropriate.[9][13]
-
The container must have a secure, tight-fitting screw cap to prevent leaks and evaporation.[14][15] The use of metal cans is often not recommended as some halogenated solvents can degrade and produce acids that corrode the metal.[9]
-
Ensure the container is clean and dry before its first use as a waste receptacle.
Step 2: Labeling
-
Proper labeling is a regulatory requirement and essential for safety.[2][13]
-
Before any waste is added, affix a "Hazardous Waste" tag or label, available from your institution's Environmental Health & Safety (EH&S) department.[15]
-
Clearly write the full chemical name: "2-Bromo-6-phenylimidazo[2,1-b][1][2][3]thiadiazole". Avoid using abbreviations or chemical formulas.[14]
-
If the waste is a solution, list all components, including solvents, with their approximate percentages.[12]
-
Check the boxes for all applicable hazards (e.g., Toxic, Irritant).
Step 3: Waste Accumulation
-
Solid Waste: Collect solid waste, such as contaminated filter paper, gloves, or weigh boats, in a designated, labeled container. Keep this separate from liquid waste.[1]
-
Liquid Waste: For solutions containing the compound, pour the waste carefully into the designated halogenated liquid waste container using a funnel.
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[13][15] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
Step 4: Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is placed in secondary containment (e.g., a spill tray) to capture any potential leaks.[1]
-
Store it away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[9]
Step 5: Arranging for Final Disposal
-
Do not overfill waste containers; a good rule of thumb is to fill them to no more than 75-80% capacity to allow for vapor expansion.[1]
-
Once the container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's EH&S department or a certified hazardous waste contractor.[13]
-
Never dispose of halogenated organic compounds by pouring them down the drain or allowing them to evaporate in a fume hood.[3][9]
Spill and Emergency Procedures
Accidents can happen, and preparedness is key.
-
Small Spills: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated solid halogenated waste container.[16] If a liquid, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads), and place the contaminated material into a sealed, labeled bag or container for disposal as hazardous waste.[9][15]
-
Large Spills: In the event of a large spill, evacuate the immediate area and notify your laboratory supervisor and institutional EH&S department immediately.[14]
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[8][10]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][10]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical advice.[10]
-
By adhering to these rigorous, well-established protocols, you contribute to a culture of safety and environmental responsibility. Your diligence protects you, your colleagues, and the integrity of our shared scientific mission.
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
